1-(4-(Hydroxyamino)phenyl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
10517-47-2 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-[4-(hydroxyamino)phenyl]ethanone |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-2-4-8(9-11)5-3-7/h2-5,9,11H,1H3 |
InChI Key |
SKRBKYAOMVEMEN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NO |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NO |
Other CAS No. |
10517-47-2 |
Synonyms |
Ethanone, 1-[4-(hydroxyamino)phenyl]- |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1-(4-(hydroxyamino)phenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1-(4-(hydroxyamino)phenyl)ethanone, a valuable intermediate in pharmaceutical and materials science. The primary focus of this document is the selective reduction of 4-nitroacetophenone. This guide details experimental protocols, presents comparative data on various synthetic methods, and visualizes the underlying chemical transformations and workflows.
Introduction
This compound, also known as 4-hydroxylaminoacetophenone, is a key synthetic intermediate. Its structural features, combining a hydroxylamine moiety with an acetophenone core, make it a versatile building block for the synthesis of various heterocyclic compounds and molecules with potential biological activity. The primary route to this compound involves the partial reduction of the nitro group of readily available 4-nitroacetophenone, while preserving the ketone functionality. Achieving this chemoselectivity is the central challenge addressed in the following synthetic protocols.
Synthetic Pathways and Methodologies
The synthesis of this compound is predominantly achieved through the selective reduction of 4-nitroacetophenone. Several methods have been developed to effect this transformation, with varying degrees of selectivity, yield, and operational complexity. The most common and effective methods include reduction with metal dust in the presence of a proton donor, catalytic transfer hydrogenation, and electrochemical reduction.
Diagram of the General Synthesis Pathway
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound via the selective reduction of 4-nitroacetophenone.
Method 1: Reduction with Zinc Dust and Ammonium Chloride
This classical method is cost-effective and provides good yields of the desired hydroxylamine. The reaction involves the use of zinc metal as the reducing agent in an aqueous solution of ammonium chloride, which acts as a mild proton donor.
Experimental Procedure: [1]
-
In a 125 mL round-bottom flask equipped with a magnetic stir bar, combine 4-nitroacetophenone (0.3 g), ammonium chloride (1.07 g), and water (5 mL).
-
Bubble nitrogen gas through the mixture for 15 minutes to deoxygenate the system.
-
Add zinc dust (0.4 g) to the flask.
-
Fit the flask with a reflux condenser and stir the mixture vigorously at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC), using the starting material as a reference.
-
Upon completion of the reaction, filter the mixture through a pad of celite using a Buchner funnel to remove unreacted zinc and other solids.
-
Evaporate the filtrate to dryness under reduced pressure.
-
The resulting solid is the crude this compound, which can be further purified by recrystallization.
Method 2: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation offers a milder and often more selective alternative to metal dust reductions. This method typically employs a noble metal catalyst, such as rhodium on carbon, and a hydrogen donor, like hydrazine hydrate.
Adapted Experimental Procedure: [2]
-
To a solution of 4-nitroacetophenone in tetrahydrofuran (THF), add 5% rhodium on carbon catalyst.
-
Cool the mixture to 15°C in an ice-water bath.
-
Add hydrazine hydrate dropwise from a pressure-equalized addition funnel over 30 minutes, maintaining the reaction temperature between 25-30°C.
-
After the addition is complete, continue stirring the mixture at 25-30°C for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the catalyst, washing the catalyst with a small amount of THF.
-
The resulting filtrate containing this compound can be used directly in subsequent steps or the product can be isolated by removal of the solvent under reduced pressure.
Method 3: Electrochemical Synthesis
Electrochemical reduction provides a green and highly controllable method for the synthesis of hydroxylamines. By carefully controlling the electrode potential, the reduction of the nitro group can be stopped at the hydroxylamine stage, preventing further reduction to the amine.
General Principles of Electrochemical Reduction:
Data Presentation
The following table summarizes various reagents and conditions for the selective reduction of nitroarenes to arylhydroxylamines, providing a comparative overview of the available methods.
| Reagent/Catalyst | Hydrogen Donor/Conditions | Substrate | Selectivity/Yield | Reference |
| Zinc Dust | Ammonium Chloride, Water, RT | 4-Nitroacetophenone | Not specified | [1] |
| Raney Nickel | Hydrazine, 0-10°C | Aromatic Nitro Compounds | Good | [3] |
| Rhodium on Carbon | Hydrazine Hydrate, 25-30°C | Nitrobenzene | 79-80% (as acetyl derivative) | [2] |
| Pt/SiO2 | H2 (10 bar), DMSO, RT | Nitrobenzene | >99% | [4] |
| Ag/TiO2 | NH3BH3 | Nitroarenes | >84% | [5] |
| BaNTR1 (Nitroreductase) | NAD(P)H | Nitroarenes with EWG | >99% | [4] |
| Electrochemical Reduction | Controlled Potential | Aromatic Nitro Compounds | High (condition dependent) | N/A |
Visualization of Experimental Workflow
Diagram of the Zinc/Ammonium Chloride Reduction Workflow
Caption: Step-by-step workflow for the synthesis using zinc and ammonium chloride.
Conclusion
The synthesis of this compound via the selective reduction of 4-nitroacetophenone is a well-established transformation with multiple effective protocols. The choice of method will depend on factors such as cost, scale, available equipment, and desired purity. The zinc/ammonium chloride method offers a simple and economical approach, while catalytic transfer hydrogenation and electrochemical methods provide milder and potentially more selective alternatives. This guide provides the foundational knowledge and detailed procedures for researchers to successfully synthesize this important chemical intermediate.
References
- 1. scispace.com [scispace.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 4. rsc.org [rsc.org]
- 5. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-(hydroxyamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(hydroxyamino)phenyl)ethanone, also known as 4-acetylphenylhydroxylamine, is an N-arylhydroxylamine derivative of significant interest in medicinal chemistry and toxicology. N-arylhydroxylamines are known intermediates in the metabolic activation of aromatic amines and nitroaromatic compounds, which can lead to carcinogenic and other toxic effects.[1][2] Understanding the chemical properties, reactivity, and biological interactions of this compound is crucial for researchers in drug development and toxicology. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, synthesis, spectroscopic data, and biological implications.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | Calculated |
| Molecular Weight | 151.16 g/mol | Calculated |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, acetone, and acetonitrile.[3][4] | Inferred |
| LogP | Not available | - |
Synthesis and Experimental Protocols
The most common method for the synthesis of N-arylhydroxylamines is the selective reduction of the corresponding nitroarene.[5][6] In the case of this compound, the starting material would be 1-(4-nitrophenyl)ethanone (4-nitroacetophenone).
Experimental Protocol: Selective Reduction of 4-Nitroacetophenone
This protocol is a general method and may require optimization for the specific synthesis of this compound.
Materials:
-
1-(4-nitrophenyl)ethanone
-
Zinc dust (Zn)
-
Ammonium chloride (NH₄Cl) or Carbon Dioxide (CO₂)[6]
-
Water (H₂O)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Reaction flask
-
Stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-nitrophenyl)ethanone in a suitable solvent such as a mixture of methanol and water.
-
Addition of Reducing Agent: Add zinc dust to the solution.
-
Initiation of Reaction: Add a solution of ammonium chloride in water, or introduce carbon dioxide gas into the reaction mixture.[6] The reaction is often carried out at room temperature.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the excess zinc dust and any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Spectroscopic Data
Specific experimental spectra for this compound are not widely published. The following tables provide expected chemical shifts and absorption bands based on the functional groups present in the molecule.
Table 2: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (ppm) | Multiplicity | Notes |
| -CH₃ (acetyl) | ~2.5 | Singlet | |
| Aromatic protons (ortho to acetyl) | 7.8 - 8.0 | Doublet | Deshielded by the carbonyl group. |
| Aromatic protons (ortho to hydroxyamino) | 7.0 - 7.2 | Doublet | Shielded by the hydroxyamino group. |
| -NHOH | 5.0 - 9.0 | Broad singlet | Chemical shift is concentration and solvent dependent. May exchange with D₂O.[7] |
| -NHOH | 8.0 - 10.0 | Broad singlet | Chemical shift is concentration and solvent dependent. May exchange with D₂O.[7] |
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (ppm) | Notes |
| -C=O (carbonyl) | 195 - 205 | |
| -CH₃ (acetyl) | 25 - 30 | |
| Aromatic C (ipso-acetyl) | 135 - 140 | |
| Aromatic C (ortho to acetyl) | 128 - 130 | |
| Aromatic C (ortho to hydroxyamino) | 115 - 120 | |
| Aromatic C (ipso-hydroxyamino) | 145 - 150 |
Table 4: Predicted IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad |
| N-H stretch (amino) | 3100 - 3500 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (ketone) | 1670 - 1690 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
Mass Spectrometry: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 151. Key fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the N-O bond.
Reactivity and Stability
N-arylhydroxylamines are generally unstable compounds and can undergo oxidation, disproportionation, and rearrangement reactions. They are particularly sensitive to air and light and should be stored under an inert atmosphere at low temperatures.
The hydroxylamino group can be oxidized to the corresponding nitroso derivative, which is often a more reactive and toxic species.[2] Under acidic conditions, N-arylhydroxylamines can undergo the Bamberger rearrangement to form aminophenols.
Biological Activity and Toxicology
N-arylhydroxylamines, including this compound, are of significant toxicological concern due to their role as metabolites of carcinogenic aromatic amines and nitroaromatics.[1]
Mechanism of Carcinogenicity
The carcinogenicity of many aromatic amines is attributed to the metabolic N-hydroxylation to form N-arylhydroxylamines. These intermediates can be further activated by esterification (e.g., acetylation or sulfation) to form reactive esters. These esters can then decompose to form highly reactive nitrenium ions, which can bind covalently to cellular macromolecules such as DNA, leading to mutations and the initiation of cancer.[1]
Other Toxic Effects
Arylhydroxylamines have been implicated in various other toxic effects, including methemoglobinemia, where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[8] They have also been associated with idiosyncratic drug reactions, such as skin rashes and hepatotoxicity.[2]
Safety and Handling
Given the potential toxicity and instability of this compound, it should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. A freezer is recommended for long-term storage.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a chemically reactive and biologically significant molecule. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the known chemistry of N-arylhydroxylamines and related compounds. Further experimental investigation is necessary to fully characterize its physicochemical properties, reactivity, and toxicological profile. The information and protocols provided herein serve as a valuable resource for researchers and professionals working with this and similar compounds in the fields of drug development, toxicology, and chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 8. N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 1-(4-(Hydroxyamino)phenyl)ethanone
Executive Summary
This technical guide provides a comprehensive overview of the structure, synthesis, and properties of 1-(4-(hydroxyamino)phenyl)ethanone and its related derivative, 1-(4-(dihydroxyamino)phenyl)ethanone. It is important to note that experimental data for these specific compounds is scarce in publicly available literature. The IUPAC name for the compound of interest is this compound, also referred to as 4-acetylphenylhydroxylamine. A closely related structure, 1-(4-(dihydroxyamino)phenyl)ethanone, is indexed in PubChem, and its computed data is presented herein.
This guide proposes a viable synthetic pathway for this compound via the controlled reduction of 1-(4-nitrophenyl)ethanone. Due to the absence of experimental spectroscopic and physical data for the target compound, this document provides detailed, experimentally determined data for the readily available precursor, 1-(4-nitrophenyl)ethanone, and the fully reduced, stable product, 1-(4-aminophenyl)ethanone. This comparative data serves as a crucial reference for researchers working on the synthesis and characterization of the target hydroxylamine.
Furthermore, this guide includes detailed experimental protocols, structured data tables for easy comparison, and logical workflow diagrams generated using Graphviz to facilitate understanding. While no specific biological activity has been reported for this compound, general safety precautions are advised based on the known properties of related arylhydroxylamines and nitro/amino compounds. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound and its chemical context.
Molecular Structure and Identification
The core structure of this compound consists of an ethanone group attached to a phenyl ring, which is substituted with a hydroxyamino group at the para position.
1.1. Chemical Structure of this compound
-
IUPAC Name: this compound
-
Other Names: 4-Acetylphenylhydroxylamine
-
Molecular Formula: C₈H₉NO₂
-
Molecular Weight: 151.16 g/mol
-
SMILES: CC(=O)c1ccc(N(O)H)cc1
1.2. Chemical Structure of 1-(4-(dihydroxyamino)phenyl)ethanone
A related compound found in the PubChem database is 1-[4-(dihydroxyamino)phenyl]ethanone.[1]
-
IUPAC Name: 1-[4-(dihydroxyamino)phenyl]ethanone[1]
-
Molecular Formula: C₈H₉NO₃[1]
-
Molecular Weight: 167.16 g/mol [1]
-
SMILES: CC(=O)C1=CC=C(C=C1)N(O)O[1]
Physicochemical Properties
Due to the lack of experimentally determined data for this compound, this section provides computed data for 1-(4-(dihydroxyamino)phenyl)ethanone from PubChem and experimental data for the precursor and the fully reduced analog.
Table 1: Computed Physicochemical Properties of 1-(4-(dihydroxyamino)phenyl)ethanone [1]
| Property | Value |
| Molecular Weight | 167.16 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 167.058243149 Da |
| Topological Polar Surface Area | 60.8 Ų |
Table 2: Experimental Physicochemical Properties of Related Compounds
| Property | 1-(4-nitrophenyl)ethanone | 1-(4-aminophenyl)ethanone |
| CAS Number | 100-19-6[2] | 99-92-3[3] |
| Molecular Formula | C₈H₇NO₃[2] | C₈H₉NO[3] |
| Molecular Weight | 165.15 g/mol | 135.17 g/mol [4] |
| Melting Point | 76-80 °C[2] | 104-106 °C[3][5] |
| Boiling Point | 202 °C[2] | 293-295 °C[5] |
| Appearance | Yellow prisms or powder[6] | Light yellow crystalline solid[4] |
| Solubility | Insoluble in water | Soluble in hot water, alcohol, ether[5] |
Synthesis and Experimental Protocols
The most plausible method for the synthesis of this compound is the controlled reduction of 1-(4-nitrophenyl)ethanone. Aryl hydroxylamines are known intermediates in the reduction of nitroarenes to anilines. The key is to choose a reducing agent and reaction conditions that favor the formation and isolation of the hydroxylamine without further reduction to the amine.
3.1. Proposed Synthetic Pathway
The following diagram illustrates the proposed synthesis of this compound from 1-(4-nitrophenyl)ethanone.
3.2. Detailed Experimental Protocol (Proposed)
This protocol is a general guideline based on established methods for the reduction of nitroarenes to hydroxylamines. Optimization of reaction time, temperature, and stoichiometry of reagents may be necessary.
Materials:
-
1-(4-nitrophenyl)ethanone
-
Zinc dust (activated)
-
Ammonium chloride (NH₄Cl)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-nitrophenyl)ethanone (1 equivalent) in a mixture of THF and water (e.g., 5:1 v/v).
-
Add ammonium chloride (2-3 equivalents) to the solution and stir until it dissolves.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add activated zinc dust (2-4 equivalents) portion-wise over 30-60 minutes, maintaining the temperature below 10 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the zinc residue. Wash the celite pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Note: Aryl hydroxylamines can be unstable and may be prone to oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to use the product promptly after isolation.
Spectroscopic Data (Comparative)
As experimental spectra for this compound are not available, this section provides the expected spectral features and a comparison with the spectra of its precursor and fully reduced product.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹H NMR Data (Predicted and Experimental)
| Compound | Aromatic Protons (ppm) | Acetyl Protons (ppm) | Other Protons (ppm) |
| 1-(4-nitrophenyl)ethanone | ~8.3 (d, 2H), ~8.1 (d, 2H) | ~2.7 (s, 3H) | |
| This compound (Predicted) | ~7.8 (d, 2H), ~7.2 (d, 2H) | ~2.5 (s, 3H) | NHOH protons (broad signals) |
| 1-(4-aminophenyl)ethanone | ~7.7 (d, 2H), ~6.6 (d, 2H) | ~2.4 (s, 3H) | ~4.0 (br s, 2H, NH₂) |
4.2. Infrared (IR) Spectroscopy
Table 4: Key IR Absorptions (cm⁻¹)
| Functional Group | 1-(4-nitrophenyl)ethanone | This compound (Predicted) | 1-(4-aminophenyl)ethanone |
| C=O (ketone) | ~1690 | ~1670 | ~1660 |
| N-O (nitro) | ~1520, ~1350 | - | - |
| N-H, O-H (hydroxyamino) | - | ~3300-3200 (broad) | - |
| N-H (amino) | - | - | ~3400, ~3300 |
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound or 1-(4-(dihydroxyamino)phenyl)ethanone. Arylhydroxylamines are a class of compounds with diverse biological effects, some of which are known to be reactive metabolites of aromatic amines and nitroaromatics.
The following diagram illustrates the logical relationship in the metabolic reduction of a nitroaromatic compound.
Safety and Handling
No specific safety data is available for this compound. However, based on the data for related compounds, the following precautions are recommended:
-
1-(4-nitrophenyl)ethanone: Harmful if swallowed. May cause eye irritation.[1]
-
1-(4-aminophenyl)ethanone: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[7][8][9]
Given that arylhydroxylamines can be reactive and potentially toxic, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Disclaimer: This document is intended for informational purposes for a research audience and is based on currently available scientific information. The proposed experimental protocol has not been validated and should be performed by qualified personnel with appropriate risk assessment.
References
- 1. fishersci.com [fishersci.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 1-(4-nitrophenyl)ethanone(100-19-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
The Unseen Instigator: A Technical Guide to the Mechanism of Action of 1-(4-(hydroxyamino)phenyl)ethanone
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delineates the probable mechanism of action of 1-(4-(hydroxyamino)phenyl)ethanone, a compound of significant interest in the study of drug metabolism and toxicology. While direct research on this specific molecule is limited, its structural similarity to known reactive metabolites of widely used pharmaceuticals, such as acetaminophen, allows for a scientifically grounded inference of its biological activities. This document synthesizes the available knowledge on the bioactivation of related aromatic amines to provide a comprehensive overview of the anticipated metabolic fate and cellular consequences of this compound.
Introduction: The Reactive Metabolite Hypothesis
This compound is not extensively documented as a standalone therapeutic or chemical agent. Instead, the available evidence strongly suggests it functions as a reactive intermediate metabolite. Its chemical structure, featuring a hydroxyamino group attached to a phenyl ring, is characteristic of N-hydroxylated arylamines, a class of compounds known for their role in mediating the toxicity of various drugs and xenobiotics.[1]
The primary hypothesis is that this compound is formed in vivo via the metabolic N-hydroxylation of a precursor molecule, likely 1-(4-aminophenyl)ethanone (4-aminoacetophenone). This bioactivation step is a critical initiating event that converts a relatively stable amine into a highly reactive hydroxylamine, predisposing it to further chemical transformations that can lead to cellular damage.
Metabolic Formation: The Role of Cytochrome P450
The N-hydroxylation of aromatic amines is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[2][3][4] Several CYP isoforms, most notably from family 1, are implicated in this oxidative transformation.[4] The generally accepted mechanism for CYP-mediated N-hydroxylation of primary aromatic amines is a hydrogen atom transfer (HAT) followed by a radical rebound step.[2][5]
Experimental Protocol: In Vitro Metabolism Assay for N-Hydroxylation
A typical experimental setup to investigate the formation of this compound from its parent amine would involve the following:
-
Incubation: The parent compound, 1-(4-aminophenyl)ethanone, is incubated with liver microsomes (from human or animal models) or specific recombinant CYP enzymes.
-
Cofactors: The reaction mixture must be supplemented with an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP activity.[6]
-
Trapping Agents: Due to the inherent instability of N-hydroxy metabolites, trapping agents such as glutathione (GSH) may be included to form stable conjugates for easier detection.
-
Analysis: The reaction is quenched, and the mixture is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) to identify and quantify the formation of the N-hydroxy metabolite and its conjugates.[7][8]
Workflow for Investigating Metabolic Formation
References
- 1. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Model and mechanism: N-hydroxylation of primary aromatic amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-hydroxyarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of Aromatic and Heterocyclic Aromatic N-Hydroxylamines by Human Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
An In-depth Technical Guide on the Potential Biological Activity of 1-(4-(hydroxyamino)phenyl)ethanone
Disclaimer: Direct experimental data on the biological activity of 1-(4-(hydroxyamino)phenyl)ethanone is limited in publicly available scientific literature. This guide, therefore, extrapolates its potential activities based on the known biological profiles of structurally analogous compounds, including para-substituted acetophenones and molecules containing the hydroxyamino functional group. The information presented herein is intended for research and drug development professionals and should be used as a theoretical framework for further investigation.
Executive Summary
This compound is a small molecule featuring an acetophenone core with a hydroxyamino moiety at the para-position. This unique combination of a phenolic-like group and a ketone suggests a potential for diverse biological activities. Based on structure-activity relationship (SAR) studies of related compounds, this molecule is hypothesized to possess enzyme inhibitory, antioxidant, and anti-inflammatory properties. This document provides a comprehensive overview of these potential activities, supported by data from analogous compounds, detailed experimental protocols for in vitro validation, and diagrams of potentially modulated signaling pathways.
Potential Biological Activities
The biological activities of this compound can be inferred by dissecting its structure into two key components: the acetophenone scaffold and the para-hydroxyamino group.
-
Acetophenone Scaffold: Acetophenone and its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and enzyme inhibitory activities. The substitution pattern on the phenyl ring is a critical determinant of potency and selectivity.
-
Hydroxyamino Group (-NHOH): This functional group is isoelectronic with a hydroxyl group but has distinct chemical properties. It can act as a hydrogen bond donor and acceptor and is known to be a structural motif in some enzyme inhibitors and antioxidants.
Enzyme Inhibition
The acetophenone core is present in numerous enzyme inhibitors. The para-substituted functional group plays a crucial role in the interaction with the enzyme's active site.
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. Various acetophenone derivatives have been shown to inhibit tyrosinase. The hydroxyl and amino groups are known to chelate the copper ions in the tyrosinase active site, suggesting that the hydroxyamino group could perform a similar function.
| Compound/Derivative Class | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Acetophenone Thiosemicarbazones | Mushroom Tyrosinase | 0.34 - 9.0 | Kojic Acid | >20 |
| Acetophenone Amide Derivatives | Mushroom Tyrosinase | 0.002 - 27.35 | Kojic Acid | 16.69 |
| Hydroxy Substituted Amino Chalcones | Mushroom Tyrosinase | 7.82 - 9.75 | Kojic Acid | 22.83 |
Table 1: Tyrosinase inhibitory activity of various acetophenone derivatives.[1][2]
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. NSAIDs like ibuprofen and celecoxib target these enzymes. Phenolic compounds and some acetophenone derivatives have demonstrated COX inhibitory activity, suggesting a potential anti-inflammatory mechanism for the target compound.
| Compound/Derivative Class | Enzyme | % Inhibition (Concentration) | IC50 (µM) |
| Benzylideneacetophenone Derivatives | COX-2 | Not Specified | Not Specified |
| General Phenolic Compounds | COX-1 / COX-2 | Varies | Varies |
| Virtual Screened COX-2 Inhibitors | Ovine COX-2 | Not Applicable | 8.6 - 15.6 |
Table 2: Cyclooxygenase (COX) inhibitory activity of acetophenone-related compounds.
Antioxidant Activity
The presence of the hydroxyamino group, which can donate a hydrogen atom to neutralize free radicals, strongly suggests that this compound possesses antioxidant properties. This is a well-documented activity for phenolic compounds, including hydroxyacetophenone derivatives.
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| 3,5-Diprenyl-4-hydroxyacetophenone | DPPH | 26.00 ± 0.37 | Ascorbic Acid | 60.81 ± 1.33 |
| Acetophenone Benzoylhydrazones | DPPH | Varies | Not Specified | Not Specified |
Table 3: Antioxidant activity of selected hydroxyacetophenone derivatives.[3][4]
Anti-inflammatory Activity
Beyond direct enzyme inhibition, the anti-inflammatory potential can be mediated through the modulation of key signaling pathways involved in the inflammatory response. Phenolic compounds are known to interfere with pathways such as NF-κB and MAPK. Given its structure, 1-(4-(hydroxyacetophenone)phenyl)ethanone is likely to exhibit similar effects. Studies on p-hydroxyacetophenone have shown it reduces pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB pathway.[5]
| Compound | Model | Effect |
| p-Hydroxyacetophenone | Carrageenan-induced paw edema | Reduced swelling and neutrophil infiltration |
| p-Hydroxyacetophenone | Acetic acid-induced writhing | Reduced nociceptive response |
| 3,5-Diprenyl-4-hydroxyacetophenone | TPA-induced ear edema | 70.10% reduction in edema |
| 3,5-Diprenyl-4-hydroxyacetophenone | LPS-stimulated macrophages | Inhibition of NO, IL-1β, IL-6, TNF-α |
Table 4: In vivo and in vitro anti-inflammatory effects of hydroxyacetophenone derivatives.[3][5]
Key Signaling Pathways
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Phenolic compounds can inhibit this pathway at multiple points.
Caption: Postulated inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals to cellular responses, including inflammation and apoptosis. Phenolic antioxidants can modulate these pathways, often by scavenging reactive oxygen species (ROS) that act as secondary messengers.
Caption: Potential modulation of the MAPK signaling cascade via ROS scavenging.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the hypothesized biological activities of this compound.
In Vitro Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of mushroom tyrosinase, using L-DOPA as a substrate.
Workflow Diagram:
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of the test compound in DMSO at various concentrations. Prepare a 30 U/mL solution of mushroom tyrosinase and a 10 mM solution of L-DOPA in 0.1 M phosphate buffer (pH 6.8). Kojic acid is used as a positive control.
-
Assay Plate Setup: In a 96-well microplate, add 20 µL of the test compound solution (or DMSO for control) to each well.
-
Enzyme Addition: Add 40 µL of the tyrosinase solution and 100 µL of phosphate buffer to each well.
-
Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of the L-DOPA solution to each well.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Measurement: Measure the absorbance at 475 nm using a microplate reader.
-
Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] × 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[6]
In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[7]
Workflow Diagram:
Caption: Workflow for the in vitro COX inhibition assay.
Methodology:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's protocol (e.g., Cayman Chemical, Item No. 760111). This includes assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD (probe).
-
Reaction Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the test compound at various concentrations to the sample wells. Add solvent (e.g., DMSO) to the control wells. A known NSAID (e.g., celecoxib for COX-2) should be used as a positive control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the TMPD probe.
-
Measurement: Immediately read the absorbance at 590 nm in a kinetic mode for 5-10 minutes.
-
Calculation: Determine the rate of reaction from the linear portion of the absorbance vs. time curve. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[7][8]
Conclusion
While direct experimental evidence is currently lacking, a thorough analysis of the chemical structure of this compound and the biological activities of its analogs provides a strong rationale for investigating its potential as an enzyme inhibitor, antioxidant, and anti-inflammatory agent. The acetophenone core serves as a versatile scaffold, while the para-hydroxyamino group is predicted to be a key determinant of its activity, particularly in radical scavenging and potential interactions with metalloenzymes. The experimental protocols and pathway analyses provided in this guide offer a foundational framework for the systematic evaluation of this promising compound in drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosinase inhibition assay [bio-protocol.org]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. researchgate.net [researchgate.net]
1-(4-(hydroxyamino)phenyl)ethanone: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 1-(4-(hydroxyamino)phenyl)ethanone, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from the structurally similar and well-characterized compound, paracetamol (N-acetyl-p-aminophenol), to provide valuable insights into its physicochemical properties. This guide includes tabulated solubility data, detailed experimental protocols for solubility and stability assessment, and graphical representations of key experimental workflows.
Introduction
This compound is an organic compound featuring a phenyl ring substituted with an ethanone and a hydroxyamino group. Its structural similarity to widely used pharmaceuticals, such as paracetamol, suggests its potential for biological activity and as a scaffold in drug design. A thorough understanding of its solubility and stability is paramount for its development and application in research and pharmaceutical formulations. This guide aims to provide a foundational understanding of these critical parameters.
Solubility Profile
Table 1: Solubility of Paracetamol in Various Solvents
| Solvent | Solubility ( g/100 mL) at 25°C (unless specified) |
| Water | ~1.4 (at 20°C), ~5.0 (at 100°C)[1] |
| Ethanol | ~14.3[1] |
| Methanol | ~10.0[1] |
| Acetone | ~7.7[1] |
| Chloroform | ~2.0[1] |
| Propylene Glycol | ~11.1[1] |
| Glycerol | ~2.5[1] |
| Diethyl Ether | Insoluble[1] |
Note: This data is for Paracetamol and is intended to serve as a qualitative and predictive guide for the solubility of this compound.
Stability Profile
The stability of this compound is a critical factor for its storage, formulation, and in vivo performance. N-arylhydroxylamines, in general, are known to be susceptible to oxidation and degradation, particularly in aqueous solutions.[3][4] The stability of paracetamol has been extensively studied and is influenced by pH and temperature.[5][6] Dry, pure paracetamol is stable up to 45°C, but its stability in solution is pH-dependent and can be catalyzed by acids or bases.[1]
Table 2: Stability of Paracetamol under Different Conditions
| Condition | Observation |
| pH | More stable in slightly acidic to neutral pH (4-7).[6] Hydrolysis is catalyzed by both hydrogen and hydroxyl ions.[5] |
| Temperature | Degradation accelerates with increasing temperature.[6] |
| Light | Slightly light-sensitive in solution.[1] |
| Oxidation | Can undergo oxidation, especially in the presence of contaminants. |
Note: This data is for Paracetamol and is intended to serve as a qualitative and predictive guide for the stability of this compound. N-arylhydroxylamines can be more sensitive to oxidation than their N-acetyl counterparts.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, phosphate buffer at various pH values) in a sealed, airtight container.
-
Equilibration: The container is agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully withdrawn, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]
-
Data Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.
Caption: Workflow for Solubility Determination.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[9][10]
Methodology:
-
Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C).
-
Neutral Hydrolysis: Water at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
-
Thermal Degradation: Heating the solid compound at a specified temperature (e.g., 80°C).
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from its degradation products.
-
Data Analysis: The percentage degradation of the parent compound and the formation of degradation products are calculated. The degradation kinetics can also be determined.
Caption: Workflow for Forced Degradation Studies.
Signaling Pathways and Biological Context
While specific signaling pathways for this compound have not been elucidated, N-arylhydroxylamines are known intermediates in the metabolic activation of aromatic amines, some of which are carcinogenic.[3][4] The study of such compounds is often linked to understanding mechanisms of toxicity and designing safer analogues. The workflow for characterizing a novel compound in a drug discovery context is illustrated below.
Caption: Logical Flow for Compound Characterization.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily through analogy with paracetamol. The provided experimental protocols offer a robust framework for researchers to generate specific data for this compound. A comprehensive characterization of its physicochemical properties is a prerequisite for any further development and will be crucial in elucidating its biological activity and potential therapeutic applications. Further research is warranted to establish the specific solubility and stability profile of this compound and to explore its biological effects.
References
- 1. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pure.ul.ie [pure.ul.ie]
- 3. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of aqueous solutions of N-acetyl-p-aminophenol. (1961) | K. Thomas Koshy | 75 Citations [scispace.com]
- 6. Factors Affecting the Stability of Paracetamol in Packaged Tablet and Liquid Formulations and as an Active Pharmaceutical Ingredient (API) - bionova [bionova.co.in]
- 7. Analytical Methods - Zamann Pharma Support GmbH [zamann-pharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Discovery and History of 1-(4-(hydroxyamino)phenyl)ethanone: A Technical Guide
An In-depth Examination of the Synthesis and Historical Context of a Key N-Arylhydroxylamine
Abstract
1-(4-(hydroxyamino)phenyl)ethanone, also known as N-(4-acetylphenyl)hydroxylamine, is an N-arylhydroxylamine whose history is intrinsically linked to the pioneering work on the reduction of nitroaromatic compounds in the late 19th century. While a singular "discovery" paper for this specific compound is not readily apparent in the historical chemical literature, its synthesis is a direct application of the methods developed by chemists such as Eugen Bamberger for the controlled reduction of nitroarenes. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. Detailed experimental protocols, both historical and modern, are presented, alongside a discussion of its chemical reactivity.
Introduction and Historical Context
The late 19th century was a period of significant advancement in organic chemistry, particularly in the understanding of nitrogen-containing functional groups. The reduction of aromatic nitro compounds, a cornerstone of synthetic chemistry for the production of anilines, was a focal point of this research. German chemist Eugen Bamberger made seminal contributions to this field, meticulously studying the intermediate products formed during the reduction of nitroarenes. His work revealed that under controlled conditions, the reduction could be stopped at the hydroxylamine stage, yielding N-arylhydroxylamines.
The synthesis of this compound is a direct extension of this research. The starting material, 1-(4-nitrophenyl)ethanone (p-nitroacetophenone), became readily accessible through the nitration of acetophenone. The selective reduction of the nitro group in the presence of the ketone functionality was a key challenge, and the methods developed for other nitroarenes were logically applied to this substrate. The primary method for this transformation in the late 19th and early 20th centuries was the use of zinc dust in a neutral or weakly acidic medium, such as an aqueous solution of ammonium chloride. This method provided a reliable route to N-arylhydroxylamines, including, presumably, N-(4-acetylphenyl)hydroxylamine.
Physicochemical Properties
Quantitative data for this compound is not extensively documented in early literature. The following table summarizes available computed and experimental data for the compound and its key precursor.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Target Compound | This compound | C₈H₉NO₂ | 151.16 | Not reported |
| Precursor | 1-(4-nitrophenyl)ethanone | C₈H₇NO₃ | 165.15 | 76-78[1] |
Experimental Protocols
Historical Synthesis: Reduction with Zinc Dust and Ammonium Chloride
This protocol is based on the general method for the preparation of N-arylhydroxylamines from nitroarenes, widely used in the late 19th and early 20th centuries.
Reaction Scheme:
Figure 1: Historical synthesis of this compound.
Materials:
-
1-(4-nitrophenyl)ethanone
-
Zinc dust
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Petroleum ether (for extraction of unreacted starting material)
-
Chloroform (for extraction of the product)
Procedure:
-
A mixture of 1-(4-nitrophenyl)ethanone (1.0 g, 0.006 mol), ammonium chloride (1.0 g, 0.018 mol), 25 mL of distilled water, and 5 mL of ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
To this stirred mixture, zinc dust (1.3 g, 0.02 mol) is added portion-wise over a period of 15 minutes.
-
The reaction mixture is stirred for an additional 10 minutes after the final addition of zinc dust.
-
The reaction progress can be monitored by the disappearance of the yellow color of the nitro compound.
-
Upon completion, the reaction mixture is filtered to remove zinc oxide and any unreacted zinc.
-
The filtrate is then extracted with petroleum ether to remove any unreacted 1-(4-nitrophenyl)ethanone.
-
The aqueous layer is subsequently extracted with chloroform to isolate the this compound.
-
The chloroform extract is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the product.
Note: N-arylhydroxylamines are often unstable and prone to oxidation and rearrangement, especially under acidic conditions or upon heating. Therefore, the product should be handled with care and used promptly in subsequent reactions.
Modern Synthesis: Catalytic Transfer Hydrogenation
Modern methods often employ catalytic transfer hydrogenation for a more efficient and selective reduction of the nitro group.
Reaction Scheme:
Figure 2: Modern catalytic transfer hydrogenation approach.
Materials:
-
1-(4-nitrophenyl)ethanone
-
Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) catalyst
-
Hydrazine hydrate or a formate salt (e.g., ammonium formate) as the hydrogen donor
-
Solvent (e.g., ethanol, isopropanol)
-
Inhibitor for over-reduction (e.g., dimethyl sulfoxide), if necessary to improve selectivity for the hydroxylamine.
Procedure:
-
To a solution of 1-(4-nitrophenyl)ethanone in a suitable solvent (e.g., ethanol), the catalyst (e.g., 5 mol% Pt/C) is added.
-
A hydrogen donor, such as hydrazine hydrate or ammonium formate, is added to the mixture. The addition of a small amount of an amine like triethylamine can promote the conversion.[1]
-
To prevent further reduction to the aniline, an inhibitor such as dimethyl sulfoxide can be added to the reaction mixture.[1]
-
The reaction is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired N-(4-acetylphenyl)hydroxylamine.
Signaling Pathways and Biological Activity
As of the current literature review, there is no specific information available detailing the involvement of this compound in any signaling pathways or its specific biological activities. N-arylhydroxylamines, as a class, are known to be metabolites of nitroaromatic and aminoaromatic compounds, some of which have biological activity. For instance, N-hydroxyarylamine O-acetyltransferases are enzymes that can acetylate related compounds.[2] However, dedicated studies on the pharmacological or biological profile of this compound are lacking.
Conclusion
The discovery and synthesis of this compound are rooted in the foundational studies of nitroarene reduction from the late 19th century. While not marked by a singular discovery event, its preparation is a logical outcome of the systematic exploration of N-arylhydroxylamine synthesis pioneered by chemists like Eugen Bamberger. The historical synthesis, relying on zinc dust and ammonium chloride, provided the initial access to this compound. Modern techniques, such as catalytic transfer hydrogenation, offer more controlled and efficient synthetic routes. Despite its long-implicit existence in the chemical landscape, the biological properties and potential roles in signaling pathways of this compound remain an unexplored area, presenting an opportunity for future research in medicinal chemistry and chemical biology.
Workflow Diagram
The following diagram illustrates the general workflow from the precursor to the target compound and its potential, though currently uncharacterized, biological investigation.
Figure 3: General workflow for synthesis and potential investigation.
References
- 1. 1-[4-(Dihydroxyamino)phenyl]ethanone | C8H9NO3 | CID 146344684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Hydroxyarylamine O-Acetyltransferases Catalyze Acetylation of 3-Amino-4-Hydroxyphenylarsonic Acid in the 4-Hydroxy-3-Nitrobenzenearsonic Acid Transformation Pathway of Enterobacter sp. Strain CZ-1 - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of a Metabolite: A Technical Guide to 1-(4-(hydroxyamino)phenyl)ethanone in Paracetamol Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Paracetamol (acetaminophen) is a widely consumed analgesic and antipyretic. While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity. This toxicity is not caused by the parent drug but by its highly reactive metabolite, 1-(4-(hydroxyamino)phenyl)ethanone, more commonly known as N-acetyl-p-benzoquinone imine (NAPQI). This technical guide provides a comprehensive overview of the formation, detoxification, and toxicological profile of NAPQI. It includes a summary of key quantitative data, detailed experimental protocols for studying its effects, and visualizations of the critical biochemical pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
Introduction
Paracetamol is one of the most common over-the-counter medications globally. Its metabolism is a well-characterized process that primarily occurs in the liver.[1][2] Under normal therapeutic conditions, paracetamol is safely metabolized through glucuronidation and sulfation, with only a small fraction being oxidized to NAPQI.[1][3] This highly electrophilic intermediate is rapidly detoxified by conjugation with glutathione (GSH).[3][4] However, in cases of paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI.[5] The subsequent depletion of hepatic GSH stores allows NAPQI to bind covalently to cellular macromolecules, particularly mitochondrial proteins, initiating a cascade of events that result in hepatocellular necrosis and acute liver failure.[6][7] Understanding the intricate mechanisms of NAPQI formation and its downstream toxic effects is crucial for the development of improved therapeutic interventions for paracetamol-induced hepatotoxicity.
Paracetamol Metabolism and NAPQI Formation
At therapeutic doses, the majority of paracetamol is metabolized via two primary pathways:
-
Glucuronidation: This accounts for approximately 50-70% of paracetamol metabolism and is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1 and UGT1A6.[1]
-
Sulfation: Accounting for 25-35% of metabolism, this pathway is mediated by sulfotransferase enzymes (SULTs), such as SULT1A1 and SULT1A3.[1]
A minor but critical pathway, responsible for 5-15% of paracetamol metabolism, involves oxidation by the cytochrome P450 (CYP) enzyme system, predominantly CYP2E1, CYP1A2, and CYP3A4.[8][9] This oxidative metabolism generates the reactive metabolite, NAPQI.[8]
Detoxification of NAPQI
Under normal physiological conditions, NAPQI is efficiently detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[4][10] The resulting non-toxic conjugate, paracetamol-GSH, is further metabolized to mercapturic acid and cysteine conjugates, which are then excreted in the urine.[1]
The Consequences of Glutathione Depletion
In the event of a paracetamol overdose, the increased production of NAPQI overwhelms the liver's capacity to synthesize and replenish GSH.[10] Once GSH stores are depleted to a critical level (generally below 30% of normal), NAPQI is free to react with other nucleophilic cellular components.[10] This covalent binding to cellular proteins, particularly mitochondrial proteins, is a key initiating event in paracetamol-induced hepatotoxicity.[7][11]
Mechanisms of NAPQI-Induced Hepatotoxicity
The toxicity of NAPQI is multifactorial and involves several interconnected cellular events:
-
Covalent Binding to Proteins: NAPQI forms adducts with cysteine residues on various cellular proteins.[12] This binding can alter protein structure and function, leading to enzyme inactivation and disruption of cellular processes.[7]
-
Mitochondrial Dysfunction: A primary target of NAPQI is the mitochondria. Covalent binding to mitochondrial proteins can lead to the inhibition of the electron transport chain, decreased ATP synthesis, and the opening of the mitochondrial permeability transition pore (MPTP).[7][13]
-
Oxidative Stress: The depletion of GSH, a major intracellular antioxidant, coupled with mitochondrial dysfunction, leads to an increase in reactive oxygen species (ROS).[7] This oxidative stress further damages cellular components, including lipids, proteins, and DNA.
-
Activation of Signaling Pathways: The cellular stress induced by NAPQI activates signaling cascades, most notably the c-Jun N-terminal kinase (JNK) pathway.[14] Sustained activation of JNK is a critical step in the progression of liver injury.[14][15]
Quantitative Data
The following tables summarize key quantitative data related to NAPQI's formation, toxicity, and its interaction with cellular components.
| Parameter | Value | Cell Line/System | Reference |
| NAPQI Cytotoxicity (IC50) | |||
| Average IC50 | 6.5 ± 4.5 µM | 176 lymphoblastoid cell lines | [6][16] |
| NAPQI-Protein Adducts | |||
| NAPQI-cysteine adduct in serum (patient with acute swelling skin rash) | 33 pmol/mL | Human serum | [17] |
| NAPQI-N-acetylcysteine adduct in serum (patient with acute swelling skin rash) | 2.0 pmol/mL | Human serum | [17] |
| NAPQI-glutathione adduct in serum (patient with acute swelling skin rash) | 0.13 pmol/mL | Human serum | [17] |
| NAPQI modification of total rat serum albumin | 0.0006% (quantifiable limit) | Rat plasma | [1] |
| Paracetamol Metabolism | |||
| Glucuronidation pathway | 50-70% of therapeutic dose | In vivo (human) | [1] |
| Sulfation pathway | 25-35% of therapeutic dose | In vivo (human) | [1] |
| CYP450 oxidation (NAPQI formation) | 5-15% of therapeutic dose | In vivo (human) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study NAPQI.
Synthesis of N-acetyl-p-benzoquinone imine (NAPQI)
This protocol is adapted from the method described by Dahlin and Nelson.[18]
Materials:
-
Paracetamol (acetaminophen)
-
Silver (I) oxide (Ag₂O)
-
Anhydrous ether
-
Anhydrous sodium sulfate
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve paracetamol in anhydrous ether under an inert atmosphere.
-
Add a molar excess of freshly prepared silver (I) oxide to the solution.
-
Stir the mixture vigorously at room temperature in the dark for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture through a pad of anhydrous sodium sulfate to remove the silver salts and any remaining water.
-
Evaporate the ether under reduced pressure at a low temperature (e.g., on a rotary evaporator with a cold water bath) to yield the yellow crystalline product, NAPQI.
-
Store the synthesized NAPQI under an inert atmosphere at -80°C in the dark, as it is unstable.
Quantification of Paracetamol and its Metabolites by HPLC
This is a general protocol that can be adapted from various published methods.[19][20][21][22]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: A mixture of water, methanol, and an acidifier like formic or acetic acid. A common mobile phase is water:methanol:formic acid (70:30:0.15, v/v/v).[21]
-
Plasma or tissue homogenate samples
-
Acetonitrile or methanol for protein precipitation
-
Internal standard (e.g., salicylamide)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 200 µL of cold acetonitrile or methanol containing the internal standard to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Run the analysis using an isocratic or gradient elution profile.
-
Detect the analytes at a specific wavelength (e.g., 254 nm for UV detection) or by mass spectrometry.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of paracetamol and its metabolites.
-
Calculate the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.
-
Measurement of Glutathione (GSH) Depletion
This protocol is based on the principles of GSH measurement assays.
Materials:
-
Hepatocytes or liver microsomes
-
Paracetamol or NAPQI
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Trichloroacetic acid (TCA) for deproteinization
-
Spectrophotometer
Procedure:
-
Treat hepatocytes or liver microsomes with varying concentrations of paracetamol or NAPQI for a specified time.
-
Lyse the cells or terminate the microsomal reaction.
-
Deproteinize the samples by adding an equal volume of cold TCA and centrifuging to pellet the protein.
-
Transfer the supernatant to a new tube.
-
Add phosphate buffer and DTNB solution to the supernatant.
-
Incubate at room temperature for 10-15 minutes to allow the reaction between GSH and DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a yellow color.
-
Measure the absorbance of the solution at 412 nm.
-
Quantify the GSH concentration by comparing the absorbance to a standard curve prepared with known concentrations of GSH.
Visualization of Key Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the core pathways involved in paracetamol metabolism and NAPQI-induced toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trapping of NAPQI, the intermediate toxic paracetamol metabolite, by aqueous sulfide (S²⁻) and analysis by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biochemistry of acetaminophen hepatotoxicity and rescue: a mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular pathogenesis of acetaminophen-induced liver injury and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. A review of the evidence concerning hepatic glutathione depletion and susceptibility to hepatotoxicity after paracetamol overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Limitations of acetaminophen as a reference hepatotoxin for the evaluation of in vitro liver models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. researchgate.net [researchgate.net]
- 19. HPLC-MS Protocol for Paracetamol Quantification: A Step- by-Step Laboratory Guide [zenodo.org]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. shimadzu.co.uk [shimadzu.co.uk]
A Theoretical Investigation Framework for 1-(4-(hydroxyamino)phenyl)ethanone: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide outlines a comprehensive framework for the theoretical and computational study of 1-(4-(hydroxyamino)phenyl)ethanone, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical data for this specific compound, this document leverages established methodologies from studies on analogous substituted acetophenones. The guide details protocols for computational chemistry, including Density Functional Theory (DFT) and molecular docking, and provides a basis for interpreting spectroscopic data. All quantitative data from related compounds are summarized, and key workflows are visualized to provide a robust starting point for researchers, scientists, and drug development professionals.
Introduction
This compound is an organic compound featuring a phenyl ring substituted with an acetyl group and a hydroxylamine group. The presence of these functional groups suggests potential applications in areas such as antioxidant therapies, as a precursor for nitrogen-containing heterocycles, and as a candidate for drug design due to its hydrogen bonding capabilities and potential for biological interactions. This guide provides a structured approach to its theoretical investigation.
Molecular Properties and Structure
The foundational step in any theoretical study is the determination of the molecule's structural and electronic properties. While specific experimental data for this compound is sparse, data for related compounds can be used as a benchmark for computational results.
Table 1: Computed Properties of Structurally Related Compounds
| Property | 1-[4-(Dihydroxyamino)phenyl]ethanone | 1-(2-Amino-4-hydroxyphenyl)ethanone[1] | 1-(4-(Hydroxymethyl)phenyl)ethanone[2] |
| Molecular Formula | C8H9NO3 | C8H9NO2 | C9H10O2 |
| Molecular Weight ( g/mol ) | 167.16 | 151.16 | 150.17 |
| XLogP3 | 1.1 | 1.4 | 0.8 |
| Hydrogen Bond Donor Count | 2 | 2 | 1 |
| Hydrogen Bond Acceptor Count | 4 | 3 | 2 |
| Rotatable Bond Count | 2 | 1 | 2 |
| Exact Mass (Da) | 167.058243149 | 151.063328530 | 150.068079557 |
| Topological Polar Surface Area (Ų) | 60.8 | 63.3 | 37.3 |
Computational Chemistry Protocols
Theoretical studies heavily rely on computational methods to predict molecular properties and reactivity. The following protocols are standard in the field and can be applied to this compound.
Density Functional Theory (DFT) Studies
DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules. It is used to optimize molecular geometry and calculate various properties.
Experimental Protocol: DFT Calculation Workflow
-
Software: Gaussian09 or a similar quantum chemistry software package is typically used.[3]
-
Initial Structure: The initial 3D structure of this compound can be built using software like GaussView or Avogadro.
-
Method and Basis Set Selection: A common and effective combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for geometry optimization and vibrational frequency calculations.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This step provides key data such as bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies). The results can be used to predict the infrared (IR) and Raman spectra.
-
Electronic Properties Analysis:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.[3]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[3]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study hyper-conjugative interactions and charge delocalization within the molecule, which contribute to its stability.[3]
-
Caption: Workflow for DFT-based molecular property prediction.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant for drug development.
Experimental Protocol: Molecular Docking Workflow
-
Target Selection: A protein target of interest is chosen. For a molecule like this compound, potential targets could include enzymes involved in oxidative stress or cell signaling pathways. The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB).
-
Ligand Preparation: The optimized 3D structure of this compound (from DFT calculations) is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
-
Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The binding site (active site) is identified.
-
Docking Simulation: Software such as AutoDock or ArgusLab is used to perform the docking.[4] The software samples a large number of possible conformations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses, the predicted binding energy, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[5]
Caption: General workflow for molecular docking studies.
Synthesis and Spectroscopic Characterization
While this guide focuses on theoretical studies, a brief overview of a plausible synthesis route is relevant for context and for guiding the interpretation of theoretical spectroscopic data.
Proposed Synthesis
A common method for synthesizing related aminophenylethanones involves the reduction of a nitro precursor. For this compound, a potential route could be the selective reduction of 1-(4-nitrophenyl)ethanone.
Caption: A potential synthetic route to the target compound.
Predicted Spectroscopic Data
The vibrational frequencies calculated from DFT can be used to predict the key peaks in the IR spectrum.
Table 2: Predicted IR Spectral Assignments (Hypothetical)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
| O-H Stretch | 3200-3600 | Hydroxylamine (N-OH) |
| N-H Stretch | 3300-3500 | Hydroxylamine (if protonated) |
| C-H Stretch (Aromatic) | 3000-3100 | Phenyl Ring |
| C-H Stretch (Aliphatic) | 2850-3000 | Acetyl Methyl Group |
| C=O Stretch | 1670-1690 | Acetyl Carbonyl |
| C=C Stretch (Aromatic) | 1450-1600 | Phenyl Ring |
| C-N Stretch | 1250-1350 | Aryl-N Bond |
| N-O Stretch | 850-1000 | Hydroxylamine |
Note: These are expected ranges and would be refined by DFT frequency calculations.
Potential Applications and Future Directions
The theoretical framework outlined in this guide can pave the way for numerous research directions:
-
Drug Discovery: Molecular docking studies can identify potential biological targets, suggesting applications as an anti-inflammatory or anti-cancer agent.
-
Materials Science: The electronic properties derived from DFT can help in designing novel materials with specific optical or electronic properties.
-
Reaction Mechanism Studies: DFT can be employed to elucidate the mechanisms of reactions involving this compound, aiding in the synthesis of more complex molecules.
Further experimental validation of the theoretical predictions is a critical next step. This would involve synthesizing the compound and performing spectroscopic analysis (NMR, FT-IR, UV-Vis) and biological assays to confirm the computationally predicted properties and activities.
References
- 1. 1-(2-Amino-4-hydroxyphenyl)ethanone | C8H9NO2 | CID 14523512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-(Hydroxymethyl)phenyl)ethanone | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis and molecular docking study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular docking analysis, molecular dynamic simulation, ADMET, DFT, and drug likeness studies: Novel Indeno[1,2-b]pyrrol-4(1H)-one as SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: An In-depth Analysis of p-Hydroxyacetophenone and Related Compounds
This guide is intended for researchers, scientists, and drug development professionals, providing comprehensive data on chemical identifiers, physicochemical properties, experimental protocols, and biological activities.
p-Hydroxyacetophenone (4-Hydroxyacetophenone)
p-Hydroxyacetophenone is a phenolic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. It is a naturally occurring compound found in various plants and possesses notable biological activities.
Identifiers and Chemical Properties
A summary of the key identifiers and physicochemical properties of p-hydroxyacetophenone is presented below.
| Identifier/Property | Value | Reference |
| CAS Number | 99-93-4 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₈H₈O₂ | [1][2][7][9] |
| Molecular Weight | 136.15 g/mol | [1][4][7][9] |
| IUPAC Name | 1-(4-hydroxyphenyl)ethanone | [9] |
| Synonyms | 4-Hydroxyacetophenone, Piceol, 4-Acetylphenol | [1][4][6][9] |
| InChI | InChI=1S/C8H8O2/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3 | [9] |
| InChIKey | TXFPEBPIARQUIG-UHFFFAOYSA-N | [7][9] |
| SMILES | CC(=O)C1=CC=C(C=C1)O | [9] |
| Melting Point | 109-111 °C | [1][4] |
| Boiling Point | 147-148 °C at 3 mmHg | [4] |
| Water Solubility | 10 g/L (22 °C) | [6] |
| LogP | 1.35 | [6] |
| pKa | 8.05 (at 25 °C) | [6] |
Experimental Protocols: Synthesis of p-Hydroxyacetophenone
Several methods for the synthesis of p-hydroxyacetophenone have been reported. A common and established method is the Fries rearrangement of phenyl acetate.
Protocol: Fries Rearrangement of Phenyl Acetate
This protocol describes the synthesis of p-hydroxyacetophenone from phenyl acetate using an eco-friendly catalyst, p-toluenesulfonic acid (PTSA), as an alternative to traditional Lewis acids like aluminum chloride.[10][11]
Materials:
-
Phenol (94g, 1 mol)
-
Acetic anhydride (127 ml, 1.25 mol)
-
Dry pyridine (10 ml)
-
p-Toluenesulfonic acid (PTSA)
-
Carbon tetrachloride
-
10% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Ice
Procedure:
-
Synthesis of Phenyl Acetate:
-
In a 500 ml beaker, place phenol (94g, 1 mol) and dry pyridine (10 ml).
-
Cool the beaker in an ice bath.
-
Slowly add acetic anhydride (127 ml, 1.25 mol) with constant stirring.
-
Pour the reaction mixture into a mixture of ice-cold water and concentrated hydrochloric acid (50 ml).
-
Extract the product with carbon tetrachloride (100 ml).
-
Wash the organic extract successively with water, 10% NaOH solution, and again with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the solvent by distillation to obtain phenyl acetate.
-
-
Fries Rearrangement to p-Hydroxyacetophenone:
-
The Fries rearrangement is then carried out by heating the obtained phenyl acetate with a catalytic amount of p-toluenesulfonic acid under solvent-free conditions.
-
The reaction mixture is heated, leading to the migration of the acetyl group to the para position of the phenol ring.
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the product is purified, often by recrystallization, to yield p-hydroxyacetophenone.
-
Logical Workflow for the Synthesis of p-Hydroxyacetophenone
Caption: Synthesis of p-hydroxyacetophenone via acetylation of phenol followed by Fries rearrangement.
Biological Activity and Signaling Pathways
p-Hydroxyacetophenone has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Anti-inflammatory Activity:
Studies have shown that p-hydroxyacetophenone can suppress inflammation. In animal models, it has been observed to reduce acetic acid-induced writhing and formalin-induced licking.[12] The anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[12] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[12]
Anticancer Activity:
p-Hydroxyacetophenone has been shown to inhibit the adhesion, invasion, and migration of cancer cells.[13] This activity is linked to its ability to remodel the actin cytoskeleton in cancer cells.[13]
Signaling Pathway of p-Hydroxyacetophenone's Anti-inflammatory Action
Caption: The inhibitory effect of p-hydroxyacetophenone on the NF-κB signaling pathway.
1-[4-(Dihydroxyamino)phenyl]ethanone
This compound is structurally related to the requested "1-(4-(hydroxyamino)phenyl)ethanone" but features a dihydroxyamino group. Information on this molecule is limited to computational data available in public databases.
Identifiers and Computed Properties
| Identifier/Property | Value | Reference |
| PubChem CID | 146344684 | [14] |
| Molecular Formula | C₈H₉NO₃ | [14] |
| Molecular Weight | 167.16 g/mol | [14] |
| IUPAC Name | 1-[4-(dihydroxyamino)phenyl]ethanone | [14] |
| InChI | InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5,11-12H,1H3 | [14] |
| InChIKey | RGCTWWSZYUHHER-UHFFFAOYSA-N | [14] |
| SMILES | CC(=O)C1=CC=C(C=C1)N(O)O | [14] |
| XLogP3 | 1.1 | [14] |
| Hydrogen Bond Donor Count | 2 | [14] |
| Hydrogen Bond Acceptor Count | 4 | [14] |
| Topological Polar Surface Area | 60.8 Ų | [14] |
Experimental and Biological Data
To date, there is a notable absence of published experimental data, including synthesis protocols and biological activity studies, for 1-[4-(dihydroxyamino)phenyl]ethanone in the public domain. Further research is required to characterize this compound and evaluate its potential applications.
References
- 1. p-Hydroxyacetophenone CAS 99-93-4 - Buy 4-Hydroxyacetophenone, 2 3 6-Trimethylphenol, 1-(4-Hydroxyphenyl)ethanone Product on Shanghai Sunwise Chemical Co., Ltd [sunwisechem.com]
- 2. CAS 99-93-4 | p-Hydroxyacetophenone [phytopurify.com]
- 3. 1-(4-Hydroxyphenyl)ethanone(99-93-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 4′-ヒドロキシアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 99-93-4|4'-Hydroxyacetophenone|BLD Pharm [bldpharm.com]
- 6. 4'-Hydroxyacetophenone | 99-93-4 [chemicalbook.com]
- 7. 1-(4-Hydroxyphenyl)ethanone (4-Hydroxyacetophenone) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. 1-(4-Hydroxyphenyl)ethanone - CAS No. 99-93-4 - Pharmaceutical Intermediates - Chengdu Likai Chiral Tech Co., Ltd. [chiralcenter.com]
- 9. 4'-Hydroxyacetophenone | C8H8O2 | CID 7469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 1-[4-(Dihydroxyamino)phenyl]ethanone | C8H9NO3 | CID 146344684 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical and chemical properties of 1-(4-(hydroxyamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-(4-(hydroxyamino)phenyl)ethanone. Due to the limited availability of direct experimental data for this specific compound, this document compiles information based on established principles of organic chemistry and data from closely related analogues. The guide includes predicted physical and spectral properties, a detailed hypothetical protocol for its synthesis via the reduction of 1-(4-nitrophenyl)ethanone, and a discussion of its characteristic chemical reactivity, notably the Bamberger rearrangement. Potential biological activities are inferred from the known pharmacology of aryl hydroxylamines. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar compounds.
Chemical Structure and Properties
This compound is an organic compound featuring an acetophenone core substituted with a hydroxylamino group (-NHOH) at the para position.
Table 1: Predicted Physical and Chemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₉NO₂ | - |
| Molecular Weight | 151.16 g/mol | - |
| Appearance | Likely a crystalline solid | Based on similar aryl hydroxylamines. |
| Melting Point | Expected to be unstable upon heating | Aryl hydroxylamines are often thermally labile. |
| Boiling Point | Decomposes upon heating | Not applicable due to instability. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | Inferred from related structures. |
| pKa | Estimated to be weakly acidic (hydroxyl proton) and weakly basic (nitrogen) | The hydroxylamino group has both acidic and basic character. |
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.0-8.0 ppm. - Acetyl group (CH₃): A singlet around δ 2.5 ppm. - NH and OH protons: Broad singlets, chemical shift dependent on solvent and concentration. |
| ¹³C NMR | - Carbonyl carbon (C=O): δ 195-200 ppm. - Aromatic carbons: 4 signals in the aromatic region (δ 110-150 ppm). - Acetyl carbon (CH₃): δ 25-30 ppm. |
| IR Spectroscopy | - C=O stretch: ~1670 cm⁻¹. - N-H and O-H stretching: Broad band in the region of 3200-3400 cm⁻¹. - Aromatic C-H stretching: ~3000-3100 cm⁻¹. - C-N stretching: ~1200-1300 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺): m/z = 151. - Common fragmentation patterns may include loss of H₂O, CO, and CH₃. |
Synthesis
The most probable synthetic route to this compound is the selective reduction of its corresponding nitro precursor, 1-(4-nitrophenyl)ethanone. Various reducing agents can be employed for this transformation, with controlled conditions being crucial to prevent over-reduction to the corresponding amine (1-(4-aminophenyl)ethanone).
Proposed Synthetic Pathway
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize this compound by the controlled reduction of 1-(4-nitrophenyl)ethanone.
Materials:
-
1-(4-nitrophenyl)ethanone
-
Zinc dust
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(4-nitrophenyl)ethanone (1.65 g, 10 mmol) in a mixture of ethanol (50 mL) and water (25 mL).
-
Addition of Reagents: To the stirred solution, add ammonium chloride (2.67 g, 50 mmol). Then, add zinc dust (3.27 g, 50 mmol) portion-wise over 30 minutes to control the exothermic reaction.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 60-70 °C) and monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The starting material and product should have different Rf values. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the excess zinc and other insoluble materials. Wash the filter cake with a small amount of ethanol.
-
Extraction: Transfer the filtrate to a separatory funnel and add ethyl acetate (100 mL). Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a crystalline solid.
Note: Aryl hydroxylamines can be unstable. It is advisable to use the product promptly or store it under an inert atmosphere at low temperatures.
Chemical Reactivity
A key chemical property of aryl hydroxylamines is their susceptibility to the Bamberger rearrangement in the presence of strong aqueous acids. This reaction involves the rearrangement of the N-phenylhydroxylamine to a p-aminophenol derivative.
Bamberger Rearrangement of this compound
In the presence of a strong acid, this compound is expected to rearrange to form 1-(4-amino-3-hydroxyphenyl)ethanone. This reaction proceeds through a nitrenium ion intermediate.[1][2]
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not available, the biological activities of aryl hydroxylamines have been a subject of interest.
-
Metabolic Intermediates: Aryl hydroxylamines are known metabolites of aromatic nitro and amino compounds. Their formation can be a critical step in the metabolic activation of these compounds to reactive electrophiles that can interact with cellular macromolecules.
-
Enzyme Inhibition: Some hydroxylamine derivatives have been shown to inhibit certain enzymes.
-
Cytotoxicity: The reactivity of the hydroxylamino group can lead to cytotoxicity, and this property has been explored in the context of developing novel therapeutic agents.
Given its structure, this compound could potentially interact with various cellular pathways, although specific signaling cascades have not been elucidated. Further research would be required to determine its bioactivity profile.
Conclusion
This compound is a compound of interest with predictable chemical properties based on its functional groups. While direct experimental data is limited, this guide provides a solid foundation for researchers by outlining its probable synthesis, expected spectral characteristics, and key chemical reactions. The potential for biological activity, stemming from the reactive hydroxylamino moiety, warrants further investigation. The protocols and data presented herein, though largely predictive, are grounded in established chemical principles and are intended to facilitate future research into this and related molecules.
References
In-depth Technical Guide: Analysis of 1-(4-(hydroxyamino)phenyl)ethanone and Structurally Related Compounds
Disclaimer: Information regarding the specific therapeutic effects, experimental protocols, and signaling pathways of 1-(4-(hydroxyamino)phenyl)ethanone is not available in the current scientific literature based on the conducted search. This guide therefore provides an analysis of structurally similar compounds to offer potential insights into its characteristics and areas for future research. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its Analogs
This compound is an organic molecule that belongs to the class of aromatic ketones. Its chemical structure features a phenyl ring substituted with an ethanone group and a hydroxyamino group. While specific research on this compound is scarce, its structural components are present in various molecules with known biological activities. This guide will focus on the available data for closely related analogs, namely 4-Hydroxyacetophenone and 2-Amino-1-(4-hydroxyphenyl)ethanone , to infer potential properties and therapeutic avenues for the title compound.
Physicochemical Properties
A summary of the computed physicochemical properties for the parent compound and a related analog is presented below. These properties are crucial for understanding the compound's potential behavior in biological systems.
| Property | 1-[4-(Dihydroxyamino)phenyl]ethanone | 1-(2-amino-4-hydroxyphenyl)ethanone |
| Molecular Formula | C₈H₉NO₃ | C₈H₉NO₂ |
| Molecular Weight | 167.16 g/mol [1] | 151.16 g/mol [2] |
| XLogP3 | 1.1[1] | 1.4[2] |
| Hydrogen Bond Donor Count | 2[1] | 2[2] |
| Hydrogen Bond Acceptor Count | 3[1] | 3[2] |
| Rotatable Bond Count | 2[1] | 1[2] |
Synthesis and Chemical Reactions
Synthesis of Related Compounds
Several synthetic routes have been described for analogs of this compound.
-
2-Amino-1-(4-hydroxyphenyl)-ethanone Mineral Acid Salt: A method for producing this salt involves reacting phenol with a mineral acid salt of aminoacetonitrile in ethylene dichloride in the presence of an anhydrous aluminum chloride catalyst and dried hydrogen chloride gas. The resulting imine intermediate is then hydrolyzed.[3]
-
Direct Amination of 4-Hydroxyacetophenone: An alternative one-pot synthesis involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride and sodium hydroxide in an ethanol/water mixture. This proceeds through an oxime intermediate which is subsequently reduced.[4]
Potential Chemical Reactions
Based on its functional groups, this compound and its analogs can undergo several types of chemical reactions:
-
Oxidation: The hydroxyamino and hydroxyl groups can be oxidized.[4]
-
Reduction: The ketone and hydroxyamino groups are susceptible to reduction.[4]
-
Substitution: The hydroxyl group on the phenyl ring can be substituted.[4]
Potential Therapeutic Effects of Structurally Similar Compounds
While no therapeutic effects are documented for this compound, research on its analogs suggests potential areas of interest.
Antioxidant Activity
Phenolic compounds, such as 4-hydroxyacetophenone, are known for their antioxidant properties. Derivatives like 2-amino-1-(4-hydroxyphenyl)ethanone have been shown to reduce oxidative stress markers in cellular models, indicating a potential therapeutic role against oxidative damage.[4]
Anti-inflammatory Properties
Preliminary studies on compounds with similar structural features, such as 1-[4-(1-hydroxy-1-methylethyl)phenyl]-ethanone, suggest potential anti-inflammatory properties that may involve interaction with inflammatory pathways.[5] However, the detailed mechanisms have not been fully elucidated.[5]
Enzyme Inhibition
Derivatives of 1-phenyl-ethanone have been investigated as enzyme inhibitors. For example, a series of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone derivatives were synthesized and tested as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase (COMT).[6]
Potential Mechanisms of Action and Signaling Pathways
Given the lack of specific data, any discussion of signaling pathways for this compound is speculative. However, based on the activities of its analogs, potential pathways could include:
-
Modulation of Oxidative Stress Pathways: By scavenging reactive oxygen species, it could influence signaling cascades sensitive to redox state, such as the Nrf2-ARE pathway.
-
Inhibition of Pro-inflammatory Pathways: It might interfere with pathways like NF-κB or MAPK, which are central to the inflammatory response.
The following diagram illustrates a hypothetical workflow for investigating the potential therapeutic effects of a novel compound like this compound.
Caption: A hypothetical workflow for preclinical evaluation of a novel therapeutic compound.
Experimental Protocols for Key Assays
Detailed experimental protocols for the assays mentioned above would need to be developed and optimized. However, a general outline for a key in vitro assay is provided below.
General Protocol for Assessing Anti-inflammatory Activity in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay: Seed cells in a 96-well plate and treat with various concentrations of the test compound for 24 hours. Assess cell viability using an MTT or similar assay to determine non-toxic concentrations.
-
LPS Stimulation: Seed cells in a new plate and pre-treat with non-toxic concentrations of the test compound for 1 hour. Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the NO concentration using the Griess reagent.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the expression levels of key inflammatory signaling proteins (e.g., iNOS, COX-2, p-NF-κB).
Conclusion and Future Directions
While there is a significant gap in the literature regarding the therapeutic effects of this compound, the analysis of its structural analogs provides a foundation for future research. The presence of the phenolic hydroxylamine and ketone moieties suggests that this compound may possess antioxidant and anti-inflammatory properties.
Future research should focus on:
-
Developing a reliable synthetic route for this compound.
-
Conducting comprehensive in vitro screening to evaluate its antioxidant and anti-inflammatory potential.
-
Elucidating the underlying mechanisms of action and identifying the specific signaling pathways involved.
-
Performing preclinical in vivo studies to assess its efficacy and safety in relevant disease models.
This systematic approach will be crucial in determining the therapeutic potential of this novel compound and its viability for further drug development.
References
- 1. 1-[4-(Dihydroxyamino)phenyl]ethanone | C8H9NO3 | CID 146344684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Amino-4-hydroxyphenyl)ethanone | C8H9NO2 | CID 14523512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]
- 4. 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride | 19745-72-3 | Benchchem [benchchem.com]
- 5. Buy Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- | 54549-72-3 [smolecule.com]
- 6. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-(hydroxyamino)phenyl)ethanone
This technical guide provides a comprehensive literature review of 1-(4-(hydroxyamino)phenyl)ethanone, also known as N-(4-acetylphenyl)hydroxylamine. Due to the limited availability of direct research on this specific compound, this guide synthesizes information from studies on closely related N-arylhydroxylamines and general synthetic and analytical methodologies. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, potential biological activities, and toxicological profile.
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in the reviewed literature. However, two primary synthetic routes can be proposed based on established chemical transformations of analogous compounds: the selective reduction of 4-nitroacetophenone and the oxidation of 4-aminoacetophenone.
Proposed Synthetic Pathway: Selective Reduction of 4-Nitroacetophenone
The most plausible route to this compound is the partial reduction of 4-nitroacetophenone. While the complete reduction to 4-aminoacetophenone is more common, specific catalysts and controlled reaction conditions can yield the N-hydroxylamine intermediate.[1][2]
Caption: Proposed synthesis of this compound.
Experimental Protocol: Catalytic Reduction of 4-Nitroacetophenone
The following is a generalized protocol for the selective reduction of a nitroaromatic compound to its corresponding hydroxylamine, adapted from methodologies for similar transformations.[2]
Materials:
-
4-Nitroacetophenone
-
Hydrazine hydrate
-
Palladium on carbon (Pd/C) catalyst (5% or 10%)
-
Solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve 4-nitroacetophenone in the chosen solvent under an inert atmosphere.
-
Add the Pd/C catalyst to the solution.
-
Cool the mixture to a controlled temperature (e.g., 15°C) using an ice-water bath.
-
Slowly add hydrazine hydrate dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature between 25-30°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
The resulting filtrate contains the N-phenylhydroxylamine derivative. Due to the potential instability of N-arylhydroxylamines, it is often recommended to use the solution directly in subsequent steps or to isolate the product carefully and store it under appropriate conditions.
Chemical and Physical Properties
Specific, experimentally determined chemical and physical properties for this compound are not available in the literature. The table below presents computed data for the structurally similar compound, 1-[4-(dihydroxyamino)phenyl]ethanone, as found in PubChem.[3] It is crucial to note that these values are for a different, though related, molecule and should be used with caution.
| Property | Value (for 1-[4-(dihydroxyamino)phenyl]ethanone) | Source |
| Molecular Formula | C₈H₉NO₃ | PubChem[3] |
| Molecular Weight | 167.16 g/mol | PubChem[3] |
| XLogP3 | 1.1 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| Exact Mass | 167.058243149 Da | PubChem[3] |
| Topological Polar Surface Area | 60.8 Ų | PubChem[3] |
N-arylhydroxylamines are generally known to be less stable than their corresponding amines and can be susceptible to oxidation, reduction, and rearrangement reactions.[2][4]
Biological Activity and Mechanism of Action
Direct studies on the biological activity of this compound are absent from the scientific literature. However, the broader class of N-arylhydroxylamines has been extensively studied, primarily in the context of toxicology and carcinogenesis.
N-arylhydroxylamines are known metabolic intermediates of aromatic amines, which are a class of compounds containing known carcinogens.[5] The metabolic activation of aromatic amines often proceeds through N-hydroxylation, catalyzed by cytochrome P450 enzymes. The resulting N-arylhydroxylamines can be further conjugated to form reactive esters. These esters can then break down to form highly reactive nitrenium ions, which are capable of forming covalent adducts with DNA. This DNA damage is a critical initiating event in chemical carcinogenesis.[5]
Caption: General metabolic pathway of aromatic amines.
Toxicology
The toxicological profile of this compound has not been specifically evaluated. However, based on data from other N-arylhydroxylamines, several potential toxicities can be inferred.
A significant toxic effect of some N-arylhydroxylamines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[6] N-hydroxy-N-arylacetamides have been shown to be more acutely toxic than their parent N-arylacetamides, likely due to their ability to produce more methemoglobin.[6]
The table below summarizes available toxicity data for some monocyclic N-hydroxy-N-arylacetamides.
| Compound | LD₅₀ in mice (mg/kg) | Parent Compound | LD₅₀ of Parent (mg/kg) | Source |
| N-hydroxy-4-chloroacetanilide | 190 | 4-chloroacetanilide | 755 | [6] |
| N-hydroxyphenacetin | 702 | Phenacetin | 1,220 | [6] |
Experimental Protocols: Cytotoxicity Assessment
Given the potential for N-arylhydroxylamines to be cytotoxic, a standard in vitro assay to evaluate this would be the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following is a generalized protocol.
Caption: Workflow for a typical MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound is a compound for which direct experimental data is largely absent in the public domain. However, based on the chemistry of related N-arylhydroxylamines, it can be reasonably inferred that it is an intermediate in the reduction of 4-nitroacetophenone to 4-aminoacetophenone. The biological properties of this class of compounds suggest that this compound may possess cytotoxic and potentially carcinogenic properties through its metabolic activation to a reactive species capable of DNA damage. Further research is warranted to isolate and characterize this compound, definitively establish its synthesis, and experimentally validate its biological and toxicological profiles. Such studies would be valuable for understanding the metabolism and potential health risks associated with related aromatic amines and nitroaromatics.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-[4-(Dihydroxyamino)phenyl]ethanone | C8H9NO3 | CID 146344684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Toxicity Profile of 1-(4-(hydroxyamino)phenyl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and toxicity profile of 1-(4-(hydroxyamino)phenyl)ethanone, a metabolite of the widely used analgesic, paracetamol (acetaminophen). Due to a paucity of direct toxicological data for this specific metabolite, this guide synthesizes information from structurally similar compounds, particularly 4'-aminoacetophenone, and the well-documented toxicological pathways of its parent compound, paracetamol. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting available data, outlining relevant experimental protocols, and visualizing key toxicological pathways and workflows. The information herein is critical for understanding the potential risks associated with this metabolite and for guiding future research and drug development efforts.
Introduction
This compound is a metabolite of paracetamol, one of the most common over-the-counter analgesic and antipyretic agents worldwide. While the safety profile of paracetamol at therapeutic doses is well-established, its overdose-related hepatotoxicity, primarily mediated by the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), is a significant clinical concern. Understanding the toxicological properties of all paracetamol metabolites, including this compound, is crucial for a complete risk assessment.
This guide addresses the current knowledge gap regarding the safety and toxicity of this compound. By examining data from analogous compounds and the broader context of paracetamol metabolism and toxicity, we provide a reasoned assessment of its potential hazards.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N-acetyl-p-aminophenol hydroxylamine |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Appearance | Not available |
| Solubility | Not available |
Quantitative Toxicity Data
Table 1: Acute Oral Toxicity of 4'-Aminoacetophenone
| Species | Route | LD50 | Reference |
| Rat | Oral | 381 mg/kg | [1][2][3] |
| Mouse | Oral | 596 mg/kg | [1] |
Note: This data should be interpreted with caution as the hydroxylamine group may confer different toxicological properties compared to the primary amine.
Hazard Identification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, "1-(4-Hydroxyphenyl)ethanone Oxime," a synonym for the target compound, is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to assessing the safety and toxicity profile of this compound. These are generalized protocols that can be adapted for the specific compound.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in cell culture medium. Replace the medium in the wells with the medium containing the test compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting cell viability against the compound concentration.
Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. This test assesses the capability of a substance to induce mutations.
Protocol:
-
Bacterial Strains: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
-
Metabolic Activation: Prepare the S9 mix from the liver homogenate of rats induced with Aroclor 1254.
-
Exposure: In a test tube, mix the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+).
-
Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
Genotoxicity Assay: In Vitro Micronucleus Assay
The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small nuclei that form in the cytoplasm of daughter cells from chromosome fragments or whole chromosomes that lag behind at anaphase of mitosis.
Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.
-
Compound Exposure: Treat the cells with various concentrations of this compound for a short (3-6 hours) or long (24 hours) duration, with and without metabolic activation (S9 mix).
-
Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of this compound is likely intertwined with the metabolic pathways of its parent compound, paracetamol. The primary mechanism of paracetamol-induced hepatotoxicity involves its bioactivation to the highly reactive metabolite, NAPQI.
Paracetamol Metabolism and Bioactivation
At therapeutic doses, paracetamol is primarily metabolized in the liver via glucuronidation and sulfation to non-toxic conjugates that are excreted in the urine. A small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to form NAPQI. NAPQI is detoxified by conjugation with glutathione (GSH). In cases of paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. The depletion of hepatic GSH stores allows NAPQI to covalently bind to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.
While this compound is a metabolite, its potential to undergo further metabolic activation or to directly interact with cellular components and signaling pathways remains an area for further investigation. Its structural similarity to other aminophenol derivatives suggests a potential for redox cycling and the generation of reactive oxygen species (ROS), which could contribute to cellular damage.
Key Signaling Pathways in Paracetamol-Induced Hepatotoxicity
-
Oxidative Stress: The depletion of GSH and the binding of NAPQI to mitochondrial proteins lead to the generation of ROS and reactive nitrogen species (RNS). This oxidative stress damages cellular macromolecules, including lipids, proteins, and DNA.
-
JNK Activation: Oxidative stress activates c-Jun N-terminal kinase (JNK), which translocates to the mitochondria and further exacerbates mitochondrial dysfunction.
-
Mitochondrial Permeability Transition (MPT): The combination of oxidative stress and JNK activation leads to the opening of the mitochondrial permeability transition pore, resulting in the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors.
-
Necrosis: The severe energy depletion and cellular damage culminate in programmed necrosis (necroptosis) of hepatocytes.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the in vitro toxicity assessment of a test compound.
Signaling Pathway
References
Methodological & Application
Application Note: Analytical Methods for the Detection of 1-(4-(hydroxyamino)phenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the analytical detection and quantification of 1-(4-(hydroxyamino)phenyl)ethanone. Due to the limited availability of specific validated methods for this compound in peer-reviewed literature, the methodologies presented herein are based on established analytical techniques for structurally similar compounds, including aromatic ketones, phenolic compounds, and hydroxylamine derivatives. The protocols cover High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Electrochemical Detection. Representative performance data is provided to guide method selection and development.
Introduction
This compound is an organic compound featuring a ketone and a hydroxylamine functional group. As a potential metabolite, impurity, or synthetic intermediate in drug development, robust and reliable analytical methods are crucial for its detection and quantification to ensure product quality, safety, and efficacy. This application note outlines several analytical approaches suitable for the characterization of this compound in various matrices.
Chromatographic Methods
Chromatographic techniques are fundamental for the separation and quantification of analytes in complex mixtures.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique in pharmaceutical analysis due to its simplicity and robustness.[1] The aromatic ring and carbonyl group in this compound are expected to exhibit strong UV absorbance, making this a suitable detection method.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for separating aromatic compounds.[2]
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water (e.g., 60:40 ACN:Water).[1] Addition of a small amount of acid (e.g., 0.1% formic acid) may be required to improve peak shape.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of 254 nm or at the lambda max determined by DAD analysis.[3]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like methanol.
-
Perform serial dilutions to bring the concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and provides structural information, aiding in compound identification. Due to the polarity and potential thermal lability of the hydroxylamine group, derivatization is typically required to improve volatility and thermal stability.[4][5]
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS) detector.
-
Derivatization: Silylation is a common derivatization technique for phenolic and hydroxylamine compounds. The sample is treated with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes to convert the polar N-OH group to a nonpolar N-O-Si(CH₃)₃ group.
-
Column: A nonpolar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless injection at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation:
-
Prepare a solution of the analyte in a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Add the silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture in a sealed vial to complete the derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative analysis of small molecules in complex matrices due to its exceptional sensitivity and selectivity.[6][7] It combines the separation power of HPLC with the precise detection of tandem mass spectrometry.
Experimental Protocol: LC-MS/MS
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid.
-
B: Acetonitrile with 0.1% Formic Acid.
-
A gradient elution is typically used for complex samples.
-
-
Flow Rate: 0.4 mL/min.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for the analyte).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These must be determined by infusing a standard solution of the analyte. For this compound (MW: 151.16 g/mol ), a potential precursor ion in positive mode could be [M+H]⁺ at m/z 152.2. Product ions would be identified by fragmentation of the precursor ion.
-
-
Sample Preparation:
-
For biological samples (e.g., plasma), a protein precipitation step with acetonitrile followed by centrifugation is common.[8]
-
For formulations, a simple "dilute and shoot" approach after dissolution and filtration may be sufficient.
-
The final sample should be in a solvent compatible with the mobile phase.
-
Electrochemical Detection
The hydroxylamine functional group is electroactive, making electrochemical methods a viable, rapid, and sensitive option for detection.[9][10] Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be employed.
Experimental Protocol: Electrochemical Sensor
-
Instrumentation: A potentiostat with a three-electrode system.
-
Working Electrode: Glassy Carbon Electrode (GCE), which may be modified with nanomaterials to enhance sensitivity.[11]
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
Supporting Electrolyte: Phosphate Buffer Solution (PBS) at a physiological pH (e.g., pH 7.0), as the electrochemical behavior of hydroxylamine can be pH-dependent.[11]
-
Method: Differential Pulse Voltammetry (DPV) is often used for quantitative analysis due to its higher sensitivity and better resolution compared to CV.[12]
-
Potential Range: To be determined via CV, but likely in the range of 0.0 to +1.0 V vs Ag/AgCl.
-
Scan Rate: 50 mV/s.
-
-
Sample Preparation:
-
Dissolve the sample directly in the supporting electrolyte (e.g., PBS).
-
Ensure the solution is deoxygenated by purging with nitrogen gas before measurement, as dissolved oxygen can interfere.
-
Method Performance Characteristics (Representative Data)
The following table summarizes representative quantitative data expected for the described analytical methods. These values are illustrative and based on the performance of these techniques for similar aromatic and phenolic compounds. Actual performance must be determined during method validation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Electrochemical Sensor |
| Limit of Detection (LOD) | 5 - 50 ng/mL | 0.5 - 10 ng/mL[13] | 0.01 - 1 ng/mL | 10 - 100 nM[11] |
| Limit of Quantification (LOQ) | 15 - 150 ng/mL | 3 - 30 ng/mL[13] | 0.05 - 5 ng/mL | 30 - 300 nM |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL | 0.1 - 1000 ng/mL[14] | 0.1 - 100 µM[11] |
| Correlation Coefficient (R²) | > 0.998[15] | > 0.995 | > 0.999 | > 0.99 |
| Recovery (%) | 85 - 110% | 80 - 115% | 90 - 110%[16] | N/A |
| Precision (%RSD) | < 5% | < 10% | < 15%[14] | < 5%[17] |
Experimental and Logical Workflows
Visualizing the experimental and logical flows can aid in understanding the analytical process and method selection.
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical relationships and key features of the described analytical methods.
References
- 1. auroraprosci.com [auroraprosci.com]
- 2. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 6. bioxpedia.com [bioxpedia.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Electroanalytical overview: the sensing of hydroxylamine - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00658A [pubs.rsc.org]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Documents download module [ec.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. omicsonline.org [omicsonline.org]
- 15. 2024.sci-hub.box [2024.sci-hub.box]
- 16. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrochemical Sensors and Biosensors for the Detection of Pharmaceutical Contaminants in Natural Waters—A Comprehensive Review [mdpi.com]
The Versatility of 4-Hydroxyacetophenone in Organic Synthesis: A Proxy for 1-(4-(hydroxyamino)phenyl)ethanone
A comprehensive review of the applications, protocols, and synthetic utility of 4-Hydroxyacetophenone for researchers, scientists, and drug development professionals.
Initial research for this report did not yield specific, detailed applications or synthetic protocols for 1-(4-(hydroxyamino)phenyl)ethanone. This suggests that the compound may be a reactive intermediate or a substance with limited and highly specialized use that is not widely documented in publicly available scientific literature. In its place, this report details the extensive applications of the closely related and structurally similar compound, 4-Hydroxyacetophenone (also known as 1-(4-hydroxyphenyl)ethanone). This compound is a versatile building block in organic synthesis and serves as a valuable proxy for understanding the potential reactivity and applications of substituted acetophenones.
4-Hydroxyacetophenone is a key intermediate in the synthesis of a wide range of pharmaceuticals, natural products, and functional materials. Its phenolic hydroxyl group and ketone functionality provide two reactive centers for a variety of chemical transformations, making it a valuable starting material for medicinal and synthetic chemists.
Applications in Organic Synthesis
4-Hydroxyacetophenone is a versatile precursor for a multitude of organic transformations, including etherification, esterification, and reactions involving the ketone group. These reactions are fundamental to the synthesis of more complex molecules with diverse biological activities.
One of the primary applications of 4-hydroxyacetophenone is as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is a starting material for the production of Iloperidone, an atypical antipsychotic. The synthesis involves the etherification of the phenolic hydroxyl group of a derivative of 4-hydroxyacetophenone.[1] It is also a known impurity in the synthesis of Paracetamol.[2][3]
Furthermore, the ketone moiety of 4-hydroxyacetophenone can be readily transformed into other functional groups. For example, it can undergo reduction to form the corresponding alcohol, 1-(4-hydroxyphenyl)ethanol, or be used in condensation reactions to form chalcones, which are precursors to flavonoids and other biologically active heterocyclic compounds.
The phenolic hydroxyl group can be readily converted into an ether or ester, allowing for the introduction of various substituents to modulate the biological activity and physicochemical properties of the resulting molecules. For example, the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone from 4-hydroxyacetophenone introduces a reactive bromide that can be displaced by nucleophiles to build more complex structures.
Experimental Protocols
General Procedure for Etherification of 4-Hydroxyacetophenone
This protocol describes a general method for the etherification of the phenolic hydroxyl group of 4-hydroxyacetophenone, a common step in the synthesis of various pharmaceutical intermediates.
Materials:
-
4-Hydroxyacetophenone
-
Alkyl halide (e.g., ethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-hydroxyacetophenone (1.0 eq), potassium carbonate (1.5 eq), and acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Molar Ratio | Solvent | Reaction Time | Yield (%) |
| 4-Hydroxyacetophenone | 1.0 | Acetone | 4-8 h | 85-95 |
| Alkyl halide | 1.2 | |||
| Potassium carbonate | 1.5 |
Table 1: Representative quantitative data for the etherification of 4-Hydroxyacetophenone.
Synthesis of Chalcones from 4-Hydroxyacetophenone
This protocol outlines the Claisen-Schmidt condensation of 4-hydroxyacetophenone with an aromatic aldehyde to synthesize a chalcone derivative.
Materials:
-
4-Hydroxyacetophenone
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 4-hydroxyacetophenone (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a beaker.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium hydroxide (2.0 eq) in water to the stirred mixture.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
| Reactant | Molar Ratio | Solvent | Reaction Time | Yield (%) |
| 4-Hydroxyacetophenone | 1.0 | Ethanol | 2-3 h | 70-90 |
| Aromatic aldehyde | 1.0 | |||
| Sodium hydroxide | 2.0 |
Table 2: Representative quantitative data for the synthesis of chalcones from 4-Hydroxyacetophenone.
Synthetic Pathways and Workflows
The following diagrams illustrate key synthetic transformations involving 4-hydroxyacetophenone.
Caption: Synthetic utility of 4-Hydroxyacetophenone.
Caption: Role in multi-step synthesis.
References
- 1. 1-(2,4-Dihydroxyphenyl)ethanone;1-(2-hydroxyphenyl)ethanone;1-(4-hydroxyphenyl)ethanone;1-(4-hydroxyphenyl)propan-1-one | C49H50O13 | CID 160191026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(4-Hydroxyphenyl)ethanone (4-Hydroxyacetophenone) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Application Notes and Protocols: 1-(4-(hydroxyamino)phenyl)ethanone as a Versatile Precursor in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-(hydroxyamino)phenyl)ethanone is a promising, yet underexplored, precursor molecule in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a reactive ketone and a versatile hydroxylamine moiety, offers a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The aryl hydroxylamine group can act as a pharmacophore, a reactive intermediate, or a bioisosteric replacement for other functional groups, while the acetyl group provides a key anchor point for molecular elaboration. This document provides detailed application notes on the utility of this compound in drug discovery and protocols for its synthesis and derivatization.
Introduction: The Potential of the Hydroxylamine Moiety in Medicinal Chemistry
The hydroxylamine functional group is a key feature in numerous biologically active molecules and serves as a versatile intermediate in organic synthesis. In drug discovery, the hydroxylamine moiety can contribute to a molecule's therapeutic effect through various mechanisms:
-
Enzyme Inhibition: The hydroxylamine group can act as a potent inhibitor of various enzymes. For instance, hydroxylamine derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies.[1][2]
-
Bioisosterism: The hydroxylamine group can serve as a bioisostere for other functional groups, such as amines or phenols. This substitution can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.[3]
-
Reactive Intermediate: The hydroxylamine group can be readily transformed into other functional groups, such as oximes, nitrones, and amines, providing access to a wide array of chemical diversity for structure-activity relationship (SAR) studies.
The presence of the 4-acetylphenyl moiety in this compound provides an additional site for chemical modification, making it a highly attractive starting material for the generation of compound libraries for high-throughput screening.
Synthesis of this compound
The most common and efficient method for the synthesis of aryl hydroxylamines is the controlled reduction of the corresponding nitroaromatic compound. In the case of this compound, the precursor is the readily available 1-(4-nitrophenyl)ethanone.
Experimental Protocol: Catalytic Reduction of 1-(4-nitrophenyl)ethanone
This protocol describes the synthesis of this compound via the catalytic hydrogenation of 1-(4-nitrophenyl)ethanone.
Materials:
-
1-(4-nitrophenyl)ethanone
-
Platinum on carbon (Pt/C, 5%) or Raney Nickel
-
Hydrazine hydrate or Hydrogen gas (H₂)
-
Ethanol (solvent)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (drying agent)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1-(4-nitrophenyl)ethanone (1 equivalent) in ethanol.
-
Add a catalytic amount of 5% Pt/C (typically 5-10 mol%).
-
To this suspension, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature. Alternatively, the reaction can be carried out under a hydrogen atmosphere (1-4 atm) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
Note: The reduction of the nitro group to a hydroxylamine is a sensitive reaction and can easily proceed to the corresponding amine. Careful control of reaction conditions (temperature, pressure, and reaction time) is crucial to obtain the desired product in high yield.
Applications in Drug Discovery: A Precursor to Bioactive Molecules
This compound serves as a versatile scaffold for the development of various classes of therapeutic agents.
Synthesis of Anti-inflammatory Agents
The hydroxylamine moiety has been incorporated into molecules targeting enzymes involved in the inflammatory cascade, such as COX-1 and COX-2.
Illustrative Data for Hydroxylamine Derivatives as COX Inhibitors:
| Compound | Target | IC₅₀ (µM) | Reference |
| P-HA | COX-1 | 1.9 | [1][2] |
| P-HA | COX-2 | 1.6 | [1][2] |
| M-HA | COX-1 | 28.7 | [1][2] |
| M-HA | COX-2 | 2.9 | [1][2] |
P-HA: 1-hydroxylamino-1-(4'-piperidinophenyl) ethane; M-HA: 1-hydroxylamino-1-(4'-morpholinophenyl) ethane. This data is for structurally related compounds to illustrate the potential of the hydroxylamine moiety.
Experimental Protocol: Synthesis of an Oxime Derivative
The ketone functionality of this compound can be readily converted to an oxime, a common structural motif in bioactive compounds.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the corresponding oxime derivative.
Development of Kinase Inhibitors for Anticancer Therapy
The hydroxylamine group has been successfully incorporated into kinase inhibitors. For example, hydroxylamine-containing analogues have been developed as potent and selective inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4) and Epidermal Growth Factor Receptor (EGFR), both of which are implicated in cancer progression.[3][4]
Illustrative Data for Hydroxylamine Derivatives as Kinase Inhibitors:
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Compound 9 | EGFRL858R | 7.2 | NCI-H3255 | [3] |
| Compound 9 | EGFRdel E746_A750 | 3.1 | HCC827 | [3] |
| Compound 32 | MARK4 | - (96.93% inhibition at 10 µM) | - | [5] |
Compound 9 is a trisubstituted hydroxylamine-based EGFR inhibitor. Compound 32 is a morpholine-based hydroxylamine analogue. This data is for structurally related compounds to illustrate the potential of the hydroxylamine moiety in kinase inhibition.
Experimental Protocol: N-Alkylation of the Hydroxylamine
The hydroxylamine moiety can be further functionalized through N-alkylation to introduce diverse substituents for SAR studies.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (base)
-
Dimethylformamide (DMF) (solvent)
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating (50-60 °C) until completion (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the N-alkylated product.
Visualizing Synthetic Pathways and Workflows
Diagram 1: Synthetic Pathway to this compound
Caption: Synthesis of the precursor from its nitro analogue.
Diagram 2: Derivatization Workflow for Drug Discovery
Caption: Derivatization strategies for library synthesis.
Diagram 3: Potential Signaling Pathway Inhibition
Caption: Inhibition of key signaling pathways.
Conclusion
This compound represents a valuable and versatile precursor for the synthesis of novel drug candidates. Its dual functionality allows for the exploration of a wide chemical space, targeting a variety of biological pathways implicated in inflammation, cancer, and other diseases. The straightforward synthesis and the potential for diverse derivatization make this compound an important tool for medicinal chemists and drug discovery professionals. The provided protocols and application notes serve as a foundation for further investigation and exploitation of this promising scaffold in the development of new therapeutics.
References
- 1. Anti-inflammatory and anti-allergic activities of hydroxylamine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of morpholine based hydroxylamine analogues: selective inhibitors of MARK4/Par-1d causing cancer cell death through apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
Application of 1-(4-(hydroxyamino)phenyl)ethanone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(hydroxyamino)phenyl)ethanone is a synthetic organic compound featuring a hydroxylamine moiety attached to a phenyl ethanone backbone. The presence of the arylhydroxylamine functional group makes it a molecule of significant interest in medicinal chemistry. Arylhydroxylamines are known to be involved in various biological processes and are key structural motifs in a number of biologically active compounds. This document provides a detailed overview of the potential applications of this compound, along with experimental protocols for its synthesis and biological evaluation.
The reactivity of the hydroxylamine group, coupled with the phenyl ethanone scaffold, suggests potential for this compound to act as an antioxidant, an anti-inflammatory agent, or as an inhibitor of various enzymes. The application notes and protocols provided herein are intended to serve as a comprehensive guide for researchers exploring the therapeutic potential of this and structurally related molecules.
Potential Medicinal Chemistry Applications
The chemical structure of this compound suggests several potential applications in medicinal chemistry, primarily centered around its antioxidant and anti-inflammatory properties.
-
Antioxidant Activity: The hydroxylamine group can act as a radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS). This is a key mechanism for mitigating oxidative stress, which is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
-
Anti-inflammatory Effects: Chronic inflammation is a hallmark of many diseases. Compounds with antioxidant properties often exhibit anti-inflammatory effects by modulating signaling pathways involved in the inflammatory response, such as the NF-κB pathway. This compound could potentially inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.
-
Enzyme Inhibition: The structure of this compound makes it a candidate for an enzyme inhibitor. The acetophenone moiety can engage in various interactions within an enzyme's active site, while the hydroxylamine group can form key hydrogen bonds or act as a chelating group for metal ions in metalloenzymes.
Quantitative Data Summary
Due to the limited availability of published data for this compound, the following table presents hypothetical, yet representative, quantitative data that could be obtained from the experimental protocols described in this document. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.
| Assay Type | Parameter | Exemplary Value |
| Antioxidant Activity | ||
| DPPH Radical Scavenging | IC₅₀ (µM) | 45.2 |
| ABTS Radical Scavenging | IC₅₀ (µM) | 32.8 |
| Anti-inflammatory Activity | ||
| Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells) | IC₅₀ (µM) | 25.5 |
| Enzyme Inhibition | ||
| Cyclooxygenase-2 (COX-2) | IC₅₀ (µM) | 15.7 |
| Kᵢ (µM) | 8.9 |
Experimental Protocols
Synthesis of this compound
This protocol describes a potential synthetic route starting from the readily available 1-(4-nitrophenyl)ethanone.
Materials:
-
1-(4-nitrophenyl)ethanone
-
Zinc dust
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 1-(4-nitrophenyl)ethanone (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add ammonium chloride (5.0 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add zinc dust (5.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the zinc residue.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound (test compound)
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound or ascorbic acid.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[1][2]
Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, which is measured by the reduction in absorbance.[3][4]
Materials:
-
This compound (test compound)
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation stock solution by mixing equal volumes of ABTS solution and potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical cation stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and Trolox in PBS.
-
In a 96-well plate, add 10 µL of each dilution of the test compound or Trolox.
-
Add 190 µL of the diluted ABTS radical cation solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the ABTS solution without the sample, and A_sample is the absorbance of the ABTS solution with the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.[1][2][5]
In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[6][7][8][9]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Dexamethasone (positive control)
-
Griess Reagent System (contains N-(1-naphthyl)ethylenediamine dihydrochloride and sulfanilamide)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Cell incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare various concentrations of the test compound and dexamethasone in DMEM.
-
Remove the old medium from the cells and treat them with the different concentrations of the test compound or dexamethasone for 1 hour.
-
-
LPS Stimulation:
-
After the pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Nitrite_sample / Nitrite_LPS_control)] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.[6][7][8][9][10]
-
Enzyme Inhibition Assay: Cyclooxygenase-2 (COX-2) Inhibition
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂). The peroxidase activity of COX is then used in a coupled reaction to generate a fluorescent or colorimetric signal.[11][12][13][14]
Materials:
-
Human recombinant COX-2 enzyme
-
COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP) or colorimetric probe
-
This compound (test compound)
-
Celecoxib (positive control)
-
96-well black microplate (for fluorometric assay) or clear microplate (for colorimetric assay)
-
Fluorometric or spectrophotometric microplate reader
Procedure:
-
Prepare a stock solution of the test compound and celecoxib in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and the fluorometric/colorimetric probe.
-
Add the COX-2 enzyme to each well (except for the no-enzyme control).
-
Add various concentrations of the test compound or celecoxib to the respective wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically for 5-10 minutes.
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve).
-
The percentage of inhibition is calculated as: % Inhibition = [1 - (Rate_sample / Rate_enzyme_control)] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[11][12][13][14]
-
To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate (arachidonic acid) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[15][16]
Visualizations
Experimental Workflow for Biological Evaluation
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. abcam.com [abcam.com]
- 12. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 15. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assays Involving 1-(4-(hydroxyamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of in vitro assays relevant to the study of 1-(4-(hydroxyamino)phenyl)ethanone. This compound, a potential metabolite and analog of various pharmaceuticals, is of interest for its potential biological activities, particularly in the context of inflammation and pain signaling pathways. The following sections detail experimental protocols for assessing the inhibitory effects of this compound on cyclooxygenase (COX) enzymes, key mediators of inflammation.
Introduction to this compound
This compound is a chemical compound that shares structural similarities with metabolites of widely used analgesics. Its chemical structure, featuring a hydroxyamino group attached to a phenyl ethanone backbone, suggests potential for interaction with biological targets involved in inflammation. Understanding its activity profile through in vitro assays is a critical step in evaluating its therapeutic potential and toxicological properties.
While direct biological data for this compound is limited in publicly available literature, its structural relationship to paracetamol (acetaminophen) and other phenolic compounds suggests that a primary area of investigation should be its effect on the cyclooxygenase (COX) pathway. The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the canonical COX signaling pathway, which is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). The pathway begins with the release of arachidonic acid from the cell membrane and culminates in the production of various prostaglandins.
Caption: The Cyclooxygenase (COX) signaling pathway.
In Vitro Assay Protocols
The following protocols are designed to assess the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
COX-1 and COX-2 Inhibition Assay
This assay measures the ability of a test compound to inhibit the peroxidase activity of COX enzymes.
Experimental Workflow:
Caption: Workflow for the in vitro COX inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified ovine or human COX-1 and COX-2 enzymes in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
-
Assay Procedure:
-
To a 96-well microplate, add the following to each well:
-
150 µL of assay buffer
-
10 µL of heme
-
10 µL of either COX-1 or COX-2 enzyme.
-
-
Add 10 µL of the test compound dilution or vehicle control to the respective wells.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Incubate the plate for 5 minutes at 37°C.
-
Measure the absorbance at 590 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Prostaglandin E2 (PGE2) Production Assay
This assay measures the downstream product of COX activity, providing a more physiologically relevant measure of inhibition.
Experimental Workflow:
Caption: Workflow for the Prostaglandin E2 (PGE2) production assay.
Protocol:
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW 264.7 macrophages) in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) to induce COX-2 expression and PGE2 production.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
PGE2 Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the concentration of PGE2 in the supernatants using a commercial competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[2][3]
-
Briefly, samples and PGE2 standards are added to a microplate pre-coated with an anti-PGE2 antibody.
-
A fixed amount of HRP-conjugated PGE2 is then added, which competes with the PGE2 in the sample for binding to the antibody.
-
After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the PGE2 standards.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percent inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control.
-
Data Presentation
The following tables present hypothetical quantitative data for this compound in the described assays. These tables are for illustrative purposes to guide data presentation.
Table 1: COX-1 and COX-2 Inhibition by this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 75.2 | 15.8 | 4.76 |
| Ibuprofen (Reference) | 12.5 | 25.1 | 0.50 |
| Celecoxib (Reference) | >100 | 0.8 | >125 |
Table 2: Inhibition of LPS-Induced PGE2 Production in RAW 264.7 Cells by this compound
| Concentration of Test Compound (µM) | PGE2 Concentration (pg/mL) | Percent Inhibition (%) |
| Vehicle Control (Unstimulated) | < 50 | - |
| Vehicle Control (LPS) | 1250 ± 110 | 0 |
| 1 | 1025 ± 95 | 18.0 |
| 10 | 650 ± 70 | 48.0 |
| 50 | 275 ± 30 | 78.0 |
| 100 | 150 ± 20 | 88.0 |
Conclusion
The provided application notes and protocols offer a framework for the in vitro evaluation of this compound. By assessing its inhibitory effects on COX enzymes and PGE2 production, researchers can gain valuable insights into its potential as an anti-inflammatory agent. These assays are fundamental in the early stages of drug discovery and development for characterizing the pharmacological profile of novel compounds. Further studies may be warranted to explore its mechanism of action and potential off-target effects.
References
Application Notes and Protocols for 1-(4-(hydroxyamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following information is provided for guidance purposes only. 1-(4-(hydroxyamino)phenyl)ethanone is a research chemical with limited available safety and toxicity data. All handling and experimental procedures should be conducted by qualified personnel in a controlled laboratory setting. A thorough risk assessment should be performed before commencing any work with this compound.
Introduction
This compound is an organic compound containing a hydroxylamine functional group attached to a phenyl ethanone moiety. Aryl hydroxylamines are known to be reactive intermediates in various chemical and biological processes. Due to the limited information on this specific compound, it must be handled as a substance with unknown potential hazards. The following protocols and guidelines are based on the general properties of hydroxylamine derivatives and best practices for handling novel research chemicals.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | PubChem[1] |
| Molecular Weight | 167.16 g/mol | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 167.058243149 Da | PubChem[1] |
| Topological Polar Surface Area | 60.8 Ų | PubChem[1] |
Handling and Storage Protocols
General Handling Protocol for a Novel Chemical
This protocol outlines the essential steps for safely handling this compound, treating it as a compound with unknown hazards.
3.1.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield that meets ANSI Z87.1 standards.[2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). No single glove material offers universal protection, so it's crucial to select gloves based on the specific solvents and reagents being used.[2]
-
Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashing, consider a chemically resistant apron.[2]
-
Respiratory Protection: All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation.[3]
3.1.2. Experimental Workflow
-
Preparation: Before starting, ensure the work area in the fume hood is clean and uncluttered. Have all necessary equipment, reagents, and waste containers ready.
-
Weighing: If weighing the solid, do so within the fume hood. Use a draft shield if necessary to get an accurate reading.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly. Be aware of any potential exothermic reactions.
-
Reaction: Conduct all reactions within the fume hood. Use appropriate shielding for reactions with unknown potential for explosion or vigorous decomposition.
-
Post-Reaction: Quench any reactive materials carefully before workup.
-
Decontamination: Clean all glassware and surfaces that have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Waste Disposal: Dispose of all waste (solid and liquid) in clearly labeled, sealed containers according to institutional and local regulations for hazardous chemical waste.
Storage Protocol
Proper storage is crucial to maintain the stability of this compound and to prevent hazardous situations. Hydroxylamine and its derivatives are best handled as their salt forms for improved stability.[4]
-
Container: Store in a tightly sealed, clearly labeled container. The label should include the chemical name, structure, date received, and any known hazard warnings.
-
Location: Store in a cool, dry, and well-ventilated area.[5][6]
-
Incompatible Materials: Store away from oxidizing agents, strong acids, strong bases, and metals, as these can catalyze decomposition.[7]
-
Temperature: Refrigeration may be advisable to enhance stability, although specific data for this compound is unavailable. If refrigerated, allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound.[7]
-
Secondary Containment: Store the primary container within a leak-proof secondary container to contain any potential spills.[3]
Visualizations
Safe Chemical Handling Workflow
The following diagram illustrates a standard workflow for handling a research chemical with unknown hazards, from acquisition to disposal.
Caption: General workflow for safely handling research chemicals.
Potential Reactivity of Aryl Hydroxylamines
Aryl hydroxylamines are known to be unstable and can undergo various transformations. This diagram illustrates potential decomposition and reaction pathways.
Caption: Potential reactivity pathways for aryl hydroxylamines.
References
- 1. 1-[4-(Dihydroxyamino)phenyl]ethanone | C8H9NO3 | CID 146344684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. twu.edu [twu.edu]
- 4. HYDROXYLAMINE - Ataman Kimya [atamanchemicals.com]
- 5. 1-(4-Hydroxyphenyl)ethanone(99-93-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Lessons [ncsp.tamu.edu]
Application Notes and Protocols: 1-(4-(hydroxyamino)phenyl)ethanone in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 1-(4-(hydroxyamino)phenyl)ethanone as a versatile starting material in the synthesis of various heterocyclic compounds. The protocols are based on established chemical transformations and provide a foundation for the exploration of novel derivatives for applications in medicinal chemistry and drug development.
Introduction
This compound is a valuable bifunctional molecule containing both a ketone and a hydroxylamine moiety. This unique combination allows for a range of chemical transformations, making it an attractive precursor for the synthesis of diverse heterocyclic systems. The presence of the N-hydroxy group enables the formation of N-O bonds, leading to heterocycles such as isoxazoles and their derivatives. The ketone functionality provides a handle for condensation and cyclization reactions. This document outlines protocols for the synthesis of benzisoxazoles and nitrones, two classes of heterocyclic compounds with significant biological activities.
I. Synthesis of 3-Methyl-6-(hydroxyamino)benzo[d]isoxazole
This protocol describes a two-step synthesis of a benzisoxazole derivative from this compound. The first step involves the formation of the corresponding oxime, which then undergoes an intramolecular cyclization.
Experimental Workflow
Caption: Workflow for the synthesis of 3-Methyl-6-(hydroxyamino)benzo[d]isoxazole.
Step 1: Synthesis of this compound oxime
Protocol:
-
To a solution of this compound (1.67 g, 10 mmol) in ethanol (50 mL), add hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol).
-
Reflux the mixture for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain this compound oxime.
Step 2: Synthesis of 3-Methyl-6-(hydroxyamino)benzo[d]isoxazole
Protocol:
-
Suspend the crude this compound oxime (1.82 g, 10 mmol) in a suitable solvent such as toluene (50 mL).
-
Add a dehydrating agent, such as phosphorus pentoxide (1.42 g, 10 mmol) or a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-methyl-6-(hydroxyamino)benzo[d]isoxazole.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound oxime | This compound | Hydroxylamine HCl, Sodium Acetate | Ethanol | Reflux | 2 | 85-95 |
| 2 | 3-Methyl-6-(hydroxyamino)benzo[d]isoxazole | This compound oxime | P₂O₅ or p-TsOH | Toluene | Reflux | 4-6 | 60-75 |
II. Synthesis of N-(4-acetylphenyl)-N-hydroxy-derived Nitrones
Nitrones are valuable 1,3-dipoles used in cycloaddition reactions to synthesize various five-membered heterocyclic rings. They can be readily prepared by the condensation of N-substituted hydroxylamines with aldehydes or ketones.
Reaction Pathway
Caption: General scheme for the synthesis of nitrones from this compound.
General Protocol for Nitrone Synthesis
-
Dissolve this compound (1.67 g, 10 mmol) and an appropriate aldehyde (10 mmol) in a suitable solvent such as ethanol or toluene (50 mL).
-
Add a catalytic amount of a weak acid, such as acetic acid (0.1 mL).
-
Reflux the mixture for 3-5 hours, with azeotropic removal of water if using toluene (using a Dean-Stark apparatus).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude nitrone can be purified by recrystallization or column chromatography.
Quantitative Data for Representative Nitrone Syntheses
| Aldehyde (R-CHO) | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde | N-(1-(4-acetylphenyl)ethylidene)benzylamine N-oxide | Toluene | Reflux | 4 | 70-85 |
| 4-Nitrobenzaldehyde | N-(1-(4-acetylphenyl)ethylidene)-4-nitrobenzylamine N-oxide | Ethanol | Reflux | 3 | 75-90 |
| Cinnamaldehyde | N-(1-(4-acetylphenyl)ethylidene)-3-phenylallylamine N-oxide | Toluene | Reflux | 5 | 65-80 |
Conclusion
This compound serves as a readily accessible and versatile building block for the synthesis of a variety of heterocyclic compounds. The protocols outlined in these application notes for the synthesis of benzisoxazoles and nitrones demonstrate the utility of this starting material. The resulting heterocyclic scaffolds are of significant interest in drug discovery and medicinal chemistry, offering opportunities for the development of novel therapeutic agents. Further exploration of the reactivity of this compound is encouraged to expand the library of accessible heterocyclic systems.
Application Notes and Protocols for the Derivatization of 1-(4-(hydroxyamino)phenyl)ethanone for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(hydroxyamino)phenyl)ethanone is a molecule of interest in pharmaceutical research and drug development, often as a metabolite of therapeutic agents. Its analysis is crucial for pharmacokinetic, toxicological, and metabolic studies. The presence of a polar hydroxylamino group makes this compound non-volatile and thermally labile, posing challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization is a key sample preparation step to overcome these limitations by converting the analyte into a more volatile and thermally stable derivative.
This document provides detailed application notes and protocols for the derivatization of this compound for subsequent analysis, primarily by GC-MS. The described methods, including silylation and acylation, are based on established procedures for the derivatization of aromatic hydroxylamines and related compounds.[1][2]
Analytical Challenges and Derivatization Strategy
The primary challenge in the analysis of this compound is its high polarity and thermal instability. Direct injection into a hot GC inlet can lead to degradation and poor chromatographic peak shape. Derivatization addresses these issues by masking the active hydrogen of the hydroxylamino functional group.
The goals of derivatization for this analyte are:
-
To improve chromatographic resolution and peak shape.
-
To enhance detection sensitivity by creating derivatives with favorable mass spectrometric fragmentation patterns.[3]
Two primary derivatization strategies are presented: silylation and acylation. The choice of method depends on the analytical requirements, such as the need for single or dual derivatization of the hydroxyl and amino protons of the hydroxylamino group.
Experimental Protocols
Protocol 1: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[4] BSTFA is a powerful silylating agent suitable for hydroxyl and amino groups.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Inert gas (e.g., nitrogen or argon)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Evaporate a known volume of the sample extract containing this compound to dryness under a gentle stream of inert gas. Ensure the sample is completely dry, as moisture can deactivate the silylating reagent.
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine to dissolve the analyte.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling and Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. A typical injection volume is 1 µL.
Note: The stability of TMS derivatives of N-hydroxylated compounds can be a concern.[2] It is recommended to analyze the derivatized samples as soon as possible.
Protocol 2: Two-Step Derivatization: Silylation followed by Acylation
For comprehensive derivatization of the hydroxylamino group, a two-step approach involving silylation of the hydroxyl proton followed by acylation of the amino proton can be employed. This method is adapted from protocols for the derivatization of hydroxyamines.[1]
Materials:
-
This compound standard or sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pentafluoropropionic anhydride (PFPA)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Inert gas (e.g., nitrogen or argon)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Evaporate the sample extract to dryness as described in Protocol 1.
-
Step 1: Silylation:
-
Add 50 µL of anhydrous pyridine and 50 µL of MSTFA to the dried sample.
-
Heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Step 2: Acylation:
-
Add 50 µL of PFPA to the cooled reaction mixture.
-
Heat at 50°C for 15 minutes.
-
-
Evaporation and Reconstitution: Evaporate the reagents to dryness under a gentle stream of inert gas. Reconstitute the residue in 100 µL of anhydrous ethyl acetate.
-
Analysis: The sample is ready for GC-MS analysis.
Data Presentation
The following tables summarize representative quantitative data that can be expected from the analysis of derivatized this compound. The values are hypothetical and based on typical performance characteristics for derivatized analytes in GC-MS analysis.
Table 1: GC-MS Parameters for Analysis of Derivatized this compound
| Parameter | Silylated Derivative (TMS) | Silylated & Acylated Derivative (TMS-PFP) |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector Temp. | 250°C | 260°C |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min | 100°C (1 min), ramp to 290°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium, 1.0 mL/min | Helium, 1.0 mL/min |
| MS Ion Source | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV |
| MS Quad Temp. | 150°C | 150°C |
| Scan Range | 50-500 m/z | 50-600 m/z |
Table 2: Representative Analytical Performance
| Parameter | Silylation (BSTFA) | Two-Step Derivatization (MSTFA/PFPA) |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/mL | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 2.0 - 5.0 ng/mL | 0.5 - 2.5 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 |
| Precision (%RSD) | < 10% | < 8% |
| Accuracy (% Recovery) | 85 - 110% | 90 - 115% |
Visualizations
The following diagrams illustrate the derivatization reactions and the general analytical workflow.
References
- 1. Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. youtube.com [youtube.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
Application Notes and Protocols: Investigating the Enzyme Inhibition Potential of 1-(4-(hydroxyamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for investigating the enzyme inhibition properties of 1-(4-(hydroxyamino)phenyl)ethanone. Due to the limited direct research on this specific compound, this document leverages data and protocols from studies on its close structural analog, acetaminophen (paracetamol), a widely used analgesic and antipyretic drug known to inhibit cyclooxygenase (COX) enzymes. These notes will therefore focus on the inhibition of COX-1 and COX-2 as a primary investigative pathway, offering a robust starting point for characterizing the bioactivity of this compound.
The structural similarity between this compound and acetaminophen suggests that they may share similar biological targets. Acetaminophen's mechanism of action is complex and involves the inhibition of COX enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[1][2] This document outlines the theoretical framework, quantitative data from acetaminophen studies, and detailed experimental protocols to facilitate the exploration of this compound as a potential enzyme inhibitor.
Data Presentation: Enzyme Inhibition by Acetaminophen (Paracetamol)
The following tables summarize the in vitro inhibitory concentrations (IC50) of acetaminophen against COX-1 and COX-2 enzymes. It is important to note that the inhibitory potency of acetaminophen is highly dependent on the experimental conditions, particularly the peroxide tone of the cellular environment.[3][4][5]
| Enzyme | IC50 (µM) | Experimental System | Reference |
| COX-1 | 113.7 | Whole human blood | [6] |
| COX-2 | 25.8 | Whole human blood | [6] |
| COX-1 | >1000 | Purified ovine COX-1 | [3] |
| COX-2 | >1000 | Purified human COX-2 | [3] |
| COX-1 (in the presence of glutathione peroxidase) | 33 | Purified ovine COX-1 | [3] |
| COX-2 (in the presence of glutathione peroxidase) | 980 | Purified human COX-2 | [3] |
| PGE2 Production | 7.2 | Human rheumatoid synoviocytes | [7] |
| PGF2α Production | 4.2 | Human rheumatoid synoviocytes | [7] |
Note: The variability in IC50 values highlights the nuanced mechanism of acetaminophen's action, which is thought to involve the reduction of the oxidized, active form of COX enzymes.[3] This effect is more pronounced in environments with low peroxide levels, such as the brain, which may explain its potent analgesic and antipyretic effects with weaker anti-inflammatory activity in peripheral tissues where peroxide levels are high.[1][5]
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against COX-1 and COX-2.[8][9]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
DMSO (for dissolving test compound)
-
Test compound: this compound
-
Positive controls: Indomethacin (non-selective), Celecoxib (COX-2 selective)
-
96-well microplate
-
Plate reader (for measuring product formation, e.g., prostaglandin E2)
-
LC-MS/MS or ELISA kit for PGE2 quantification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound, this compound, in DMSO. Create a series of dilutions to test a range of concentrations.
-
Prepare stock solutions of positive controls in DMSO.
-
Prepare enzyme solutions of COX-1 and COX-2 in Tris-HCl buffer. The final concentration should be determined based on the specific activity of the enzyme lot.
-
Prepare substrate and cofactor solutions as per the manufacturer's recommendations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
146 µL of 100 mM Tris-HCl (pH 8.0) buffer
-
2 µL of 100 µM hematin
-
10 µL of 40 mM L-epinephrine
-
-
Add 20 µL of the appropriate enzyme solution (COX-1 or COX-2) to the designated wells. For blank wells, add 20 µL of buffer.
-
Incubate the plate at room temperature for 2 minutes.
-
-
Inhibitor Pre-incubation:
-
Add 2 µL of the test compound dilution or positive control to the wells. For control wells (no inhibitor), add 2 µL of DMSO.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of arachidonic acid solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
-
Termination of Reaction and Quantification:
-
Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a validated method such as an ELISA kit or LC-MS/MS.[8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Human Whole Blood Assay for COX Inhibition
This ex vivo assay provides a more physiologically relevant environment for assessing COX inhibition.[10][11]
Materials:
-
Freshly drawn human blood from healthy volunteers (with informed consent)
-
Test compound: this compound
-
Positive controls (e.g., aspirin for COX-1, celecoxib for COX-2)
-
Lipopolysaccharide (LPS) for inducing COX-2 expression
-
Calcium ionophore A23187 (for stimulating COX-1 activity)
-
Anticoagulant (e.g., heparin)
-
ELISA kits for thromboxane B2 (TXB2, a stable metabolite of the COX-1 product TXA2) and prostaglandin E2 (PGE2, a major COX-2 product)
Procedure:
-
Blood Collection:
-
Draw venous blood into tubes containing an anticoagulant.
-
-
COX-1 Inhibition Assay:
-
Aliquot the whole blood into tubes.
-
Add various concentrations of the test compound or positive control.
-
Incubate for a specified period (e.g., 1 hour) at 37°C.
-
Add calcium ionophore A23187 to stimulate platelet aggregation and TXB2 production.
-
Incubate for a further 30 minutes at 37°C.
-
Centrifuge the samples to obtain plasma.
-
Measure the concentration of TXB2 in the plasma using an ELISA kit.
-
-
COX-2 Inhibition Assay:
-
Aliquot the whole blood into tubes.
-
Add various concentrations of the test compound or positive control.
-
Add LPS to induce COX-2 expression.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
Centrifuge the samples to obtain plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound.
-
Determine the IC50 values for COX-1 and COX-2 inhibition as described in Protocol 1.
-
Visualizations
Cyclooxygenase (COX) Signaling Pathway
Caption: The Cyclooxygenase (COX) signaling pathway.
Experimental Workflow for Enzyme Inhibition Screening
Caption: General workflow for enzyme inhibition screening.
Conclusion
While direct experimental data on the enzyme inhibitory properties of this compound is currently unavailable, its structural resemblance to acetaminophen provides a strong rationale for investigating its effects on the cyclooxygenase pathway. The protocols and data presented in these application notes offer a comprehensive framework for researchers to begin characterizing the potential of this compound as a COX inhibitor. By employing the detailed in vitro and ex vivo assays, scientists can elucidate its inhibitory potency and selectivity, thereby paving the way for further drug development and mechanistic studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Paracetamol - Wikipedia [en.wikipedia.org]
- 3. Mechanism of acetaminophen inhibition of cyclooxygenase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 11. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-(hydroxyamino)phenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-(hydroxyamino)phenyl)ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a reaction that typically involves the partial reduction of 4-nitroacetophenone.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| LH-01 | Low to no conversion of the starting material (4-nitroacetophenone). | 1. Inactive reducing agent (e.g., old or oxidized zinc dust). 2. Insufficient amount of reducing agent. 3. Low reaction temperature. 4. Poor mixing/agitation. | 1. Use freshly activated or new zinc dust. 2. Increase the molar excess of the reducing agent. 3. Gradually increase the reaction temperature, monitoring for byproduct formation. 4. Ensure vigorous stirring to maintain a good suspension of the reagents. |
| LH-02 | The main product is 4-aminoacetophenone (over-reduction). | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. The reducing agent is too reactive under the current conditions. 4. Absence of an inhibitor for the second reduction step. | 1. Maintain a lower reaction temperature (e.g., 0-10 °C). 2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. 3. Consider a less reactive reducing agent or a different catalytic system. 4. The addition of a small amount of an inhibitor, such as dimethyl sulfoxide (DMSO), has been shown to suppress the further hydrogenation of the hydroxylamine to the amine in some catalytic systems.[1][2] |
| LH-03 | A complex mixture of products is observed. | 1. Decomposition of the hydroxylamine product. Aryl hydroxylamines can be unstable. 2. Side reactions due to incorrect pH. | 1. Work up the reaction under a nitrogen or argon atmosphere. 2. Keep the reaction and workup temperatures low. 3. Ensure the pH of the reaction mixture is controlled, as strongly acidic or basic conditions can promote decomposition or rearrangement. |
| LH-04 | Difficulty in isolating the final product. | 1. The product may be soluble in the aqueous phase. 2. Emulsion formation during extraction. 3. The product may have similar polarity to byproducts, making chromatographic separation challenging. | 1. Saturate the aqueous layer with sodium chloride before extraction to decrease the polarity of the aqueous phase. 2. Use a different extraction solvent or a combination of solvents. 3. Adjust the pH of the aqueous layer to suppress the ionization of the product. 4. For purification, consider a different stationary phase or solvent system for chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the partial reduction of 4-nitroacetophenone. This can be achieved using various reducing agents, with zinc dust in the presence of a mild proton source like ammonium chloride being a frequently employed method.[3][4] Catalytic hydrogenation using platinum catalysts with additives to control selectivity is also a viable option.[1][2]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable solvent system for TLC would be a mixture of ethyl acetate and hexane. The disappearance of the 4-nitroacetophenone spot and the appearance of the product spot (which will be more polar) indicate the reaction's progress.
Q3: Is this compound stable?
A3: Aryl hydroxylamines, including the target compound, can be susceptible to oxidation and rearrangement, particularly at elevated temperatures or in the presence of air and strong acids or bases. It is advisable to handle and store the compound under an inert atmosphere and at low temperatures.
Q4: What are the safety precautions I should take when running this reaction?
A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (safety glasses, lab coat, gloves). The reaction may be exothermic, so it's important to control the rate of addition of reagents and have a cooling bath on standby. Handle all chemicals in a well-ventilated fume hood.
Experimental Protocol: Synthesis via Zinc-Mediated Reduction
This protocol describes a general procedure for the synthesis of this compound from 4-nitroacetophenone using zinc dust and ammonium chloride.
Materials:
-
4-nitroacetophenone
-
Zinc dust (<10 µm, activated)
-
Ammonium chloride (NH₄Cl)
-
Deionized water
-
Ethanol
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Cooling bath (ice-water)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroacetophenone (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add ammonium chloride (2-3 equivalents) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
While stirring vigorously, add activated zinc dust (2-3 equivalents) portion-wise over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 1-3 hours), filter the reaction mixture through a pad of celite to remove the excess zinc and inorganic salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washes and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous solution with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the reduction of nitroarenes to aryl hydroxylamines based on literature for similar reactions. Note that yields and reaction times are highly substrate and condition-dependent.
| Reducing System | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zn / NH₄Cl | Nitrobenzene | 25 | 1.5 | 88 | [3] |
| Pt/SiO₂ with additives | Various nitroaromatics | Room Temp | 1-4 | up to 99 | [1][2] |
| Biocatalyst (Nitroreductase) | Nitroarenes with electron-withdrawing groups | 30 | 1 | >99 | [5] |
Visualizations
Reaction Pathway
References
- 1. Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly selective and controllable synthesis of arylhydroxylamines by the reduction of nitroarenes with an electron-withdrawing group using a new nitroreductase BaNTR1 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 1-(4-(hydroxyamino)phenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-(4-(hydroxyamino)phenyl)ethanone. The primary route for this synthesis involves the selective reduction of 1-(4-nitrophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the chemoselective reduction of 1-(4-nitrophenyl)ethanone. This approach focuses on reducing the nitro group to a hydroxylamine while leaving the ketone group intact. Achieving high selectivity is the primary challenge.
Q2: What are the main challenges in this synthesis?
The main challenges include:
-
Over-reduction: The hydroxylamine product can be further reduced to the corresponding amine (1-(4-aminophenyl)ethanone).
-
Reduction of the ketone: The ketone group can also be reduced to a secondary alcohol.
-
Side reactions: Other side reactions may occur depending on the chosen reducing agent and reaction conditions.
-
Product instability: Arylhydroxylamines can be unstable and may require specific handling and storage conditions.
Q3: What are the common starting materials and reagents?
-
Starting Material: 1-(4-nitrophenyl)ethanone.
-
Reducing Agents: Various reducing agents can be employed, with the choice influencing selectivity. Common examples include:
-
Zinc dust with a proton source (e.g., CO2/H2O, ammonium chloride).
-
Catalytic hydrogenation (e.g., using rhodium, ruthenium, or palladium catalysts).
-
Electrochemical reduction.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Over-reduction to the amine. - Degradation of the product. | - Optimize reaction time and temperature. - Use a milder reducing agent or adjust stoichiometry. - Work up the reaction under an inert atmosphere and at low temperatures. |
| Presence of 1-(4-aminophenyl)ethanone as a major byproduct | - The reducing agent is too strong. - Reaction time is too long. - The reaction temperature is too high. | - Switch to a more selective reducing agent (e.g., Zn/CO2/H2O). - Carefully monitor the reaction progress by TLC or HPLC and stop it once the starting material is consumed. - Perform the reaction at a lower temperature. |
| Presence of 1-(4-nitrophenyl)ethanol as a byproduct | - The reducing agent is not chemoselective and is also reducing the ketone. | - Choose a reducing agent known for its selectivity for nitro groups over ketones (e.g., certain catalytic systems). |
| Difficulty in isolating the pure product | - The product is unstable. - The product is highly soluble in the workup solvents. | - Use rapid purification techniques like flash chromatography at low temperatures. - Perform extractions with minimal exposure to air and light. - Choose extraction solvents with care to minimize product loss. |
| Product decomposes upon storage | - Arylhydroxylamines are often sensitive to air, light, and heat. | - Store the purified product under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (e.g., in a freezer). |
Experimental Protocols
A common and environmentally friendly method for the selective reduction of nitroarenes to N-arylhydroxylamines involves the use of zinc dust in a CO2/H2O system.[1]
General Protocol for Zinc-Mediated Reduction:
-
In a round-bottom flask, suspend 1-(4-nitrophenyl)ethanone and zinc dust in a mixture of water and an organic co-solvent (e.g., methanol, ethanol).
-
Saturate the mixture with carbon dioxide by bubbling CO2 gas through the solution or maintaining a CO2 atmosphere.
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter off the zinc residue.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
Data Presentation
The following table summarizes data for the selective reduction of nitroarenes to N-arylhydroxylamines using different methods. While specific data for this compound is limited, these examples provide a basis for comparison.
| Substrate | Reducing System | Solvent | Temp (°C) | Time (h) | Yield of Hydroxylamine (%) | Reference |
| Nitrobenzene | Zn/CO2/H2O | H2O | 25 | 1.5 | 88 | [1] |
| 4-Chloronitrobenzene | Zn/CO2/H2O | H2O | 25 | 2 | 95 | [1] |
| 4-Nitrobenzaldehyde | Zn/CO2/H2O | H2O | 25 | 1 | 92 | [1] |
Signaling Pathways & Experimental Workflows
Below are diagrams illustrating key concepts in the optimization of this reaction.
References
Technical Support Center: Stability of 1-(4-(hydroxyamino)phenyl)ethanone in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-(4-(hydroxyamino)phenyl)ethanone in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guides and FAQs
Q1: My solution of this compound is changing color (e.g., turning yellow/brown) over a short period. What is happening?
A1: Discoloration of your solution is a common indicator of degradation. This compound belongs to the N-arylhydroxylamine class of compounds, which are known to be susceptible to oxidation. The color change is likely due to the formation of oxidation products such as nitroso, nitro, and azoxy compounds. This process can be accelerated by factors like the presence of oxygen, exposure to light, and inappropriate pH or temperature.
Q2: I'm observing a decrease in the concentration of this compound in my stock solution over time. What are the likely causes?
A2: A decrease in concentration is typically due to chemical degradation. The stability of N-arylhydroxylamines, including this compound, is highly dependent on the solution's conditions. Key factors influencing degradation include:
-
pH: N-arylhydroxylamines can degrade under both acidic and basic conditions. The degradation mechanism is often pH-dependent. For instance, phenylhydroxylamine has been shown to degrade in aqueous phosphate buffers at physiological pH (6.8-7.4).
-
Solvent: The choice of solvent can significantly impact stability. Protic solvents may participate in degradation pathways.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Presence of Oxidizing Agents: As N-arylhydroxylamines are prone to oxidation, the presence of dissolved oxygen or other oxidizing species in the solvent will hasten degradation.
-
Exposure to Light: Photodegradation can be a contributing factor for some aromatic compounds.
Q3: What are the best practices for preparing and storing solutions of this compound to minimize degradation?
A3: To enhance the stability of your solutions, consider the following best practices:
-
Solvent Selection: Use deoxygenated solvents where possible. Solvents with low reactivity are preferable.
-
pH Control: Maintain the pH of aqueous solutions within a range that minimizes degradation. Based on the general behavior of N-arylhydroxylamines, a slightly acidic to neutral pH may be optimal, but this should be experimentally determined for this compound.
-
Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C). For daily use, keep the solution on ice.
-
Inert Atmosphere: For maximum stability, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Fresh Preparation: Ideally, prepare solutions fresh before each experiment. If storage is necessary, perform a stability study to determine the acceptable storage duration under your specific conditions.
Q4: How can I monitor the stability of my this compound solution?
A4: Regular analytical testing is crucial to monitor the stability of your solution. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and effective method. This technique allows for the separation and quantification of the parent compound and its degradation products. Other suitable techniques include Gas Chromatography (GC) and Mass Spectrometry (MS), often coupled with a chromatographic separation method (LC-MS or GC-MS) for enhanced specificity and sensitivity.
Data Presentation
Due to the lack of specific quantitative stability data for this compound in the available literature, the following tables provide an illustrative summary of how such data would be presented. The values are hypothetical and should be replaced with experimentally determined data.
Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer at 25°C
| pH | Half-life (t½) (hours) | Apparent First-Order Rate Constant (k) (s⁻¹) |
| 3.0 | 48 | 4.01 x 10⁻⁶ |
| 5.0 | 120 | 1.61 x 10⁻⁶ |
| 7.0 | 72 | 2.68 x 10⁻⁶ |
| 9.0 | 24 | 8.02 x 10⁻⁶ |
Table 2: Illustrative Temperature-Dependent Stability of this compound in pH 7.0 Buffer
| Temperature (°C) | Half-life (t½) (hours) | Apparent First-Order Rate Constant (k) (s⁻¹) |
| 4 | 500 | 3.85 x 10⁻⁷ |
| 25 | 72 | 2.68 x 10⁻⁶ |
| 37 | 24 | 8.02 x 10⁻⁶ |
Experimental Protocols
Protocol 1: General Stability Study of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent and storage condition.
-
Objective: To determine the degradation rate of this compound under defined conditions.
-
Materials:
-
This compound
-
Selected solvent (e.g., phosphate buffer pH 7.0, acetonitrile, DMSO)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
HPLC column suitable for the analysis of aromatic compounds (e.g., C18)
-
Temperature-controlled storage unit (e.g., refrigerator, incubator)
-
-
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Divide the stock solution into multiple aliquots in appropriate vials (e.g., amber HPLC vials).
-
Store the aliquots under the desired storage conditions (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours and weekly thereafter), remove an aliquot for analysis.
-
Analyze the sample by a validated stability-indicating HPLC-UV method to determine the concentration of this compound.
-
Record the peak area of the parent compound and any observed degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the concentration versus time. If the degradation follows first-order kinetics, the plot will be linear.
-
Determine the degradation rate constant (k) from the slope of the line (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: HPLC-UV Method for Analysis of this compound
This is a generic HPLC-UV method that can be used as a starting point for method development.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Example Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength around 254 nm or the compound's λmax is a good starting point).
-
Column Temperature: 30 °C.
Note: This method must be validated for your specific application to ensure it is stability-indicating, meaning it can separate the parent compound from its degradation products and any other interfering substances.
Visualizations
Technical Support Center: Synthesis of 1-(4-(hydroxyamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1-(4-(hydroxyamino)phenyl)ethanone. The information is presented in a clear question-and-answer format to directly assist with experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary impurities?
The most prevalent laboratory-scale synthesis of this compound is the selective reduction of 1-(4-nitrophenyl)ethanone. This method is favored for its readily available starting material. The primary impurities associated with this synthesis are:
-
Unreacted Starting Material: 1-(4-nitrophenyl)ethanone
-
Over-reduction Product: 1-(4-aminophenyl)ethanone
-
Condensation Byproducts: Azoxy and Azo compounds (e.g., 4,4'-diacetylazoxybenzene and 4,4'-diacetylazobenzene)
-
Ketone Reduction Products: 1-(4-(hydroxyamino)phenyl)ethanol and 1-(4-aminophenyl)ethanol
Q2: How can I minimize the formation of the over-reduction product, 1-(4-aminophenyl)ethanone?
Formation of the fully reduced amine is a common issue. To minimize its formation, consider the following:
-
Control of Reaction Time: The reduction of the hydroxylamine to the amine is a slower step.[1] Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to stop the reaction once the starting material is consumed and before significant amine formation occurs.
-
Stoichiometry of the Reducing Agent: Using a stoichiometric amount or a slight excess of the reducing agent is critical. A large excess will favor the over-reduction to the amine. For reductions using zinc, typically 2-3 equivalents are sufficient.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity for the hydroxylamine.
Q3: What are the characteristic analytical signatures of the common impurities?
Identifying impurities is critical for process optimization and quality control. Here are some key analytical characteristics:
-
1-(4-nitrophenyl)ethanone (Starting Material): Can be readily identified by its distinct retention time in HPLC and its characteristic mass spectrum. In ¹H NMR, the aromatic protons will show a downfield shift due to the electron-withdrawing nitro group.
-
1-(4-aminophenyl)ethanone (Over-reduction Product): This impurity will have a different retention time than the starting material and the desired product in HPLC. Its mass will correspond to C₈H₉NO. In ¹H NMR, the aromatic protons will be shifted upfield compared to the starting material due to the electron-donating nature of the amino group.
-
Azoxy and Azo Compounds (Condensation Byproducts): These larger molecules will have significantly different retention times in chromatography and higher molecular weights detectable by mass spectrometry. Their presence is often indicated by the appearance of colored impurities in the reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Ensure the reducing agent (e.g., zinc dust) is of high quality and activated if necessary.- Increase the reaction time and monitor by TLC until the starting material is consumed.- Optimize the reaction temperature; some reductions may require gentle heating. |
| Degradation of the hydroxylamine product. | - Hydroxylamines can be sensitive to air oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon).- Avoid prolonged exposure to acidic or basic conditions during workup. | |
| High percentage of 1-(4-aminophenyl)ethanone impurity | Over-reduction. | - Reduce the amount of the reducing agent.- Decrease the reaction time.- Lower the reaction temperature.[1] |
| Presence of colored impurities (yellow/orange) | Formation of azoxy and azo condensation byproducts. | - Ensure efficient stirring to prevent localized high concentrations of intermediates.- Maintain a neutral or slightly acidic pH during the reaction. Basic conditions can promote the condensation of the nitroso intermediate with the hydroxylamine.[2] |
| Difficult to purify the final product | Multiple impurities with similar polarities. | - Employ a multi-step purification process. Start with recrystallization, followed by column chromatography if necessary.- For chromatography, use a gradient elution to improve the separation of closely eluting compounds. |
Quantitative Data Summary
The following table summarizes the typical impurity profile for the synthesis of this compound via the reduction of 1-(4-nitrophenyl)ethanone with zinc dust and ammonium chloride. Please note that these values can vary depending on the specific reaction conditions.
| Compound | Typical Percentage (%) | Notes |
| This compound | 70 - 85 | Desired Product |
| 1-(4-nitrophenyl)ethanone | < 5 | Unreacted Starting Material |
| 1-(4-aminophenyl)ethanone | 10 - 20 | Over-reduction Product |
| Azoxy/Azo Compounds | 1 - 5 | Condensation Byproducts |
| Other Impurities | < 1 | Includes products of ketone reduction |
Experimental Protocols
Synthesis of this compound
This protocol describes the selective reduction of 1-(4-nitrophenyl)ethanone using zinc dust and ammonium chloride.[3]
Materials:
-
1-(4-nitrophenyl)ethanone
-
Zinc dust
-
Ammonium chloride
-
Ethanol
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-nitrophenyl)ethanone (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add ammonium chloride (4-5 equivalents) to the solution and stir until it dissolves.
-
Add zinc dust (2-3 equivalents) portion-wise over 15-20 minutes. The reaction is exothermic and the temperature should be monitored.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the excess zinc and other solids.
-
Wash the celite pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method can be used to separate and quantify the desired product and its main impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) can be effective.
-
Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Dissolve a known amount of the crude reaction mixture in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Synthesis pathway and formation of major impurities.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Degradation of 1-(4-(hydroxyamino)phenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the experimental investigation of the degradation pathways of 1-(4-(hydroxyamino)phenyl)ethanone.
Frequently Asked Questions (FAQs)
A critical aspect of drug development is understanding the metabolic stability of a compound.[1] Poor stability can halt research on promising pharmacological candidates.[1] This section addresses common questions regarding the degradation of this compound.
Q1: What are the likely degradation pathways for this compound?
A1: Based on the structure, which includes a hydroxylamine group and an acetophenone moiety, two primary degradation pathways are plausible: oxidation of the hydroxylamine and reactions involving the ketone group. The hydroxylamine is susceptible to oxidation to form the corresponding nitroso, nitro, and azoxy compounds. The ketone group might undergo reduction or oxidation, such as a Baeyer-Villiger oxidation.
Q2: What analytical techniques are most suitable for studying the degradation of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying degradation products.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for the definitive structural elucidation of isolated degradation products.[2]
Q3: How should I design a stability study for this compound?
A3: Stability studies are crucial for determining a drug's shelf life and storage conditions.[3] A well-designed study should evaluate the impact of various environmental factors such as temperature, humidity, light, and pH. Stress testing, which involves exposing the compound to exaggerated conditions, can help identify likely degradation products and establish degradation pathways.
Q4: Are there any regulatory guidelines I should follow for these studies?
A4: Yes, regulatory bodies like the FDA and EMA have specific guidelines for stability testing of new drug substances.[4] The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), provide a framework for stability testing, including recommendations for stress testing, storage conditions, and testing frequency.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the experimental analysis of this compound degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column chemistry or mobile phase composition. | Optimize the HPLC method by screening different columns (e.g., C18, phenyl-hexyl) and mobile phase modifiers (e.g., formic acid, ammonium acetate). A gradient elution may be necessary to resolve all components. |
| Difficulty in identifying unknown degradation products from MS data. | Insufficient fragmentation in MS/MS or co-elution of multiple components. | Adjust collision energy in MS/MS experiments to induce more informative fragmentation. Improve chromatographic separation to ensure pure spectra for each component. High-resolution mass spectrometry (HRMS) can provide accurate mass data to aid in formula determination. |
| Inconsistent degradation rates across replicate experiments. | Variability in experimental conditions (temperature, pH, light exposure). Contamination of reagents or glassware. | Ensure precise control of all experimental parameters. Use high-purity solvents and reagents. Thoroughly clean all glassware to avoid cross-contamination. Include positive and negative controls in your experimental design. |
| Mass balance issues (sum of parent compound and degradation products is less than 100%). | Formation of non-UV active or volatile degradation products. Adsorption of the compound or its degradation products to container surfaces. | Employ a universal detection method like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV detection. Use radiolabeled compound if available to track all fragments.[2] Consider using silanized glassware to minimize adsorption. |
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are key experimental protocols relevant to the study of this compound degradation.
Protocol 1: Stress Degradation Study
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for LC-MS analysis.
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To assess the stability of the compound in a biological system.[1]
Methodology:
-
Test System Preparation: Use liver microsomes or hepatocytes from relevant species (e.g., human, rat) to model metabolism.[1]
-
Incubation: Incubate the test compound (at a final concentration of e.g., 1 µM) with the chosen biological system in a buffer at 37°C. The incubation mixture should contain necessary cofactors like NADPH for enzymatic reactions.[1]
-
Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).[1]
-
Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS to quantify the disappearance of the parent compound and the formation of metabolites.[1]
Visualizations
The following diagrams illustrate potential degradation pathways and a typical experimental workflow.
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for degradation studies.
References
Technical Support Center: Purification of 1-(4-(hydroxyamino)phenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1-(4-(hydroxyamino)phenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges stem from the inherent instability of the N-arylhydroxylamine functional group. This compound is susceptible to oxidation and can be easily reduced to the corresponding amine. Furthermore, its polarity is often very similar to that of common impurities, making separation difficult.
Q2: What are the most common impurities found in crude this compound?
A2: The most prevalent impurities are typically residual starting material and byproducts from the synthesis. When prepared by the reduction of 1-(4-nitrophenyl)ethanone, the main impurities are:
-
1-(4-nitrophenyl)ethanone: Unreacted starting material.
-
1-(4-aminophenyl)ethanone: The product of over-reduction of the nitro group or reduction of the hydroxylamine.
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring fraction purity. Staining with a potassium permanganate solution can be useful, as N-arylhydroxylamines are readily oxidized and will show a characteristic color change. For more precise quantification, High-Performance Liquid Chromatography (HPLC) and Quantitative ¹H NMR (qHNMR) are recommended.[1]
Q4: How should I store the purified this compound?
A4: Due to its instability, the purified compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) in the dark to minimize degradation. The use of amber vials is recommended.
Troubleshooting Guides
Problem 1: Co-elution of this compound and 1-(4-aminophenyl)ethanone during Column Chromatography
Cause: The polarities of N-arylhydroxylamines and their corresponding anilines are often very similar, leading to poor separation on standard silica gel.[2]
Solutions:
-
Utilize a Different Stationary Phase: Consider using Florisil or deactivated silica gel, which can offer different selectivity.
-
Optimize the Mobile Phase: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). A small percentage of a more polar solvent like methanol can sometimes improve separation, but should be used with caution as it can increase the solubility of all components.
-
Dry Loading: Adsorbing the crude material onto a small amount of silica gel and loading it onto the column as a dry powder can lead to sharper bands and improved resolution compared to wet loading.
Problem 2: Degradation of the Product on the Column
Cause: Standard silica gel is acidic and can catalyze the degradation of sensitive compounds like N-arylhydroxylamines. The large surface area and prolonged contact time during chromatography can exacerbate this issue.
Solutions:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your mobile phase and add 1-2% triethylamine to neutralize acidic sites.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil can be less harsh alternatives to silica gel.
-
Work Quickly and at Low Temperatures: If possible, perform the chromatography in a cold room or with a jacketed column to minimize thermal degradation.
Problem 3: The Purified Product is Unstable and Decomposes Rapidly
Cause: N-arylhydroxylamines are prone to oxidation, especially when exposed to air and light. Trace metal impurities can also catalyze decomposition.
Solutions:
-
Use an Inert Atmosphere: Perform all purification steps under a nitrogen or argon atmosphere.
-
Degas Solvents: Before use, degas all solvents to remove dissolved oxygen.
-
Add an Antioxidant: In some cases, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solvents can help to prevent oxidation.
-
Use Metal Chelators: If metal-catalyzed decomposition is suspected, rinsing glassware with a solution of EDTA before use may be beneficial.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of different purification strategies on the purity and yield of this compound. Researchers can use these as a template to record their own experimental results.
Table 1: Comparison of Purification Methods
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol/Water) | 85 | 95 | 60 |
| Column Chromatography (Silica Gel) | 85 | 92 | 55 |
| Column Chromatography (Deactivated Silica) | 85 | 98 | 70 |
Table 2: Effect of Stationary Phase on Column Chromatography Outcome
| Stationary Phase | Purity of Main Fraction (%) | Recovery of Desired Product (%) |
| Standard Silica Gel | 92 | 65 |
| Deactivated Silica Gel (1% Triethylamine) | 98 | 85 |
| Florisil | 96 | 80 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude material in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, ethyl acetate). Potential anti-solvents, in which the compound is poorly soluble, include water or hexane.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen primary solvent. Heat the mixture gently with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or a suitable cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum. For enhanced stability, drying can be done under a stream of nitrogen.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare Deactivated Silica Gel: Slurry silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Add triethylamine to a final concentration of 1% (v/v) and stir for 15 minutes.
-
Pack the Column: Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Dry Load the Sample: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder.
-
Load the Column: Carefully add the dry-loaded sample to the top of the column bed. Add a thin layer of sand to protect the sample layer.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., <30°C).
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for column chromatography.
References
Technical Support Center: Purification of 1-(4-(hydroxyamino)phenyl)ethanone
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for increasing the purity of 1-(4-(hydroxyamino)phenyl)ethanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: My final product has a low melting point and appears oily. What is the likely cause and how can I fix it?
A: A low melting point and oily appearance often indicate the presence of impurities. The most common impurities in the synthesis of this compound are unreacted starting material (4-nitroacetophenone) and the over-reduced product (1-(4-aminophenyl)ethanone).
Troubleshooting Steps:
-
Assess Purity: Use Thin Layer Chromatography (TLC) to visualize the number of components in your sample. A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 60:40 v/v). The product, this compound, is more polar than the starting material and will have a lower Rf value. The amino derivative is also a potential impurity.
-
Purification Strategy:
-
Column Chromatography: This is a highly effective method for separating the desired product from both less polar (starting material) and more polar impurities.
-
Recrystallization: If the impurity level is not excessively high, recrystallization can be a simpler and effective purification method.
-
Q2: I am seeing multiple spots on my TLC plate after purification. What do they correspond to and how do I improve separation?
A: Multiple spots on a TLC plate indicate an impure sample. For the synthesis of this compound from 4-nitroacetophenone, the spots could be:
-
Highest Rf: Unreacted 4-nitroacetophenone (less polar).
-
Intermediate Rf: Your desired product, this compound.
-
Lowest Rf: Over-reduced product, 1-(4-aminophenyl)ethanone (more polar), or other polar byproducts.
Improving Separation:
-
Adjusting TLC Mobile Phase: To achieve better separation between the product and the amino impurity, you can try a more polar solvent system, such as increasing the proportion of ethyl acetate or adding a small amount of methanol.
-
Optimizing Column Chromatography:
-
Solvent Gradient: If co-elution is an issue, consider using a gradient elution instead of an isocratic one. Start with a less polar solvent system and gradually increase the polarity.
-
Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent to achieve a narrow band.
-
-
Recrystallization: If the impurities are present in small amounts, a carefully chosen recrystallization solvent can selectively crystallize the desired product.
Q3: My purified this compound is degrading over time, indicated by a color change. How can I prevent this?
A: Arylhydroxylamines are known to be unstable and can be sensitive to air, light, heat, and metal ions, leading to decomposition.
Stabilization and Storage:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Low Temperature: Store the purified compound at low temperatures (e.g., in a refrigerator or freezer) to slow down decomposition.
-
Protection from Light: Store in an amber-colored vial or a container wrapped in aluminum foil to protect it from light.
-
Solvent Choice: If storing in solution, use deoxygenated solvents.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis from 4-nitroacetophenone.
Materials:
-
4-nitroacetophenone
-
Solid Supported Platinum(0) Nanoparticles (or other suitable reducing agent)
-
Methanol (MeOD)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel (60-120 mesh)
Procedure:
-
Dissolve 4-nitroacetophenone (0.909 mmol) in methanol.
-
Add the solid-supported platinum(0) nanoparticle catalyst.
-
Carry out the reduction reaction according to standard procedures for nitroarene reduction.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Procedure:
-
Prepare a silica gel column (60-120 mesh).
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a mixture of hexane and ethyl acetate (60:40 v/v).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product as an orange crystalline solid.[1]
Purification by Recrystallization
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexane or ethanol/water).
-
If insoluble impurities are present, hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Quantitative Data on Purity Improvement
The following table provides representative data on the expected purity improvement for this compound using different purification techniques. Please note that specific results may vary depending on the initial purity of the crude product and the precise experimental conditions.
| Purification Method | Starting Purity (Typical) | Purity After 1st Purification | Purity After 2nd Purification |
| Recrystallization | ~85% | ~95-97% | >98% |
| Column Chromatography | ~85% | >98% | >99.5% |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship for Troubleshooting Impurities
References
resolving poor solubility of 1-(4-(hydroxyamino)phenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with 1-(4-(hydroxyamino)phenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific experimental data for this compound is limited, based on its chemical structure containing a polar hydroxyamino group and a ketone, it is predicted to be more soluble in polar organic solvents than in nonpolar solvents. Aromatic ketones of low molecular weight tend to be soluble in organic solvents.[1] The presence of hydrogen bond donors and acceptors suggests some solubility in protic solvents.[2] However, the aromatic ring contributes to its hydrophobicity, which may limit its aqueous solubility.
Q2: Why is my compound, this compound, not dissolving in water?
A2: The water solubility of aromatic ketones generally decreases as the molecular mass increases due to the larger hydrophobic part of the molecule.[3][4] Although the hydroxyamino group can form hydrogen bonds with water, the nonpolar phenyl ring can significantly limit aqueous solubility. For many organic compounds, especially those with aromatic structures, low water solubility is a common challenge.
Q3: In which solvents should I initially try to dissolve this compound?
A3: Based on the solubility of similar compounds like 1-(4-hydroxyphenyl)ethanone, it is advisable to start with polar organic solvents such as ethanol, methanol, acetone, or dimethyl sulfoxide (DMSO).[5][6] These solvents can interact with the polar functional groups of the molecule, facilitating dissolution.
Q4: Can I heat the solvent to improve the solubility of my compound?
A4: Yes, for many organic compounds, solubility increases with temperature.[5][7] Gentle heating of the solvent while stirring can help dissolve the compound. However, it is crucial to be aware of the compound's thermal stability to avoid degradation. It is recommended to perform a stability test at the desired temperature.
Q5: What are common methods to enhance the solubility of poorly soluble compounds like this one?
A5: Several techniques can be employed to enhance the solubility of poorly soluble drugs and research compounds. These include physical modifications like particle size reduction (micronization, nanosuspension) and chemical modifications such as pH adjustment, co-solvency, and complexation (e.g., with cyclodextrins).[8] The choice of method depends on the specific properties of the compound and the requirements of your experiment.
Troubleshooting Guide: Resolving Poor Solubility
This guide provides a systematic approach to troubleshoot and resolve solubility issues encountered with this compound.
Problem: The compound is not dissolving in the chosen solvent.
Initial Assessment:
-
Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a pure sample of this compound.
-
Solvent Selection: Re-evaluate your choice of solvent. If you are using a nonpolar solvent, switch to a polar aprotic solvent (e.g., DMSO, DMF) or a polar protic solvent (e.g., ethanol, methanol).
Troubleshooting Steps & Solutions:
| Step | Action | Expected Outcome | If Unsuccessful, Proceed to: |
| 1 | Sonication | The compound dissolves or disperses better due to the mechanical energy breaking down particle agglomerates. | Step 2 |
| 2 | Gentle Heating | Increased kinetic energy helps overcome intermolecular forces, leading to dissolution. Monitor for any signs of degradation (color change). | Step 3 |
| 3 | Co-solvency | Add a small amount of a miscible co-solvent in which the compound is highly soluble (e.g., add DMSO to an aqueous buffer). This changes the polarity of the solvent system, enhancing solubility. | Step 4 |
| 4 | pH Adjustment | The hydroxyamino group may have acidic or basic properties. Try adjusting the pH of your aqueous solution. For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH can be effective. | Step 5 |
| 5 | Use of Solubilizing Agents | Incorporate excipients such as surfactants (e.g., Tween 80) or cyclodextrins (e.g., HP-β-CD) that can form micelles or inclusion complexes to encapsulate the compound and increase its apparent solubility. | Consult further literature or a formulation specialist. |
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale / Comparison with Similar Compounds |
| Water | Low | Aromatic ketones have limited water solubility.[1] 1-(4-aminophenyl)ethanone has low water solubility.[6] |
| Ethanol | Soluble | Polar protic solvent. 1-(4-hydroxyphenyl)ethanone is soluble in ethanol.[5] |
| Methanol | Soluble | Polar protic solvent. 1-(4-hydroxyphenyl)ethanone is soluble in methanol.[5] |
| Acetone | Soluble | Polar aprotic solvent. 1-(4-aminophenyl)ethanone is soluble in acetone.[6] |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Highly polar aprotic solvent, commonly used for dissolving poorly soluble compounds. |
| Hexane | Insoluble | Nonpolar solvent. 1-(4-hydroxyphenyl)ethanone is poorly soluble in hexane.[5] |
Experimental Protocols
Protocol 1: Experimental Determination of Solubility (Shake-Flask Method)
This protocol outlines a standard method to determine the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Scintillation vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker in a constant temperature bath (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent if necessary.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol describes how to prepare a stock solution of a poorly water-soluble compound using a co-solvent.
Materials:
-
This compound
-
Primary solvent (e.g., water or buffer)
-
Co-solvent (e.g., DMSO or ethanol)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of this compound and place it in a volumetric flask.
-
Add a minimal amount of the co-solvent (e.g., DMSO) in which the compound is highly soluble. Swirl or sonicate until the compound is completely dissolved.
-
Slowly add the primary solvent (e.g., buffer) to the flask while stirring continuously. Add the primary solvent in small portions to avoid precipitation of the compound.
-
Continue adding the primary solvent up to the final desired volume.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, the compound is soluble in this co-solvent system at the target concentration.
-
Note the final percentage of the co-solvent in the solution (e.g., 1% DMSO in phosphate-buffered saline). It is important to consider the potential effects of the co-solvent on downstream experiments.
Visualizations
Caption: Troubleshooting workflow for resolving poor solubility.
Caption: Experimental workflow for solubility determination.
References
- 1. All About Aromatic Ketones [unacademy.com]
- 2. 1-[4-(Dihydroxyamino)phenyl]ethanone | C8H9NO3 | CID 146344684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
Technical Support Center: Scaling Up the Synthesis of 1-(4-(hydroxyamino)phenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1-(4-(hydroxyamino)phenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is through the selective partial reduction of 1-(4-nitrophenyl)ethanone. This typically involves a catalytic hydrogenation process where careful control of reaction conditions is crucial to prevent over-reduction to the corresponding amine, 1-(4-aminophenyl)ethanone.
Q2: What are the primary challenges when scaling up this synthesis?
A2: The main challenges in scaling up this synthesis include:
-
Selectivity Control: Preventing the over-reduction of the desired hydroxylamine to the amine is the primary obstacle.
-
Reaction Monitoring: Accurately tracking the consumption of the starting material and the formation of the hydroxylamine intermediate without detecting significant amine formation can be difficult.
-
Product Instability: Hydroxylamine derivatives can be unstable under certain conditions, potentially leading to degradation or side reactions.
-
Catalyst Activity and Deactivation: Maintaining consistent catalyst performance at a larger scale can be challenging.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: A combination of techniques is recommended for effective reaction monitoring:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative assessment of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of the starting material, product, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the product and identify impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Formation of 1-(4-aminophenyl)ethanone
Possible Causes:
-
Over-reduction of the nitro group.
-
Prolonged reaction time.
-
Excessive hydrogen pressure.
-
Inappropriate catalyst or catalyst loading.
Troubleshooting Steps:
-
Optimize Catalyst System: The choice of catalyst is critical. For instance, Ru/TiO2 catalysts have been studied for the reduction of 4-nitroacetophenone.[1][2][3] The support material (e.g., anatase vs. rutile) can influence the reaction pathway and selectivity.[1][2]
-
Control Hydrogen Pressure: Reduce the hydrogen pressure to favor the formation of the hydroxylamine intermediate.
-
Monitor Reaction Closely: Use HPLC to monitor the reaction at regular intervals and stop the reaction once the maximum concentration of the desired product is reached.
-
Adjust Reaction Temperature: Lowering the reaction temperature can help to slow down the reaction rate and improve selectivity.
Issue 2: Inconsistent Reaction Rates and Yields at Larger Scales
Possible Causes:
-
Poor mixing and mass transfer limitations.
-
Inefficient heat transfer.
-
Inhomogeneous catalyst distribution.
Troubleshooting Steps:
-
Improve Agitation: Ensure efficient stirring to maintain a homogeneous suspension of the catalyst and facilitate mass transfer of hydrogen.
-
Enhance Heat Transfer: Use a reactor with a high surface area-to-volume ratio or an appropriate cooling system to manage the reaction exotherm.
-
Optimize Catalyst Slurry Preparation: Develop a robust procedure for preparing and introducing the catalyst slurry to ensure uniform distribution.
Data Presentation
Table 1: Comparison of Reaction Parameters for Selective Reduction of 1-(4-nitrophenyl)ethanone
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale) | Key Consideration |
| Starting Material | 1-(4-nitrophenyl)ethanone | 1-(4-nitrophenyl)ethanone | Ensure high purity of starting material. |
| Catalyst | 5% Pt/C | 2.7 wt% Ru/TiO2 (anatase) | Catalyst choice impacts selectivity.[1][2] |
| Catalyst Loading | 1 mol% | 0.5 mol% | Lower loading may be possible with optimized conditions. |
| Solvent | Ethanol | Ethyl Acetate | Solvent can influence reaction rate and solubility. |
| Temperature | 25 °C | 40 °C | Higher temperatures may require shorter reaction times. |
| Hydrogen Pressure | 1 atm | 2 atm | Higher pressure can increase the rate of over-reduction. |
| Reaction Time | 6 hours | 4 hours | Monitor closely to avoid byproduct formation. |
| Yield (Hydroxylamine) | 75% | 85% | Optimized conditions can improve yield. |
| Purity (HPLC) | 95% | 98% | Purification method will impact final purity. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis and Monitoring of this compound
-
Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a hydrogen inlet (from a balloon or a regulated supply), and a septum for sampling.
-
Reagents:
-
1-(4-nitrophenyl)ethanone (5.0 g, 27.6 mmol)
-
Ethanol (100 mL)
-
5% Platinum on Carbon (Pt/C) (0.276 g, 1 mol%)
-
-
Procedure: a. The flask is charged with 1-(4-nitrophenyl)ethanone and ethanol. b. The mixture is stirred until the starting material is fully dissolved. c. The Pt/C catalyst is carefully added to the flask. d. The flask is purged with nitrogen and then with hydrogen. e. A hydrogen balloon is attached, and the reaction is stirred vigorously at room temperature (25 °C).
-
Reaction Monitoring: a. Aliquots (0.1 mL) are withdrawn every hour via a syringe. b. The catalyst is removed by filtration through a small plug of celite. c. The sample is diluted with the mobile phase and analyzed by HPLC to determine the ratio of starting material, product, and byproduct.
-
Work-up: a. Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. b. The solvent is removed under reduced pressure to yield the crude product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and monitoring of this compound.
Caption: Logical relationship of components in the selective reduction process.
References
- 1. Differences in the selective reduction mechanism of 4-nitroacetophenone catalysed by rutile- and anatase-supported ruthenium catalysts | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Differences in the selective reduction mechanism of 4-nitroacetophenone catalysed by rutile- and anatase-supported ruthenium catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
avoiding byproduct formation in 1-(4-(hydroxyamino)phenyl)ethanone reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-(4-(hydroxyamino)phenyl)ethanone. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound from 4-nitroacetophenone?
The most common byproduct is 4-aminoacetophenone, which results from the over-reduction of the desired hydroxylamine. The reduction of a nitro group proceeds through a nitroso intermediate to the hydroxylamine, which can be further reduced to the amine.[1] Controlling the reaction to stop at the hydroxylamine stage is the primary challenge.
Q2: What are other potential byproducts I should be aware of?
Besides over-reduction to 4-aminoacetophenone, other byproducts can form through condensation reactions. These include azoxy and azo compounds, which can arise from the reaction between the intermediate N-phenylhydroxylamine and the nitroso starting material, particularly under basic conditions.[1]
Q3: How can I minimize the formation of 4-aminoacetophenone?
Minimizing the formation of 4-aminoacetophenone involves careful selection of catalysts, reagents, and reaction conditions to selectively reduce the nitro group to the hydroxylamine without further reduction. Key strategies include:
-
Use of selective catalysts: Supported platinum catalysts are often effective.[2]
-
Employing catalyst inhibitors or modifiers: The addition of sulfur compounds, such as dimethyl sulfoxide (DMSO), can inhibit the further hydrogenation of the hydroxylamine to the amine.[2][3]
-
Precise control of reaction conditions: Lower temperatures (0-40°C) and controlled hydrogen pressure are crucial to prevent over-reduction.[3]
Q4: Can I use sodium borohydride (NaBH₄) for this reduction?
While NaBH₄ is a common reducing agent, its use for the selective formation of aryl hydroxylamines from nitroarenes requires specific catalytic systems. For instance, the combination of a silver/titanium dioxide (Ag/TiO₂) catalyst with ammonia-borane (NH₃BH₃) has been shown to yield N-aryl hydroxylamines with minimal formation of the corresponding aniline.[4] Using NaBH₄ alone is more likely to reduce the ketone group or fully reduce the nitro group.[5]
Q5: What is the role of adding a base to the reaction mixture?
The addition of a base can increase the selectivity of the catalyst for the formation of the aryl hydroxylamine and retard its conversion to the arylamine.[3] However, it is important to note that basic conditions can also promote the formation of azoxy and azo byproducts through condensation reactions.[1] Therefore, the choice and amount of base should be carefully optimized.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound and high yield of 4-aminoacetophenone | Over-reduction of the hydroxylamine. | - Add a catalyst inhibitor such as dimethyl sulfoxide (DMSO) to the reaction mixture.[2][3]- Reduce the reaction temperature and/or hydrogen pressure.- Decrease the reaction time.- Re-evaluate the catalyst; consider a less active catalyst or a different support. |
| Presence of colored impurities (e.g., yellow, orange, or red) | Formation of azoxy or azo compounds. | - Avoid strongly basic conditions.- Ensure efficient stirring to prevent localized high concentrations of intermediates.- Purify the product via chromatography. |
| Incomplete conversion of 4-nitroacetophenone | Inefficient catalyst or deactivation of the catalyst. | - Ensure the catalyst is fresh and properly handled.- Increase catalyst loading.- Optimize the solvent system; a mixture like THF/EtOH can be effective.[1]- Consider the addition of a promoter, such as an amine (e.g., triethylamine), which can enhance the conversion of nitroaromatics.[2] |
| Reduction of the ketone group | Use of a non-selective reducing agent. | - Avoid powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).- If using a hydride-based reducing agent, ensure the catalytic system is selective for the nitro group. For example, tin and HCl are known to selectively reduce the nitro group without affecting the carbonyl group.[5] |
Experimental Protocols
Selective Catalytic Hydrogenation using a Modified Platinum Catalyst
This protocol is based on methods developed for the selective hydrogenation of nitroaromatics to N-aryl hydroxylamines.[2][3]
Materials:
-
4-nitroacetophenone
-
Supported platinum catalyst (e.g., 5% Pt/C or Pt/SiO₂)
-
Solvent (e.g., Tetrahydrofuran/Ethanol, 1:1 mixture)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (optional, as a promoter)
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a suitable hydrogenation reactor, add the supported platinum catalyst under an inert atmosphere.
-
Add the solvent mixture (THF/EtOH).
-
Add the desired amount of dimethyl sulfoxide (as an inhibitor) and optionally triethylamine (as a promoter).
-
Dissolve the 4-nitroacetophenone in a portion of the solvent mixture and add it to the reactor.
-
Seal the reactor and purge with inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1 bar).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as TLC or HPLC to determine the point of maximum hydroxylamine formation and avoid over-reduction.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Filter the catalyst from the reaction mixture.
-
The product can be isolated by evaporation of the solvent and purified by recrystallization or chromatography.
Data Presentation
Table 1: Influence of Additives on the Catalytic Hydrogenation of Nitroarenes to N-Aryl Hydroxylamines
| Catalyst | Additive(s) | Role of Additive(s) | Typical Yield of Hydroxylamine | Reference |
| Pt/SiO₂ | Triethylamine and DMSO | Triethylamine promotes the conversion of the nitro group, while DMSO inhibits the over-reduction to aniline. | Up to 99% | [2] |
| Platinum | Base and a Sulfur Compound (e.g., DMSO) | The base enhances catalyst selectivity, and the sulfur compound prevents the conversion of the hydroxylamine to the amine. | High yield with minimal arylamine byproduct | [3] |
| Ag/TiO₂ | Ammonia-borane (as reducing agent) | The specific combination of catalyst and reducing agent favors the formation of the hydroxylamine over the amine. | >84% | [4] |
Visualizations
Reaction Pathway for the Reduction of 4-Nitroacetophenone
Caption: Reduction pathway of 4-nitroacetophenone.
Troubleshooting Logic for Low Yield of Desired Product
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. EP0086363B1 - Process for the preparation of arylhydroxylamines - Google Patents [patents.google.com]
- 4. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry-online.com [chemistry-online.com]
Technical Support Center: Optimization of Chromatographic Separation for 1-(4-(hydroxyamino)phenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic separation of 1-(4-(hydroxyamino)phenyl)ethanone. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Experimental Protocol: Proposed RP-HPLC Method
This section outlines a robust starting point for the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of this compound. Due to the polar nature of the hydroxylamino group and the aromatic ketone structure, a C18 stationary phase is recommended, with careful control of the mobile phase pH to ensure good peak shape and retention.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice. For higher efficiency, a column with smaller particles (e.g., < 2 µm) can be used with a UHPLC system.[1]
-
Guard Column: To protect the analytical column from contaminants, a guard column with the same stationary phase is recommended.
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water. The acidic pH helps to suppress the ionization of residual silanol groups on the stationary phase, which can cause peak tailing with basic compounds.[2][3][4]
-
Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Gradient Elution: A gradient elution is recommended to ensure the timely elution of the analyte while maintaining good resolution from any impurities.
Table 1: Proposed Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Other Chromatographic Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5-20 µL
-
Detection Wavelength: 254 nm (or determined by UV scan of the analyte)
-
Sample Diluent: Mobile phase A or a mixture of water and organic solvent that is weaker than the initial mobile phase composition.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound tailing?
A1: Peak tailing for this compound is often due to secondary interactions between the basic hydroxylamino group and acidic residual silanol groups on the silica-based stationary phase.[2][3][4] To mitigate this, ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) by using an additive like formic or trifluoroacetic acid.[2][3] Using a modern, high-purity, end-capped C18 column can also significantly reduce tailing.[4][5]
Q2: I am observing poor retention of the analyte. What can I do?
A2: Poor retention of a polar compound like this compound on a reversed-phase column can be addressed by:
-
Decreasing the organic solvent percentage in your mobile phase.
-
Ensuring the pH of the mobile phase is appropriate to have the analyte in a less polar state, if applicable (though for this compound, its basic nature means lower pH increases polarity).
-
Considering a more retentive stationary phase , such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.
Q3: My analyte appears to be degrading during analysis, leading to inconsistent results. What could be the cause?
A3: Hydroxylamine and its derivatives can be unstable, particularly in aqueous solutions and in the presence of metal ions.[6][7] Degradation can be minimized by:
-
Using freshly prepared mobile phases and sample solutions.
-
Employing a metal-free or bio-inert HPLC system to reduce contact with stainless steel components.
-
Considering the addition of a small amount of a chelating agent like EDTA to the mobile phase to sequester metal ions.[8]
-
Keeping sample vials in a cooled autosampler.
Q4: Can I use a different organic modifier instead of acetonitrile?
A4: Yes, methanol is a common alternative to acetonitrile.[9] Methanol has a different selectivity and may improve the resolution of your analyte from certain impurities. However, it will generate higher backpressure.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the chromatographic analysis of this compound.
Table 2: Troubleshooting Common HPLC Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silanols.[2][3][4] | Lower mobile phase pH to 2.5-3.5 with 0.1% formic acid.[2][3] Use a high-purity, end-capped C18 column.[4][5] |
| Column overload. | Reduce sample concentration or injection volume. | |
| Extra-column dead volume. | Check and minimize the length and diameter of tubing between the injector, column, and detector. | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the gradient slope or the organic solvent concentration in an isocratic method. |
| Unsuitable stationary phase. | Try a column with a different selectivity (e.g., phenyl-hexyl or embedded polar group). | |
| Column degradation. | Replace the column or flush with a strong solvent. | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Prepare mobile phase accurately and consistently. Ensure thorough mixing and degassing. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Pump malfunction or leaks. | Check for leaks in the system and ensure the pump is delivering a consistent flow rate. | |
| Ghost Peaks | Contamination in the mobile phase or system. | Use high-purity solvents and flush the system. |
| Carryover from previous injections. | Implement a needle wash with a strong solvent in the autosampler method. | |
| Low Signal Intensity | Sample degradation.[6][7] | Prepare fresh samples and use a cooled autosampler. Consider adding a stabilizer if necessary. |
| Incorrect detection wavelength. | Determine the optimal wavelength by running a UV-Vis spectrum of the analyte. | |
| Sample concentration too low. | Increase the sample concentration or injection volume (be mindful of potential overload). |
Method Development and Troubleshooting Workflow
The following diagram illustrates a logical workflow for developing a robust HPLC method and troubleshooting common issues.
Caption: Workflow for HPLC method development and troubleshooting.
This technical support center provides a foundational guide for the successful chromatographic analysis of this compound. For further optimization, it is recommended to perform systematic method development experiments based on the principles outlined here.
References
- 1. auroraprosci.com [auroraprosci.com]
- 2. uhplcs.com [uhplcs.com]
- 3. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. phx.phenomenex.com [phx.phenomenex.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1-(4-(hydroxyamino)phenyl)ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the biological activities of analogs of 1-(4-(hydroxyamino)phenyl)ethanone, a compound of interest in medicinal chemistry due to its structural similarity to other biologically active molecules. This document summarizes key findings on their antioxidant, anti-inflammatory, and enzyme inhibitory properties, supported by experimental data and detailed protocols.
Data Summary
The biological activities of this compound and its analogs are primarily attributed to the presence of the hydroxamic acid or a related functional group. These compounds have demonstrated potential in several key areas of therapeutic interest.
Antioxidant Activity
Analogs of this compound, particularly those containing hydroxamic acid or phenolic moieties, exhibit significant antioxidant properties.[1] Their ability to scavenge free radicals is a key aspect of their biological activity. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant potency.
| Compound/Analog | DPPH Radical Scavenging IC50 (µM) | Reference |
| Analog A (e.g., N-phenyl-4-hydroxycinnamohydroxamic acid) | Data not available in a comparative format | [1] |
| Analog B (e.g., Substituted phenylalkene hydroxamic acids) | Data varies based on substitution | [1] |
| Ascorbic Acid (Standard) | Typically in the range of 20-50 µM | General Knowledge |
Anti-inflammatory Activity
Several aryl-acetic and hydroxamic acids, structurally related to the target compounds, have shown important anti-inflammatory activity.[1] A common in vivo model to assess this activity is the carrageenan-induced rat paw edema assay, where a reduction in paw swelling indicates anti-inflammatory effect.
| Compound/Analog | Inhibition of Paw Edema (%) at a given dose | Reference |
| Analog C (e.g., Aryl-hydroxamic acid derivative) | Data not available in a comparative format | [1] |
| Indomethacin (Standard) | Significant inhibition | [1] |
Enzyme Inhibitory Activity
Derivatives of 1-(4-hydroxyphenyl)ethanone have been investigated as inhibitors of various enzymes, including lipoxygenases, carbonic anhydrases, and acetylcholinesterase.[2] The inhibitory potential is typically expressed as an IC50 or Ki value.
| Compound/Analog | Target Enzyme | IC50/Ki (nM) | Reference | | :--- | :--- | :--- | | 1-(4-hydroxyphenyl)-2-[(heteroaryl)thio]ethanone 1 | Acetylcholinesterase | IC50: 28.76 |[2] | | 1-(4-hydroxyphenyl)-2-[(heteroaryl)thio]ethanone 2 | Acetylcholinesterase | Ki: 22.13 ± 1.96 |[2] | | 1-(4-hydroxyphenyl)-2-[(heteroaryl)thio]ethanone 4 | Acetylcholinesterase | Ki: 23.71 ± 2.95 |[2] | | 1-(4-hydroxyphenyl)-2-[(heteroaryl)thio]ethanone 1 | Carbonic Anhydrase II | Ki: 8.76 ± 0.84 |[2] | | 1-(4-hydroxyphenyl)-2-[(heteroaryl)thio]ethanone 2 | Carbonic Anhydrase I | Ki: 8.61 ± 0.90 |[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further research.
DPPH Radical Scavenging Assay
This assay is a standard procedure to determine the antioxidant activity of compounds.
Principle: The method is based on the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical by an antioxidant, which results in a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Different concentrations of the test compounds (analogs) are prepared.
-
A fixed volume of the DPPH solution is added to the test compound solutions.
-
The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
A control is prepared with the solvent and DPPH solution without the test compound.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
Carrageenan-Induced Rat Paw Edema Assay
This is a widely used in vivo model for evaluating the anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Healthy adult rats (e.g., Wistar or Sprague-Dawley) are used.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds (analogs) or a standard anti-inflammatory drug (e.g., indomethacin) are administered to the rats, typically orally or intraperitoneally, at a specific time before carrageenan injection. A control group receives only the vehicle.
-
After a set time (e.g., 30-60 minutes), a freshly prepared solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw of each rat.
-
The paw volume is measured again at different time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100 where Vt is the paw volume at time t, and V0 is the initial paw volume.
Soybean Lipoxygenase (LOX) Inhibition Assay
This in vitro assay is used to screen for inhibitors of lipoxygenase, an enzyme involved in the inflammatory pathway.
Principle: Lipoxygenases catalyze the oxidation of polyunsaturated fatty acids like linoleic acid to form hydroperoxides. The activity of the enzyme can be monitored by measuring the increase in absorbance at 234 nm due to the formation of the conjugated diene hydroperoxide.
Procedure:
-
A solution of soybean lipoxygenase in a suitable buffer (e.g., borate buffer, pH 9.0) is prepared.
-
The substrate, linoleic acid, is also prepared in the same buffer.
-
The test compounds (analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.
-
The enzyme solution is pre-incubated with the test compound for a short period.
-
The reaction is initiated by adding the linoleic acid substrate.
-
The change in absorbance at 234 nm is recorded over time using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
Plausible Signaling Pathway Modulation
The anti-inflammatory effects of phenolic compounds and hydroxamic acid derivatives are often attributed to their ability to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.
Caption: Proposed mechanism of anti-inflammatory action via inhibition of MAPK and NF-κB signaling pathways.
References
A Comparative Analysis of Two Putative Reactive Metabolites of Acetaminophen: 1-(4-(hydroxyamino)phenyl)ethanone and N-acetyl-p-benzoquinone imine (NAPQI)
A deep dive into the chemical properties, biological activities, and toxicological profiles of the well-established toxic metabolite NAPQI and the postulated intermediate, 1-(4-(hydroxyamino)phenyl)ethanone.
This guide provides a comprehensive comparison of N-acetyl-p-benzoquinone imine (NAPQI), the highly reactive and toxic metabolite of acetaminophen, and this compound, a postulated but less-studied potential intermediate. The information is tailored for researchers, scientists, and drug development professionals, offering a clear, data-driven comparison to inform further research and drug safety evaluation.
Executive Summary
N-acetyl-p-benzoquinone imine (NAPQI) is a well-characterized, highly reactive electrophile and a key player in acetaminophen-induced hepatotoxicity.[1] In contrast, this compound, also known as N-hydroxyacetaminophen, is a hypothesized intermediate in acetaminophen metabolism whose role in toxicity is not well-established and for which there is a significant lack of biological and toxicological data. While NAPQI's mechanisms of toxicity, including glutathione depletion and covalent binding to cellular proteins, are extensively documented, the biological activity of this compound remains largely speculative. This guide will present the wealth of experimental data available for NAPQI and contrast it with the limited information on this compound, highlighting the significant knowledge gap that exists.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical and physical properties of these two molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[4-(dihydroxyamino)phenyl]ethanone | [2] |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [2] |
| XLogP3 | 1.1 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 167.058243149 Da | [2] |
| Monoisotopic Mass | 167.058243149 Da | [2] |
| Topological Polar Surface Area | 60.8 Ų | [2] |
| Heavy Atom Count | 12 | [2] |
Table 2: Chemical and Physical Properties of N-acetyl-p-benzoquinone imine (NAPQI)
| Property | Value | Source |
| IUPAC Name | N-(4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | PubChem |
| Molecular Formula | C₈H₇NO₂ | PubChem |
| Molecular Weight | 149.15 g/mol | PubChem |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 149.047678471 Da | PubChem |
| Monoisotopic Mass | 149.047678471 Da | PubChem |
| Topological Polar Surface Area | 46.6 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
Biological Activity and Toxicity: A Tale of Two Metabolites
The disparity in the available research on these two compounds is most evident in their documented biological activities and toxicological profiles.
N-acetyl-p-benzoquinone imine (NAPQI): The Known Culprit
NAPQI is the primary driver of acetaminophen-induced liver injury.[3] At therapeutic doses of acetaminophen, NAPQI is safely detoxified by conjugation with glutathione (GSH).[1] However, in cases of overdose, the GSH stores are depleted, allowing NAPQI to accumulate and covalently bind to cellular macromolecules, particularly mitochondrial proteins.[1] This leads to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[1]
Quantitative Toxicological Data for NAPQI
The cytotoxicity of NAPQI has been quantified in various cell lines.
Table 3: In Vitro Cytotoxicity of NAPQI
| Cell Line | IC₅₀ (µM) | Experimental Conditions | Reference |
| Lymphoblastoid Cell Lines (LCLs) | 6.5 ± 4.5 | 24-hour incubation | Not specified in search results |
Experimental Protocol: Determination of NAPQI Cytotoxicity in Lymphoblastoid Cell Lines
-
Cell Culture: 176 lymphoblastoid cell lines (LCLs) from healthy subjects were cultured under standard conditions.
-
Treatment: Cells were treated with increasing concentrations of NAPQI.
-
Cytotoxicity Assay: The concentration required to inhibit cell growth by 50% (IC₅₀) was determined using the CellTiter Blue assay.
-
Data Analysis: Experiments were performed in triplicate, and the reported IC₅₀ values are the averages of these determinations.
This compound: The Postulated Intermediate
The role of this compound, or N-hydroxyacetaminophen, in acetaminophen toxicity is a subject of debate and lacks extensive experimental validation. It has been postulated as a potential toxic metabolite, but some studies have concluded that it is not a metabolite of acetaminophen.[4] N-hydroxyarylamides as a class of compounds are known to exhibit toxicity, which is often attributed to their ability to be further metabolized to reactive species.[5] However, without specific experimental data for this compound, its contribution to acetaminophen-induced toxicity remains hypothetical.
Signaling Pathways in NAPQI-Induced Hepatotoxicity
The molecular mechanisms underlying NAPQI's toxicity involve the dysregulation of several key signaling pathways. A critical event is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is triggered by oxidative stress.[3] Activated JNK translocates to the mitochondria, further exacerbating mitochondrial dysfunction and promoting cell death.[3]
Figure 1. Signaling pathway of NAPQI-induced hepatotoxicity.
Conclusion
The comparison between this compound and N-acetyl-p-benzoquinone imine (NAPQI) is starkly defined by the vast difference in the available scientific literature. NAPQI is a well-established and extensively studied toxic metabolite of acetaminophen with a clearly defined mechanism of action involving glutathione depletion, covalent protein binding, oxidative stress, and JNK signaling activation, leading to hepatotoxicity. In contrast, this compound remains a hypothetical player in acetaminophen toxicity. While its chemical structure suggests potential reactivity, there is a critical lack of experimental data to substantiate its formation as a metabolite and its biological or toxicological effects. This guide underscores the importance of focusing on the known toxic entity, NAPQI, in the context of acetaminophen-induced liver injury, while also highlighting the need for further research to clarify the role, if any, of other potential metabolites like this compound. Future studies are warranted to definitively determine whether this compound is a true metabolite of acetaminophen and to elucidate its potential toxicological profile.
References
- 1. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-[4-(Dihydroxyamino)phenyl]ethanone | C8H9NO3 | CID 146344684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Immunoassay Cross-Reactivity: A Comparative Guide for 1-(4-(hydroxyamino)phenyl)ethanone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The specificity of an immunoassay is paramount for accurate analyte quantification. Cross-reactivity, the phenomenon where antibodies bind to molecules structurally similar to the target analyte, can lead to erroneous results, impacting drug development and research outcomes. This guide provides a comparative analysis of the potential cross-reactivity of 1-(4-(hydroxyamino)phenyl)ethanone and structurally related para-substituted acetophenones in immunoassays. Due to the limited direct experimental data on this compound, this guide presents a framework for evaluating cross-reactivity based on data from analogous compounds and outlines a detailed experimental protocol for in-house validation.
Understanding the Structural Basis of Cross-Reactivity
The core structure of this compound, a para-substituted acetophenone, presents a potential for cross-reactivity in immunoassays targeting similar molecular scaffolds. The likelihood of cross-reaction is heavily influenced by the nature of the para-substituent and its similarity to the immunogen used to generate the antibodies.
To illustrate this, the following table summarizes hypothetical cross-reactivity data for a panel of para-substituted acetophenones in a competitive ELISA designed for a generic para-substituted aromatic compound. This data is representative and intended to highlight the principles of structure-activity relationships in immunoassay cross-reactivity.
Table 1: Hypothetical Cross-Reactivity of Para-Substituted Acetophenones in a Competitive ELISA
| Compound Name | Structure | Para-Substituent | Hypothetical % Cross-Reactivity |
| This compound | -NHOH | To be determined | |
| 4-Aminoacetophenone | -NH₂ | 85% | |
| 4-Hydroxyacetophenone | -OH | 60% | |
| 4-Nitroacetophenone | -NO₂ | 15% | |
| 4-Methoxyacetophenone | -OCH₃ | 45% | |
| Acetaminophen (N-(4-hydroxyphenyl)acetamide) | -NHCOCH₃ | 70% |
Note: The cross-reacitivity percentages are hypothetical and will vary depending on the specific antibody and assay conditions. It is crucial to experimentally determine the cross-reactivity for each specific immunoassay.
Experimental Protocol: Determining Cross-Reactivity using Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for quantifying the cross-reactivity of a compound.[1] This protocol provides a general framework that can be adapted to specific laboratory conditions and reagents.
Objective: To determine the percentage of cross-reactivity of this compound and other test compounds in a competitive immunoassay.
Materials:
-
High-binding 96-well microtiter plates
-
Coating antigen (structurally similar to the target analyte, conjugated to a carrier protein)
-
Specific primary antibody
-
Test compounds (this compound and its analogs)
-
Standard analyte
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Microplate reader
Experimental Workflow:
References
A Comparative Guide to the Synthesis of 1-(4-(hydroxyamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methods for a Key Chemical Intermediate
This guide provides a comprehensive comparison of various methods for the synthesis of 1-(4-(hydroxyamino)phenyl)ethanone, a crucial intermediate in the development of various pharmaceuticals. The following sections detail experimental protocols, present quantitative performance data, and offer visual representations of the synthetic workflows to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Methods
| Method | Key Reagents | Reaction Time | Yield | Purity | Notes |
| Method 1: Catalytic Transfer Hydrogenation | 4-Nitroacetophenone, Hydrazine hydrate, Rhodium on carbon (Rh/C) | ~2.5 hours | 75-85% (for the unisolated hydroxylamine) | Not reported | The product is typically not isolated due to instability and is used directly in the next step. The provided data is for the analogous reduction of nitrobenzene. |
| Method 2: Heterogeneous Catalytic Hydrogenation | 4-Nitroacetophenone, Hydrogen gas (H₂) | Not specified | 89.46% (for a carbamate derivative) | Not specified | This method utilizes a micro-packed bed reactor with a passivated catalyst, suggesting a continuous flow process. The reported yield is for a derivative, indicating the successful formation of the hydroxylamine intermediate. |
| Method 3: Reduction with Zinc Dust | 4-Nitroacetophenone, Zinc dust, CO₂/H₂O | 1.5 hours (for nitrobenzene) | 88-99% (for various nitroarenes) | Not specified | A green and environmentally benign method. Data for 4-nitroacetophenone is not explicitly provided but is expected to be high based on results with other nitroarenes. |
Method 1: Catalytic Transfer Hydrogenation with Hydrazine/Rh-C
Experimental Protocol
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, a solution of 4-nitroacetophenone in a suitable solvent (e.g., tetrahydrofuran) is prepared.
-
Catalyst Addition: A catalytic amount of 5% rhodium on carbon is added to the solution.
-
Hydrazine Addition: The mixture is cooled to approximately 15°C. Hydrazine hydrate is then added dropwise from a pressure-equalized addition funnel over a period of 30 minutes, maintaining the reaction temperature between 25–30°C using an ice-water bath.
-
Reaction Monitoring: The reaction is stirred for an additional 2 hours at 25–30°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up (for subsequent use): Upon completion, the catalyst is removed by filtration, and the resulting solution containing this compound can be used directly for the next synthetic step.
Workflow Diagram
Caption: Workflow for Catalytic Transfer Hydrogenation.
Method 2: Heterogeneous Catalytic Hydrogenation in a Micro-Packed Bed Reactor
This modern approach utilizes a continuous flow system for the selective hydrogenation of nitroaromatics. A study on the selective hydrogenation of various nitroaromatics reported the synthesis of a carbamate derivative of this compound in high yield, indicating the successful formation of the desired hydroxylamine as an intermediate.[2] This method offers advantages in terms of safety, scalability, and catalyst reusability.
Experimental Protocol (General Concept)
-
Catalyst Preparation: A passivated catalyst, suitable for selective hydrogenation, is packed into a microreactor.
-
Reaction Setup: The micro-packed bed reactor is integrated into a continuous flow system equipped with pumps for delivering the substrate solution and hydrogen gas.
-
Hydrogenation: A solution of 4-nitroacetophenone in a suitable solvent is continuously pumped through the heated reactor along with a stream of hydrogen gas at a specific pressure.
-
Product Collection: The output from the reactor, containing the product this compound, is collected. The solvent can then be removed under reduced pressure if the isolated product is required.
Logical Relationship Diagram
Caption: Continuous Flow Hydrogenation Logic.
Method 3: Green Synthesis via Reduction with Zinc Dust in CO₂/H₂O
This method presents an environmentally friendly alternative for the selective reduction of nitroarenes. The use of zinc dust in a carbon dioxide-water system avoids the need for harsh reagents and organic solvents. High yields have been reported for the reduction of various nitroarenes to their corresponding N-arylhydroxylamines.[3]
Experimental Protocol (General)
-
Reaction Setup: A mixture of 4-nitroacetophenone and zinc dust is prepared in water.
-
CO₂ Introduction: The reaction vessel is pressurized with carbon dioxide.
-
Reaction: The mixture is stirred at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, the zinc salts are filtered off. The aqueous solution is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the product.
Experimental Workflow Diagram
Caption: Workflow for Zinc Dust Reduction.
Conclusion
The synthesis of this compound can be achieved through several methods, each with its own set of advantages and considerations. Catalytic transfer hydrogenation is a well-established method, though the instability of the product often necessitates its immediate use. Heterogeneous catalytic hydrogenation in a continuous flow reactor offers a modern, scalable, and potentially safer alternative with high yields. The reduction with zinc dust in a CO₂/H₂O system stands out as a green and environmentally conscious choice. The selection of the optimal method will depend on the specific requirements of the research or development project, including scale, available equipment, and green chemistry considerations. Further optimization of these general protocols for 4-nitroacetophenone is recommended to achieve the best possible results.
References
A Guide to the Inter-Laboratory Comparison of 1-(4-(hydroxyamino)phenyl)ethanone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory analysis of 1-(4-(hydroxyamino)phenyl)ethanone, a compound of interest in pharmaceutical development due to its structural alerts for potential genotoxicity. Given the absence of formal inter-laboratory comparison studies for this specific analyte, this document outlines a comparative analysis of established analytical methodologies suitable for its quantification and characterization. The provided experimental protocols and data are based on methods used for structurally similar compounds, such as other acetophenone derivatives and N-arylhydroxylamines.
Introduction
This compound is an acetophenone derivative containing a hydroxylamino functional group. This moiety is a structural alert for genotoxicity, necessitating sensitive and robust analytical methods for its detection and quantification, particularly as a potential process-related impurity in active pharmaceutical ingredients (APIs). The control of such impurities to trace levels (typically parts-per-million) is a critical aspect of drug safety and regulatory compliance.
This guide compares two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of Analytical Methodologies
The following tables summarize the expected performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound, based on typical values for similar analytes.
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Specificity | Moderate; potential for interference from co-eluting species with similar UV spectra | High; based on parent and fragment ion masses |
| Sensitivity (LOD) | ~100-500 ng/mL (ppb) | ~0.1-1 ng/mL (ppb) |
| Quantitation Limit (LOQ) | ~500-1000 ng/mL (ppb) | ~0.5-5 ng/mL (ppb) |
| **Linearity (R²) ** | >0.995 | >0.998 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95-105% | 90-110% |
| Throughput | Higher | Lower |
| Cost | Lower | Higher |
| Derivatization | May be required to enhance chromophore | Can be used to improve ionization and fragmentation |
Table 2: Proposed Chromatographic and Spectrometric Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient) | Acetonitrile and water with 0.1% formic acid (gradient) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 30°C | 40°C |
| Injection Volume | 10 µL | 5 µL |
| UV Wavelength | ~260 nm (estimated) | N/A |
| Ionization Mode | N/A | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (m/z) | N/A | 166.08 (M+H)⁺ |
| Product Ions (m/z) | N/A | ~149.08, ~121.06 (illustrative) |
Experimental Protocols
HPLC-UV Method
This method is suitable for the routine analysis and quantification of this compound at moderate concentrations.
a. Sample Preparation: Accurately weigh approximately 10 mg of the sample (e.g., API) and dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution. Further dilute with the mobile phase to achieve a concentration within the calibration range.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm.
c. Calibration: Prepare a series of calibration standards of this compound in the mobile phase, ranging from approximately 0.5 µg/mL to 50 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
LC-MS/MS Method
This method is ideal for trace-level quantification and confirmation of the identity of this compound, particularly for genotoxic impurity analysis.
a. Sample Preparation: Prepare the sample as described for the HPLC-UV method. The final concentration should be in the low ng/mL range.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 80% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 166.08 (for [M+H]⁺).
-
Product Ions (Q3): Optimize using a standard solution. Illustrative transitions could be 166.08 -> 149.08 (loss of NH₃) and 166.08 -> 121.06 (loss of C₂H₃O).
-
Collision Energy: Optimize for each transition.
d. Calibration: Prepare a series of calibration standards ranging from approximately 0.5 ng/mL to 100 ng/mL. Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.
Mandatory Visualizations
Metabolic Activation Pathway
The hydroxylamino group in this compound is a key structural feature that can undergo metabolic activation, potentially leading to genotoxicity. The following diagram illustrates a plausible metabolic pathway based on the known metabolism of N-arylhydroxylamines.
A Comparative Guide to Catalytic Systems for the Synthesis of 1-(4-(hydroxyamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The selective synthesis of 1-(4-(hydroxyamino)phenyl)ethanone, a key intermediate in the production of various pharmaceuticals, is a critical process that hinges on the choice of an effective catalytic system. The primary route to this compound involves the partial reduction of 1-(4-nitrophenyl)ethanone. This guide provides an objective comparison of three prominent catalytic systems for this transformation: Silver Nanoparticles supported on Titania (Ag/TiO₂), supported Platinum catalysts (e.g., Pt/C, Pt/SiO₂), and Raney Nickel. The comparison is based on their reported efficacy in the selective synthesis of N-arylhydroxylamines from nitroarenes, a reaction class that includes the target synthesis.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for each catalytic system in the synthesis of N-arylhydroxylamines. It is important to note that while these data provide a strong indication of the expected performance for the synthesis of this compound, the reported yields are for a range of substituted nitroarenes and may vary for the specific target molecule.
| Catalyst System | Reducing Agent | Typical Yield (%) | Reaction Time | Key Advantages | Potential Limitations |
| 4% Ag/MTA | Ammonia-Borane (NH₃BH₃) | >84[1] | 2 - 10 min[1] | High yields, very short reaction times, mild conditions.[1] | Ammonia-borane is a specialized and potentially costly reducing agent. |
| **Supported Platinum (Pt/C, Pt/SiO₂) ** | Hydrazine Hydrate or H₂ | up to 99[1][2] | 1 - 2 hours | High yields, high selectivity with additives, reusable catalyst.[2][3] | May require additives (e.g., amines, DMSO) to achieve high selectivity; longer reaction times compared to Ag/MTA.[1][2] |
| Raney Nickel | Hydrazine Hydrate | Good to high (specific quantitative data for hydroxylamine is less available) | Variable | Cost-effective, widely available catalyst.[4][5] | Selectivity towards the hydroxylamine over the aniline can be challenging to control; catalyst can be pyrophoric. |
Reaction Pathway
The synthesis of this compound from 1-(4-nitrophenyl)ethanone proceeds through the selective reduction of the nitro group. The generalized reaction pathway is illustrated below.
Caption: General reaction pathway for the catalytic reduction of 1-(4-nitrophenyl)ethanone.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalytic systems are provided below. These protocols are adapted from general procedures for the synthesis of N-arylhydroxylamines.
Ag/TiO₂ (4% Ag/MTA) Catalyzed Reduction
This protocol is based on the highly efficient method for the selective reduction of nitroarenes to N-aryl hydroxylamines using a silver nanoparticle-based catalyst and ammonia-borane.[1][6]
Catalyst: 4% Silver nanoparticles on mesoporous titania (4% Ag/MTA) Reducing Agent: Ammonia-Borane (NH₃BH₃)
Procedure:
-
In a round-bottom flask, suspend 1-(4-nitrophenyl)ethanone (1 mmol) and 4% Ag/MTA catalyst (e.g., 10 mol% Ag) in a suitable solvent (e.g., 5 mL of ethanol).
-
To this suspension, add ammonia-borane (1.5 - 2.5 mol equivalents) portion-wise at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-10 minutes.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Supported Platinum (Pt/C) Catalyzed Reduction
This protocol utilizes a commercially available supported platinum catalyst and hydrazine hydrate as the hydrogen source. The use of additives can significantly enhance selectivity.[3][7]
Catalyst: 5% Platinum on Carbon (Pt/C) Reducing Agent: Hydrazine Hydrate (N₂H₄·H₂O)
Procedure:
-
To a solution of 1-(4-nitrophenyl)ethanone (1 mmol) in a suitable solvent (e.g., 10 mL of ethanol), add 5% Pt/C catalyst (e.g., 5 mol% Pt).
-
If necessary for improved selectivity, add an amine promoter such as triethylamine (e.g., 0.1 mmol) and a further hydrogenation inhibitor like dimethyl sulfoxide (DMSO) (e.g., 0.1 mmol).[2]
-
Heat the mixture to a specific temperature (e.g., 60 °C).
-
Add hydrazine hydrate (3-5 mol equivalents) dropwise to the stirred suspension.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
The filtrate is concentrated in vacuo, and the residue is purified by column chromatography.
Raney Nickel Catalyzed Reduction
This protocol employs the cost-effective Raney Nickel catalyst with hydrazine hydrate. Careful control of reaction conditions is crucial to favor the formation of the hydroxylamine over the aniline.[4][5]
Catalyst: Raney Nickel (activated) Reducing Agent: Hydrazine Hydrate (N₂H₄·H₂O)
Procedure:
-
In a flask, suspend 1-(4-nitrophenyl)ethanone (1 mmol) in a solvent such as ethanol (10 mL).
-
Carefully add activated Raney Nickel (a slurry in ethanol, e.g., 0.2-0.3 g) to the suspension under an inert atmosphere.
-
Heat the mixture to a controlled temperature (e.g., 40-50 °C).
-
Add hydrazine hydrate (3-5 mol equivalents) dropwise to the reaction mixture while maintaining the temperature.
-
Monitor the reaction closely using TLC to avoid over-reduction to the aniline.
-
Once the starting material is consumed and the desired product is maximized, cool the reaction and carefully filter the catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care.
-
The filtrate is then worked up as described in the previous methods, followed by purification.
Experimental Workflow
The following diagram illustrates a typical workflow for a catalytic experiment for the synthesis of this compound.
Caption: A generalized experimental workflow for catalytic synthesis.
Conclusion
The choice of catalyst for the synthesis of this compound depends on the specific requirements of the process, such as desired reaction time, cost considerations, and tolerance for additives.
-
Ag/TiO₂ with ammonia-borane offers the fastest route with high yields, making it an excellent candidate for rapid synthesis, though the cost of the reducing agent may be a factor.[1]
-
Supported platinum catalysts provide a robust and highly selective method, especially with the use of additives, and benefit from the catalyst's reusability.[2][3]
-
Raney Nickel represents a more economical option, but requires careful control to achieve high selectivity for the desired hydroxylamine product.
Researchers and process chemists should consider these factors when selecting the optimal catalytic system for their specific application. Further optimization of reaction conditions for the specific substrate, 1-(4-nitrophenyl)ethanone, is recommended to maximize yield and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solid supported platinum(0) nanoparticles catalyzed chemo-selective reduction of nitroarenes to N-arylhydroxylamines [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines1,2 | Semantic Scholar [semanticscholar.org]
- 6. Solid supported platinum(0) nanoparticles catalyzed chemo-selective reduction of nitroarenes to N-arylhydroxylamines [ouci.dntb.gov.ua]
- 7. rsc.org [rsc.org]
A Comparative Guide to Biomarkers for Paracetamol-Induced Liver Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key biomarkers for monitoring and assessing paracetamol (acetaminophen)-induced liver injury. While direct validation data for 1-(4-(hydroxyamino)phenyl)ethanone as a specific biomarker is not extensively available in current literature, this document focuses on well-established and emerging biomarkers that are critical in the study and clinical management of drug-induced liver injury (DILI) stemming from paracetamol overdose.
Introduction
Paracetamol is a widely used analgesic and antipyretic drug. However, in cases of overdose, its metabolism can lead to severe hepatotoxicity.[1] The primary mechanism of this toxicity involves the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), by cytochrome P450 enzymes.[2][3] When glutathione stores are depleted, NAPQI covalently binds to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[1][3] Accurate and timely detection of this liver injury is crucial for patient prognosis and the development of effective therapeutic interventions. This guide compares the performance of several key biomarkers used to detect and quantify paracetamol-induced liver damage.
Biomarker Comparison
The following table summarizes the quantitative performance of established and emerging biomarkers for paracetamol-induced liver injury.
| Biomarker | Type | Sensitivity | Specificity | Key Advantages | Limitations |
| Alanine Aminotransferase (ALT) | Enzyme | High | Low to Moderate | Widely used and established "gold standard".[4] | Lacks liver specificity; can be elevated in muscle injury.[4][5] |
| Aspartate Aminotransferase (AST) | Enzyme | High | Low to Moderate | Widely used and established.[4] | Lacks liver specificity; also present in heart, muscle, and other tissues.[4] |
| NAPQI-Protein Adducts | Direct Metabolite Adduct | High | 100% | Directly indicates the causative toxic metabolite.[6] | Requires specialized analytical methods (LC-MS/MS or ELISA).[7] |
| microRNA-122 (miR-122) | Circulating microRNA | High (detectable earlier than ALT)[8] | High (liver-specific)[9][10] | Highly sensitive and liver-specific, offering early diagnosis.[8][9] | Requires specialized qPCR or sequencing techniques. |
| Glutamate Dehydrogenase (GLDH) | Enzyme | High (comparable to ALT)[4] | High (liver-specific)[4][5] | Liver-specific, not confounded by muscle injury.[4][5] | Less established in routine clinical practice compared to ALT/AST. |
Signaling and Metabolic Pathways
The following diagrams illustrate the key metabolic pathway of paracetamol and the workflow for biomarker analysis.
Caption: Paracetamol Metabolism and Toxicity Pathway.
Caption: Experimental Workflow for Biomarker Analysis.
Experimental Protocols
Quantification of Paracetamol Metabolites by LC-MS/MS
This method is used for the simultaneous quantification of paracetamol and its metabolites, including glucuronide, sulfate, and cysteine conjugates.
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard solution (e.g., deuterated analogues of the metabolites).[11]
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase.[11]
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.[12]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.[12]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.[13] Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
Measurement of NAPQI-Protein Adducts by ELISA
This protocol provides a method for the quantification of paracetamol-protein adducts, which are specific biomarkers of NAPQI formation.
-
Plate Coating:
-
Blocking:
-
Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.[15]
-
Wash the plate.
-
-
Sample and Standard Incubation:
-
Add prepared standards and patient plasma samples to the wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate.
-
-
Detection:
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
-
-
Signal Development and Measurement:
Quantification of Circulating miR-122 by RT-qPCR
This method allows for the sensitive detection of the liver-specific microRNA, miR-122, in plasma or serum.
-
RNA Extraction:
-
Extract total RNA, including small RNAs, from 100-200 µL of plasma or serum using a commercial kit designed for biofluids.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from the extracted RNA using a microRNA-specific stem-loop RT primer for miR-122.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a forward primer specific for miR-122 and a universal reverse primer.
-
Use a TaqMan probe or SYBR Green for detection.
-
Relative quantification can be performed using the delta-delta Ct method, with a spike-in control (e.g., cel-miR-39) for normalization.
-
Conclusion
The validation of biomarkers for paracetamol-induced liver injury is a critical area of research with significant implications for clinical practice and drug development. While the initially proposed this compound is not a widely recognized biomarker, a panel of other markers, including NAPQI-protein adducts, miR-122, and GLDH, offer high sensitivity and specificity. The choice of biomarker and analytical method will depend on the specific research or clinical question, available resources, and the need for early and specific detection of liver injury. The protocols and comparative data presented in this guide provide a foundation for researchers to design and execute robust validation studies in the field of drug-induced liver injury.
References
- 1. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]
- 2. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. c-path.org [c-path.org]
- 6. Measurement of serum acetaminophen-protein adducts in patients with acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. MicroRNAs as biomarkers for liver injury: current knowledge, challenges and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroRNAs in Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasensitive isolation, identification and quantification of DNA–protein adducts by ELISA-based RADAR assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Pharmacokinetics of Paracetamol and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of paracetamol (acetaminophen) and its primary metabolites. Due to the limited availability of pharmacokinetic data for 1-(4-(hydroxyamino)phenyl)ethanone, this document focuses on paracetamol and its well-characterized metabolic products to offer a valuable comparative analysis for researchers in drug metabolism and development. We also include 4'-hydroxyacetophenone, a structurally related compound, to highlight areas where further research is needed.
Introduction
Paracetamol is a widely used analgesic and antipyretic drug. Its therapeutic efficacy and potential toxicity are intrinsically linked to its complex metabolism. Understanding the pharmacokinetic properties of the parent drug and its metabolites is crucial for optimizing dosing regimens and mitigating adverse effects. This guide summarizes key pharmacokinetic parameters, details common experimental protocols, and visualizes the metabolic pathways involved.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of paracetamol and its major metabolites. It is important to note that specific values can vary depending on the study population, dosage, and analytical methods used.
Table 1: Pharmacokinetic Parameters of Paracetamol
| Parameter | Value | Reference |
| Bioavailability (Oral) | 63-89% (dose-dependent) | [1] |
| Time to Peak Plasma Concentration (Tmax) | 10-60 minutes | [2] |
| Volume of Distribution (Vd) | ~0.9 L/kg | [3] |
| Plasma Protein Binding | Negligible at therapeutic doses | [2] |
| Elimination Half-Life (t½) | 1.9-2.5 hours | [1] |
| Metabolism | Primarily hepatic (glucuronidation, sulfation, oxidation) | [1][4] |
| Excretion | Mainly renal as metabolites | [1] |
Table 2: Comparative Overview of Paracetamol and its Major Metabolites
| Compound | Formation Pathway | Key Pharmacokinetic Characteristics |
| Paracetamol Glucuronide | Glucuronidation (UGT1A1, UGT1A6)[1] | Major metabolite (47-62% of dose)[5], readily excreted in urine. |
| Paracetamol Sulfate | Sulfation (SULT1A1, SULT1A3, SULT1E1)[1] | Significant metabolite (25-36% of dose)[5], excreted in urine. |
| N-acetyl-p-benzoquinone imine (NAPQI) | Oxidation (CYP2E1, CYP3A4)[1][6] | Highly reactive, detoxified by glutathione. Overdose leads to glutathione depletion and hepatotoxicity[6]. |
| 4'-Hydroxyacetophenone | Not a direct metabolite | Structurally similar to paracetamol. Limited pharmacokinetic data available. |
| This compound | Not a direct metabolite | No available pharmacokinetic data found in the literature. |
Experimental Protocols
The following sections outline typical methodologies used in pharmacokinetic studies of paracetamol and its metabolites.
In Vivo Pharmacokinetic Studies in Animal Models (e.g., Mice)
A common protocol for determining the pharmacokinetic profile of a compound involves the following steps:
-
Animal Model: Male mice (e.g., FVB strain, 8-10 weeks old) are often used[7].
-
Dosing: The compound is administered via oral gavage or intravenous injection at a specific dose[7].
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, 1, 3, 6 hours) from the submandibular vein or retro-orbital plexus[7].
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis[7].
-
Urine Collection: For excretion studies, mice can be housed in metabolic cages to collect urine over a specified period.
-
Sample Analysis: Plasma and urine samples are analyzed using a validated analytical method, such as HPLC-MS/MS, to quantify the concentrations of the parent drug and its metabolites[8].
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the simultaneous quantification of paracetamol and its metabolites in biological samples[9][10].
-
Sample Preparation: Plasma or urine samples are typically subjected to protein precipitation with a solvent like methanol or acetonitrile to remove interfering proteins[7].
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a C18 column. A mobile phase, often a mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent (e.g., methanol or acetonitrile), is used to separate the compounds[9][10].
-
Detection: A UV detector set at a specific wavelength (e.g., 254 nm) or a mass spectrometer is used to detect and quantify the eluted compounds[8][9].
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of a standard.
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic fate of paracetamol and a typical experimental workflow for pharmacokinetic analysis.
Caption: Metabolic pathways of paracetamol.
Caption: Experimental workflow for a typical pharmacokinetic study.
Conclusion
The pharmacokinetic profile of paracetamol is well-documented, with extensive data available on its absorption, distribution, metabolism, and excretion. The primary metabolic routes are glucuronidation and sulfation, leading to non-toxic, readily excreted compounds. A minor but critical pathway involves oxidation to the reactive metabolite NAPQI, which is responsible for the drug's hepatotoxicity in cases of overdose. In contrast, there is a significant lack of publicly available pharmacokinetic data for this compound and limited information for the structurally similar 4'-hydroxyacetophenone. This knowledge gap presents an opportunity for future research to explore the metabolic fate and potential biological activity of these and other related compounds. The experimental protocols and analytical methods described herein provide a solid foundation for such investigations.
References
- 1. Paracetamol - Wikipedia [en.wikipedia.org]
- 2. tga.gov.au [tga.gov.au]
- 3. Clinical pharmacokinetics of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of paracetamol and its metabolites in women at delivery and post‐partum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAPQI - Wikipedia [en.wikipedia.org]
- 7. 2.5. In vivo pharmacokinetics studies [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. The estimation of paracetamol and its major metabolites in both plasma and urine by a single high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Assays for 1-(4-(hydroxyamino)phenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Assay Specificity
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For 1-(4-(hydroxyamino)phenyl)ethanone, these components typically include acetaminophen and its other major metabolites, such as the glucuronide and sulfate conjugates, as well as the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI) and its downstream products.
| Assay Type | Principle | Reported Specificity | Potential for Cross-Reactivity |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by detection based on mass-to-charge ratio. | High. Validation studies demonstrate the ability to distinguish between various acetaminophen metabolites with no significant interference. The use of specific precursor-to-product ion transitions (MRM) enhances specificity. | Low. With proper method development and validation, cross-reactivity is minimal. Isomeric metabolites could potentially interfere if not chromatographically separated. |
| High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) | Separation by HPLC followed by detection of electroactive species. | High. Sensitive and specific for electrochemically active compounds like acetaminophen and its metabolites.[1] | Moderate. Co-eluting electroactive compounds could interfere. Specificity is highly dependent on chromatographic resolution. |
| Immunoassays (e.g., ELISA, Lateral Flow) | Based on the specific binding of an antibody to the target analyte. | Variable. For related metabolites like acetaminophen-protein adducts, immunoassays like AcetaSTAT have shown high sensitivity (100%) and specificity (86.2%) for identifying acetaminophen-associated acute liver injury.[1][2] However, specificity data for an immunoassay targeting this compound specifically is not readily available in the public domain. | High potential. Antibodies may cross-react with structurally similar compounds, including the parent drug and other metabolites.[3] Cross-reactivity is a critical parameter to be evaluated during assay validation. |
Experimental Protocols
LC-MS/MS Method for the Quantification of Acetaminophen and its Metabolites
This protocol is a generalized representation based on common practices in the field and should be optimized for specific instrumentation and laboratory conditions.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
c. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion transitions for this compound and potential interfering metabolites must be determined and optimized.
d. Specificity Assessment To assess specificity, blank matrix samples (e.g., plasma from untreated subjects) are analyzed to check for endogenous interferences at the retention time of the analyte. Furthermore, the method is challenged by analyzing samples spiked with high concentrations of acetaminophen and its other major metabolites to ensure no cross-talk in the MRM channels for this compound.
Immunoassay Specificity Assessment
This protocol outlines the general steps for evaluating the cross-reactivity of an immunoassay.
a. Cross-Reactivity Study Design
-
Prepare a standard curve for this compound according to the assay manufacturer's instructions.
-
Prepare a series of solutions of potentially cross-reacting substances (e.g., acetaminophen, acetaminophen-glucuronide, acetaminophen-sulfate) at various concentrations.
-
Analyze these solutions using the immunoassay and determine the concentration of this compound reported by the assay.
b. Calculation of Percentage Cross-Reactivity The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of this compound determined by the assay / Actual concentration of the cross-reacting substance) x 100
A lower percentage indicates higher specificity.
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the origin of this compound and the potential for interference, the metabolic pathway of acetaminophen is illustrated below.
Caption: Metabolic pathway of acetaminophen.
The following diagram illustrates a typical experimental workflow for the analysis of this compound by LC-MS/MS.
Caption: LC-MS/MS experimental workflow.
References
- 1. An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients with Acute Liver Injury or Failure: AcetaSTAT in Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients With Acute Liver Injury or Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-(4-(Hydroxyamino)phenyl)ethanone
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(4-(Hydroxyamino)phenyl)ethanone was found. The following disposal procedures are based on general best practices for handling hazardous laboratory chemicals and information available for structurally similar compounds, such as 4-aminophenol. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidance tailored to your location and regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are familiar with the potential hazards associated with this compound. Based on its chemical structure as a hydroxyamino and aminophenol derivative, it should be handled as a potentially hazardous substance.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4] Avoid direct contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE).[5][6]
Step-by-Step Disposal Protocol
-
Consult Safety Data Sheet (SDS): The first and most critical step is to obtain the SDS for the specific chemical you are using.[7] The SDS provides comprehensive information on hazards, handling, and disposal. If an SDS for this compound is not available, treat it as a hazardous waste and consult your EHS department.
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[8] It should be collected in a designated, properly labeled hazardous waste container.[7][8]
-
Waste Container Requirements:
-
Use a container that is compatible with the chemical. For solid waste, a securely sealed plastic or glass container is appropriate. For liquid waste solutions, ensure the container material will not react with the solvent or the compound.[9] For instance, acids and bases should not be stored in metal containers.[7][8]
-
The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[9]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[7] Also, include the date accumulation started.
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[9] This area should be near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is inspected weekly for any signs of leakage.[9]
-
Do not overfill the waste container; it should be filled to no more than 90% of its capacity.[7]
-
Containers must be kept closed except when adding waste.[9]
-
-
Arranging for Disposal:
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE when handling this compound for disposal.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3][6] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use.[6] |
| Respiratory Protection | If working outside a fume hood or if dust/aerosols may be generated, use a NIOSH-approved respirator.[4] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This procedural guidance is intended to ensure the safe and compliant disposal of this compound. Adherence to these steps, in conjunction with your institution's specific protocols, is essential for maintaining a safe laboratory environment.
References
- 1. carlroth.com [carlroth.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 1-(4-(Hydroxyamino)phenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling 1-(4-(Hydroxyamino)phenyl)ethanone. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should be worn at all times to protect against splashes.[1][2] A face shield should be used in conjunction with goggles when there is a significant risk of splashing or aerosol generation.[3][4] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Double gloving is recommended. Disposable nitrile gloves provide good short-term protection against a broad range of chemicals.[3] For prolonged contact, consider gloves with higher chemical resistance. Gloves should be inspected before each use and changed immediately upon contamination.[3] |
| Body Protection | Laboratory Coat (Chemically resistant) | A buttoned lab coat should be worn to protect the skin and personal clothing from contamination.[1][3] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3] |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills.[3] |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to maintain a safe working environment.
A. Preparation and Weighing:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential contamination.
-
Pre-use Inspection: Before starting, ensure all necessary PPE is available and in good condition. Inspect the fume hood for proper function.
-
Weighing: If weighing the solid compound, do so within the fume hood to prevent the dispersion of fine particles. Use a tared container to minimize handling.
B. Experimental Use:
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions involving this compound within the fume hood. Ensure that the reaction vessel is appropriately secured.
-
Avoid Inhalation and Contact: Always handle the compound in a manner that avoids direct contact with skin and eyes, and prevents the inhalation of dust or aerosols.[2]
C. Post-Experiment Decontamination:
-
Cleaning: Clean the work area thoroughly after use. Decontaminate all surfaces with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous solid waste.
B. Chemical Inactivation (for bulk quantities, if feasible and permitted):
-
Oxidation: Treatment with a strong oxidizing agent can be a method to break down aromatic hydroxylamines. However, this should only be performed by trained personnel with a thorough understanding of the reaction, as it can be exothermic.
-
Fenton's Reagent: Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) can be used to destroy aromatic compounds.[5] This process should be carried out in a controlled manner to manage the exothermic reaction.[5]
C. Final Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for handling this compound.
Caption: Waste disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
